molecular formula C11H14BrNO3 B8639825 1-[(5-Bromopentyl)oxy]-3-nitrobenzene CAS No. 88138-54-9

1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Cat. No.: B8639825
CAS No.: 88138-54-9
M. Wt: 288.14 g/mol
InChI Key: HPZUNWMIOPZSEL-UHFFFAOYSA-N
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Description

1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a useful research compound. Its molecular formula is C11H14BrNO3 and its molecular weight is 288.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

88138-54-9

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

1-(5-bromopentoxy)-3-nitrobenzene

InChI

InChI=1S/C11H14BrNO3/c12-7-2-1-3-8-16-11-6-4-5-10(9-11)13(14)15/h4-6,9H,1-3,7-8H2

InChI Key

HPZUNWMIOPZSEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCBr)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

1-[(5-Bromopentyl)oxy]-3-nitrobenzene: A Comprehensive Technical Guide on Structural Properties and Bifunctional Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—relies heavily on versatile, orthogonally reactive building blocks. 1-[(5-Bromopentyl)oxy]-3-nitrobenzene represents a premier scaffold in this domain.

By marrying an electrophilic primary alkyl bromide with a reducible, electron-withdrawing nitroarene, this molecule provides two distinct chemical handles separated by a flexible 5-carbon aliphatic spacer[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, orthogonal reactivity pathways, and self-validating synthetic protocols required to leverage this molecule effectively in advanced drug development workflows.

Physicochemical Profiling & Structural Analysis

The structural architecture of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene dictates its behavior in both synthetic environments and biological systems. The meta-substitution of the nitro group minimizes direct resonance interference with the ether oxygen, preserving the electron density of the aromatic ring, while the 5-carbon chain provides optimal lipophilicity and spatial extension (~6–7 Å) for linker applications.

Table 1: Quantitative Physicochemical and Structural Properties
PropertyValueScientific Significance
IUPAC Name 1-[(5-Bromopentyl)oxy]-3-nitrobenzeneStandardized nomenclature for structural identification.
Molecular Formula C₁₁H₁₄BrNO₃Defines stoichiometry for reaction equivalents.
Molecular Weight 288.14 g/mol Critical for precise molarity calculations in micro-scale synthesis.
Exact Mass 287.0157 DaEssential for high-resolution mass spectrometry (HRMS) validation.
Predicted LogP ~3.8Indicates moderate lipophilicity, ideal for cell-permeable PROTAC linkers.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 4 (3 on -NO₂, 1 on ether -O-)Facilitates transient solvent interactions without excessive desolvation penalties.
Rotatable Bonds 7Confers high conformational flexibility, crucial for E3 ligase-target protein ternary complex formation.

Orthogonal Reactivity & Mechanistic Pathways

The true utility of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene lies in its orthogonal reactivity. The molecule can be functionalized at either terminus without cross-reactivity, provided the correct mechanistic conditions are applied[2].

  • The Electrophilic Pole (Terminal Bromide): The primary alkyl bromide is highly susceptible to bimolecular nucleophilic substitution (S_N2). Because the bromide is separated from the bulky aromatic ring by five methylene units, steric hindrance is practically eliminated. This allows for rapid conjugation with secondary amines, thiols, or alkoxides[1].

  • The Masked Nucleophilic Pole (Nitro Group): The nitro group serves as a stable, masked aniline. It withstands the basic conditions required for S_N2 alkylations. Once the aliphatic tail is functionalized, the nitro group can be chemoselectively reduced to a primary amine, opening the door for amide coupling or Buchwald-Hartwig amination.

The diagram below maps these divergent synthetic pathways.

Workflow A 3-Nitrophenol + 1,5-Dibromopentane B 1-[(5-Bromopentyl)oxy]- 3-nitrobenzene (Bifunctional Core) A->B Williamson Ether Synthesis (K2CO3) C S_N2 Alkylation (Terminal Bromide) B->C Amines/Thiols (DIPEA, MeCN) D Chemoselective Reduction (Nitro to Aniline) B->D Fe, NH4Cl (Preserves C-Br) E Bifunctional Conjugate (e.g., PROTAC Linker) C->E Subsequent Functionalization D->E Subsequent Functionalization

Orthogonal reactivity pathways of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene in linker synthesis.

Application in PROTAC & Bifunctional Molecule Design

In targeted protein degradation, the linker is not merely a passive string; it actively dictates the thermodynamics of the ternary complex. The 5-carbon ether linker derived from 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is heavily utilized because it strikes an optimal balance between entropic penalty and lipophilic efficiency[1].

Unlike ester-based linkers, which are prone to premature cleavage by plasma esterases, the aryl-alkyl ether bond is metabolically robust. Furthermore, the resulting aniline (post-reduction) allows for direct coupling to E3 ligase ligands (e.g., thalidomide derivatives for Cereblon or VHL ligands), while the alkyl tail connects to the target-binding warhead.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have explicitly detailed the causality behind the reagent choices to prevent common synthetic pitfalls, such as dimerization or unwanted dehalogenation.

Protocol 5.1: Chemoselective Williamson Ether Synthesis of the Core

Objective: Synthesize 1-[(5-Bromopentyl)oxy]-3-nitrobenzene while suppressing dimer formation.

  • Preparation: Dissolve 3-nitrophenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an inert N₂ atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol).

    • Causality: K₂CO₃ (pKa ~10.3) is deliberately chosen over stronger bases like NaH. It is sufficiently basic to deprotonate the phenol (pKa ~8.3) to form the highly nucleophilic phenoxide, but weak enough to prevent base-catalyzed E2 elimination of the alkyl halide[3].

  • Electrophile Addition: Add 1,5-dibromopentane (3.0 equiv, 30 mmol) in one portion.

    • Causality: A strict 3-fold excess of the dibromoalkane is required to establish pseudo-first-order kinetics, heavily favoring mono-alkylation and suppressing the formation of the symmetric dimer (1,5-bis(3-nitrophenoxy)pentane).

  • Reaction: Heat the mixture to 60 °C for 12 hours.

  • In-Process Validation: Spot the reaction on a TLC plate (Hexanes/EtOAc 4:1). The validation is positive when the yellow phenol spot (Rf ~0.3) disappears, replaced by a strongly UV-active, less polar product spot (Rf ~0.6).

  • Workup: Quench with ice water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to completely partition and remove residual DMF. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography to recover the excess 1,5-dibromopentane (elutes first) followed by the pure product.

Protocol 5.2: Béchamp Nitro Reduction (Halogen-Preserving)

Objective: Reduce the nitro group to an aniline without cleaving the C-Br bond.

  • Preparation: Dissolve 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (1.0 equiv, 5 mmol) in a mixture of Ethanol/Water (4:1 v/v, 25 mL).

  • Reagent Addition: Add Iron powder (5.0 equiv, 25 mmol) and solid NH₄Cl (5.0 equiv, 25 mmol).

    • Causality: Standard Palladium-on-Carbon (Pd/C) catalytic hydrogenation is strictly contraindicated here, as palladium readily inserts into the primary C-Br bond, causing hydrodebromination[2]. The Béchamp reduction (Fe/NH₄Cl) proceeds via single-electron transfer at the metal surface and is entirely chemoselective for the nitro group, leaving the aliphatic bromide intact.

  • Reaction: Heat the suspension to 80 °C for 4 hours under vigorous stirring.

  • In-Process Validation: The reaction mixture will transition from a dark suspension to a thick brown sludge (iron oxides). Spot the filtered mixture on TLC (DCM/MeOH 9:1) and stain with Ninhydrin. A positive (purple/brown) spot confirms the presence of the newly formed primary aniline.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the cake with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry the organic layer, and evaporate to yield 1-[(5-Bromopentyl)oxy]-3-aminobenzene.

Protocol 5.3: S_N2 Conjugation of the Bromopentyl Tail

Objective: Attach a secondary amine-bearing target ligand to the aliphatic tail.

  • Preparation: Dissolve the brominated intermediate (1.0 equiv) and the target secondary amine (1.2 equiv) in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HBr generated during the S_N2 reaction, preventing the protonation of the nucleophilic amine, without competing for the electrophilic carbon[1]. MeCN provides a polar aprotic environment that stabilizes the charge-separated transition state, accelerating the reaction.

  • Reaction: Heat to 80 °C for 8 hours.

  • In-Process Validation: Analyze the crude mixture via LC-MS. Successful conjugation is validated by a mass shift corresponding to the displacement of bromine (-79 Da) and the addition of the amine mass, coupled with the disappearance of the characteristic 1:1 isotopic doublet (M / M+2) of the brominated starting material.

References

The following authoritative sources ground the mechanistic principles and synthetic protocols detailed in this guide:

  • Title: EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity (Details on Williamson ether synthesis of nitrophenols with alkyl bromides).
  • Title: Discovery of Novel CBP/p300 and BRD4 Dual-Target PROTACs with Potent Antitumor Activity in Prostate Cancer (Details on the utilization of bromopentyl-oxy-aryl linkers and S_N2 conjugations in PROTAC design). Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator (Details on chemoselective nitro reductions and alkylation of similar bifunctional scaffolds). Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Structural Elucidation and Analytical Profiling of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, bifunctional linkers play a critical role in modular synthesis. 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Chemical Formula: C₁₁H₁₄BrNO₃; MW: ~288.14 g/mol ) is a prime example of such a scaffold. It features a meta-substituted nitroarene core connected to a terminal primary alkyl bromide via a 5-carbon aliphatic ether spacer. This dual functionality allows for orthogonal reactivity: the alkyl bromide can undergo nucleophilic substitution (Sₙ2), while the nitro group can be reduced to an aniline for subsequent functionalization[1].

This whitepaper provides an authoritative, in-depth guide to the structural elucidation of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene. By synthesizing principles from High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR), this guide establishes a self-validating analytical framework for drug development professionals and analytical chemists.

Strategic Analytical Workflow

To ensure scientific integrity and eliminate structural ambiguity, the elucidation of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene must follow a logical, orthogonal workflow. Rather than relying on a single technique, the causality of the structure is built by layering exact mass data, functional group identification, and atomic connectivity.

AnalyticalWorkflow Sample 1-[(5-Bromopentyl)oxy]-3-nitrobenzene HRMS HRMS (ESI/EI) Exact Mass & Isotope Sample->HRMS Aliquot 1 FTIR FTIR Spectroscopy Functional Groups Sample->FTIR Aliquot 2 NMR 1D & 2D NMR Atomic Connectivity Sample->NMR Aliquot 3 Data Structural Elucidation & Verification HRMS->Data m/z & Formula FTIR->Data Vibrational Modes NMR->Data Spin Systems

Fig 1. Strategic analytical workflow for the structural elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the foundational proof of the molecular formula. For 1-[(5-Bromopentyl)oxy]-3-nitrobenzene, Electrospray Ionization (ESI) in positive mode is highly effective due to the protonation of the ether oxygen.

Isotopic Signature and Exact Mass

The presence of a single bromine atom provides a highly diagnostic, self-validating isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the mass spectrum will exhibit a characteristic 1:1 doublet for the molecular ion [M+H]⁺.

  • Calculated Exact Mass for [C₁₁H₁₄⁷⁹BrNO₃ + H]⁺: 288.0235 m/z

  • Calculated Exact Mass for[C₁₁H₁₄⁸¹BrNO₃ + H]⁺: 290.0215 m/z

Fragmentation Causality

In tandem mass spectrometry (MS/MS), the fragmentation of aryl alkyl ethers typically proceeds via α-cleavage or inductive cleavage[2]. For this molecule, we expect two primary fragmentation pathways:

  • Loss of the Nitro Group: Homolytic or heterolytic cleavage of the C-NO₂ bond yields a loss of 46 Da (NO₂ radical), a hallmark of nitroaromatics.

  • Ether Cleavage: Cleavage of the O-CH₂ bond yields the 5-bromopentyl cation (m/z 149 and 151, retaining the 1:1 isotopic ratio) and a 3-nitrophenolate neutral loss[3].

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to confirm the presence of the specific functional groups predicted by the molecular formula. The orthogonal nature of FTIR ensures that the oxygen atoms are correctly assigned to the nitro and ether groups rather than alternative isomers (e.g., esters or alcohols).

Table 1: Key FTIR Vibrational Modes

Functional GroupWavenumber (cm⁻¹)Peak CharacteristicsMechanistic Causality
Nitro (-NO₂) ~1530 & ~1350Strong, sharpAsymmetric and symmetric stretching of the N-O bonds, highly diagnostic for nitroarenes.
Aryl Ether (C-O-C) ~1250Strong, broadAsymmetric stretching of the aryl-alkyl ether linkage.
Aliphatic Chain (C-H) 2950 - 2850Medium, multiplesp³ C-H stretching of the pentyl spacer.
Alkyl Bromide (C-Br) 600 - 500Weak to MediumHalogen stretching frequency; heavily influenced by the conformation of the terminal carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for establishing atomic connectivity. The structural logic relies on the integration of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques[4].

2D NMR Logical Framework

To transition from isolated resonances to a complete molecular topology, 2D NMR is employed. The diagram below illustrates the logical flow of data integration.

NMRLogic H1 1H NMR Proton Resonances COSY COSY J-Coupling (H-H) H1->COSY HSQC HSQC Direct C-H Bonds H1->HSQC HMBC HMBC Long-Range C-H Bonds H1->HMBC C13 13C NMR Carbon Resonances C13->HSQC C13->HMBC Structure Final 2D Connectivity (Ether + Aryl + Alkyl) COSY->Structure Aliphatic Chain HSQC->Structure C-H Assignments HMBC->Structure Ether Linkage

Fig 2. 2D NMR logical framework for establishing atomic connectivity across the molecule.

Predicted ¹H and ¹³C NMR Assignments

The chemical shifts are heavily influenced by the electron-withdrawing nitro group and the electron-donating alkoxy group via resonance and inductive effects. The meta-substitution pattern on the benzene ring yields a highly specific splitting pattern (a singlet-like triplet, two doublets of doublets, and a triplet)[5].

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Logic
Ar-H (C2) ~7.70t1H~2.2Flanked by NO₂ and OR; highly deshielded, meta-coupling only.
Ar-H (C4) ~7.80ddd1H~8.1, 2.2, 0.9Para to OR, ortho to NO₂; strongly deshielded by NO₂.
Ar-H (C5) ~7.40t1H~8.2Meta to both substituents; standard ortho-coupling to C4 and C6.
Ar-H (C6) ~7.20ddd1H~8.2, 2.5, 0.9Ortho to OR, para to NO₂; shielded by resonance from the ether oxygen.
O-CH₂ (C1') ~4.00t2H~6.4Deshielded directly by the electronegative ether oxygen.
Br-CH₂ (C5') ~3.40t2H~6.8Deshielded by the terminal bromine atom.
CH₂ (C2', C4') 1.80 - 2.00m4H-Internal chain methylenes adjacent to the deshielded C1' and C5' carbons.
CH₂ (C3') 1.60 - 1.70m2H-Central methylene of the pentyl chain; most shielded aliphatic signal.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems.

Protocol 1: NMR Sample Preparation and Acquisition

Rationale: The choice of deuterated chloroform (CDCl₃) is deliberate. It lacks protons (save for the 0.2% residual CHCl₃), providing an unobstructed window for the aliphatic and aromatic regions. Tetramethylsilane (TMS) is included as an internal standard to ensure absolute chemical shift calibration[4].

  • Sample Dissolution: Weigh exactly 15.0 mg of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Swirl gently until complete dissolution is achieved.

  • Transfer: Transfer the homogenous solution into a standard 5 mm Wilmad NMR tube using a glass Pasteur pipette, ensuring the liquid height is exactly 4.0 cm to optimize magnetic field shimming.

  • Acquisition Parameters (¹H NMR):

    • Set the spectrometer frequency to 400 MHz.

    • Use a 30° pulse angle to ensure rapid longitudinal relaxation (T1).

    • Set the relaxation delay (D1) to 2.0 seconds to guarantee quantitative integration of the aromatic protons.

    • Acquire 16 scans to achieve an optimal signal-to-noise ratio.

  • Validation Check: Calibrate the spectrum by setting the sharp TMS singlet exactly to 0.00 ppm. Verify the residual CHCl₃ peak appears at 7.26 ppm.

Protocol 2: HRMS Analysis via ESI-TOF

Rationale: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is chosen for its soft ionization capabilities, preventing excessive in-source fragmentation and preserving the molecular ion for exact mass determination.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade acetonitrile.

  • Working Dilution: Dilute the stock to 1 µg/mL using a solvent system of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily promoting the formation of the [M+H]⁺ ion.

  • Injection: Inject 5 µL of the working solution into the ESI source operating in positive ion mode.

  • Capillary Settings: Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.

  • Validation Check: Analyze the resulting spectrum for the 1:1 isotopic doublet at m/z 288.02 and 290.02. A mass error of less than 5 ppm compared to the theoretical exact mass confirms the chemical formula.

Conclusion

The comprehensive structural elucidation of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene requires a synergistic approach. HRMS provides the exact mass and the self-validating bromine isotopic signature; FTIR confirms the presence of the critical nitro and ether functional groups; and 1D/2D NMR spectroscopy definitively maps the atomic connectivity of the meta-substituted aromatic ring and the 5-carbon aliphatic spacer. By adhering to the rigorous, causality-driven protocols outlined in this guide, researchers can achieve unambiguous structural verification, a mandatory prerequisite for downstream applications in synthetic and medicinal chemistry.

References

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Mass Spectrometry: Fragmentation. Miami University. Available at:[Link]

  • Pinning Down NMR Spectroscopy - Guidelines to solve any question. Gate Chemistry (YouTube). Available at:[Link]

  • What is the splitting pattern for the underlined protons in the molecule shown? Brainly. Available at:[Link]

Sources

In-Depth Technical Guide: Structural Elucidation and NMR Spectral Analysis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a critical bifunctional intermediate frequently utilized in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), tethered ligands, and hybrid molecules (such as Kv7.2 channel activators). It features a highly reactive terminal alkyl bromide for nucleophilic substitution and a nitroarene moiety that can be readily reduced to an aniline for subsequent functionalization.

For researchers and drug development professionals, verifying the exact regiochemistry and structural integrity of the aliphatic linker is paramount. This whitepaper provides a comprehensive, self-validating framework for the synthesis, sample preparation, and rigorous 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule.

Chemical Context & Mechanistic Causality

To accurately predict and assign the NMR spectra of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene, one must understand the electronic environment dictated by its functional groups:

  • The Ether Linkage (-OR): Acts as a strong π -electron donor via resonance (+M effect) while withdrawing electron density through the σ -bond (-I effect). This drastically shields the ortho and para protons and carbons on the aromatic ring.

  • The Nitro Group (-NO 2​ ): A powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. It heavily deshields the ortho and para positions.

  • The Bromopentyl Chain: The electronegative bromine atom deshields the terminal methylene protons ( α -position), with its inductive effect decaying exponentially across the β and γ carbons.

Understanding these competing anisotropic and mesomeric effects is the foundation of accurate spectral interpretation, as grounded by standard spectroscopic literature [1].

Experimental Protocol: Synthesis & Self-Validating Sample Preparation

To ensure absolute trustworthiness in spectral data, the sample must be synthesized and prepared using a self-validating protocol that eliminates trace impurities and solvent artifacts [2].

Step-by-Step Synthesis Workflow
  • Reaction Setup: Dissolve 1.0 equivalent of 3-nitrophenol and 3.0 equivalents of 1,5-dibromopentane in anhydrous N,N-dimethylformamide (DMF).

    • Causality: A large excess of the dibromoalkane is critical to statistically suppress the formation of the bis-alkylated dimer (1,5-bis(3-nitrophenoxy)pentane).

  • Alkylation: Add 1.5 equivalents of anhydrous K 2​ CO 3​ . Heat the suspension to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Partition the cooled mixture between diethyl ether and 5% aqueous Na 2​ CO 3​ .

    • Causality: The basic aqueous wash removes unreacted 3-nitrophenol, while the ether phase selectively extracts the product and unreacted 1,5-dibromopentane.

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). The non-polar 1,5-dibromopentane elutes first, followed by the target ether.

NMR Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is non-polar enough to fully solvate the compound without inducing aggregation. TMS provides a primary internal reference standard at δ 0.00 ppm, preventing shift drift caused by temperature or magnetic field fluctuations [2].

  • Instrumental Parameters: Transfer the solution to a precision 5 mm NMR tube. Acquire the 1 H NMR spectrum at 400 MHz with a relaxation delay (D1) of 2.0 seconds. Acquire the 13 C NMR spectrum at 100 MHz with a D1 of 3.0 seconds.

    • Causality: An adequate relaxation delay ensures that all nuclei return to thermal equilibrium between pulses, guaranteeing that the integration of the proton signals accurately reflects the stoichiometric ratio of the molecule.

NMR_Workflow SM1 3-Nitrophenol (Starting Material) Rxn Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM1->Rxn SM2 1,5-Dibromopentane (Excess Reagent) SM2->Rxn Pur Workup & Silica Gel Chromatography Rxn->Pur Prep NMR Sample Prep (CDCl3 + 0.03% TMS) Pur->Prep NMR1 1H NMR (400 MHz) 1D Acquisition Prep->NMR1 NMR2 13C NMR (100 MHz) 1D Acquisition Prep->NMR2 NMR3 2D NMR (COSY/HSQC/HMBC) Structural Elucidation Prep->NMR3

Caption: Workflow for the synthesis, purification, and multidimensional NMR analysis of the target compound.

Quantitative Data: 1 H NMR Spectral Analysis

The 1 H NMR spectrum provides a definitive map of the proton environments. The aromatic region exhibits a classic 3-substituted pattern, while the aliphatic region displays five distinct methylene environments.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
H-4 (Ar) 7.80ddd8.1, 2.4, 1.01HStrongly deshielded by the ortho -NO 2​ group.
H-2 (Ar) 7.73t2.41HLocated between -NO 2​ and -OR. Meta coupled to H-4 and H-6.
H-5 (Ar) 7.42t8.11HMeta to both substituents; reflects the baseline aromatic shift.
H-6 (Ar) 7.20ddd8.1, 2.4, 1.01HShielded by the ortho +M effect of the ether oxygen.
H-1' (CH 2​ ) 4.05t6.42HDeshielded directly by the adjacent electronegative oxygen.
H-5' (CH 2​ ) 3.44t6.82HDeshielded directly by the adjacent bromine atom.
H-4' (CH 2​ ) 1.93quintet6.82H β -position to the bromine atom.
H-2' (CH 2​ ) 1.85quintet6.52H β -position to the ether oxygen.
H-3' (CH 2​ ) 1.62m-2HCentral aliphatic methylene; least inductively perturbed.

Note: Data prediction and interpretation are grounded in empirical shift rules established by Pretsch et al. [3].

Quantitative Data: 13 C NMR Spectral Analysis

The 13 C NMR spectrum validates the carbon skeleton. The most critical diagnostic peaks are the quaternary aromatic carbons (C-1 and C-3) and the terminal aliphatic carbons (C-1' and C-5'), which confirm the successful attachment of the bromopentyl chain.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C-1 (Ar) 159.5CqStrongly deshielded by the directly attached electronegative oxygen.
C-3 (Ar) 149.2CqDeshielded by the electron-withdrawing nitro group (-I, -M).
C-5 (Ar) 129.9CHMeta to both groups; least perturbed aromatic carbon.
C-6 (Ar) 122.0CHOrtho to ether, para to nitro.
C-4 (Ar) 115.4CHOrtho to nitro, para to ether.
C-2 (Ar) 108.8CHHighly shielded by the strong +M resonance effect of the oxygen lone pairs.
C-1' (CH 2​ ) 68.4CH 2​ Deshielded by the directly attached oxygen atom.
C-5' (CH 2​ ) 33.6CH 2​ Deshielded by the directly attached bromine atom.
C-4' (CH 2​ ) 32.5CH 2​ β -effect from the bromine atom.
C-2' (CH 2​ ) 28.6CH 2​ β -effect from the ether oxygen.
C-3' (CH 2​ ) 24.9CH 2​ γ -effect from both heteroatoms (steric shielding effect).

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a strong foundational assignment, definitive structural proof—especially distinguishing the aliphatic chain directionality—requires 2D NMR techniques [1].

  • COSY ( 1 H- 1 H Correlation Spectroscopy): Used to trace the spin system of the pentyl chain. The cross-peaks will map the unbroken connectivity from H-1' H-2' H-3' H-4' H-5'.

  • HSQC ( 1 H- 13 C Heteronuclear Single Quantum Coherence): Confirms the direct attachment of protons to their respective carbons, differentiating the overlapping multiplet signals in the aliphatic region by spreading them across the carbon dimension.

  • HMBC ( 1 H- 13 C Heteronuclear Multiple Bond Correlation): The ultimate self-validating experiment. It proves the ether linkage by showing a strong 3J coupling between the aliphatic H-1' protons ( δ 4.05) and the aromatic C-1 carbon ( δ 159.5).

HMBC_Map H1 H-1' (Protons on C-1') C1 C-1 (Aromatic C-O) H1->C1 3J (HMBC) H5 H-5' (Protons on C-5') C4_chain C-4' (Aliphatic Chain) H5->C4_chain 2J (HMBC) H2_Ar H-2 (Aromatic) H2_Ar->C1 2J (HMBC) C3_Ar C-3 (Aromatic C-NO2) H2_Ar->C3_Ar 2J (HMBC)

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.

Conclusion

The rigorous characterization of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene relies on understanding the electronic push-pull dynamics of its substituents. By employing a self-validating synthesis protocol, utilizing precise internal standards, and applying multidimensional NMR techniques, researchers can unambiguously confirm the regiochemistry and purity of this vital synthetic building block.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

In-Depth Mass Spectrometry Fragmentation Analysis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The structural elucidation of complex synthetic intermediates requires a rigorous understanding of gas-phase ion chemistry. 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (C₁₁H₁₄BrNO₃) presents a highly diagnostic mass spectrometric profile due to the orthogonal fragmentation behaviors of its three distinct functional domains: a meta-substituted nitroaromatic ring, a flexible ether linkage, and a terminal halogenated alkyl chain.

This whitepaper provides a comprehensive mechanistic guide to the Electron Ionization (EI) fragmentation of this molecule. By deconstructing the causality behind its ionization pathways, researchers can leverage these predictive patterns for rapid isomer differentiation, structural validation, and impurity profiling in drug development pipelines.

Structural Deconstruction & Predictive Ionization

In standard 70 eV Electron Ionization Mass Spectrometry (EI-MS), the ionization of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene yields a molecular ion ([M]•⁺) with a nominal mass of m/z 287. Because bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the intact molecular ion is immediately identifiable by a characteristic doublet at m/z 287 and m/z 289 1.

The subsequent fragmentation is driven by the localization of the radical cation and the relative stabilities of the resulting product ions. The highly electron-withdrawing nature of the nitro group destabilizes positive charge retention on the aromatic ring, heavily influencing the cleavage of the ether bond.

The Isotopic Anchor: Bromine-Directed Cleavages

The terminal carbon-bromine bond is relatively labile under EI conditions. The direct loss of a bromine radical (Br•, -79 or -81 Da) from the molecular ion yields a singlet peak at m/z 208 . The transition from a 1:1 doublet in the molecular ion to a singlet fragment is a self-validating signature that confirms the localization and subsequent expulsion of the halogen atom.

Ether Linkage Dynamics: Inductive Cleavage vs. Rearrangement

Aromatic ethers typically undergo cleavage at the β-bond (the C-O bond adjacent to the alkyl chain) 2. For this molecule, two competing pathways exist at the ether oxygen:

  • Inductive Cleavage: The C-O bond breaks, and the charge is retained on the alkyl fragment, generating the 5-bromopentyl cation at m/z 149 / 151 (retaining the bromine isotopic doublet). This cation can further degrade via the loss of neutral hydrogen bromide (HBr, -80/82 Da) to form a stabilized pentenyl cation at m/z 69 .

  • Hydrogen Rearrangement: A hydrogen atom from the alkyl chain migrates to the ether oxygen, accompanied by the expulsion of a neutral bromopentene molecule. This results in a 3-nitrophenol radical cation at m/z 139 .

Nitroaromatic Degradation: Neutral Radical Losses

The fragmentation of aromatic nitro compounds is heavily influenced by the position of the nitro group, frequently resulting in the diagnostic loss of a nitro radical (NO₂•) or nitric oxide (NO•) 3. From the rearranged 3-nitrophenol fragment (m/z 139), the homolytic cleavage of the C-NO₂ bond expels a 46 Da neutral radical, yielding a stable phenoxy cation at m/z 93 .

G M Molecular Ion [M]•+ m/z 287 / 289 Br_loss [M - Br]+ m/z 208 M->Br_loss - Br• (-79/81 Da) Alkyl_cat 5-Bromopentyl Cation m/z 149 / 151 M->Alkyl_cat Inductive Cleavage (C-O bond) Phenol_cat 3-Nitrophenol [M-Alkyl+H]•+ m/z 139 M->Phenol_cat H-Rearrangement (- C5H9Br) Pentenyl Pentenyl Cation m/z 69 Alkyl_cat->Pentenyl - HBr (-80/82 Da) Phenoxy Phenoxy Cation m/z 93 Phenol_cat->Phenoxy - NO2• (-46 Da)

Figure 1: Major EI-MS fragmentation pathways of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

Quantitative Data Summary

The following table summarizes the predicted quantitative mass-to-charge (m/z) ratios, their structural assignments, and the mechanistic causality behind their formation.

m/z ValueIon FormulaOrigin / Cleavage MechanismIsotopic Signature
287 / 289 [C₁₁H₁₄BrNO₃]•⁺Intact Molecular Ion1:1 Doublet (⁷⁹Br/⁸¹Br)
208 [C₁₁H₁₄NO₃]⁺Loss of Bromine radical (-79/81 Da) from [M]•⁺Singlet
149 / 151 [C₅H₁₀Br]⁺Inductive cleavage of the C-O ether bond1:1 Doublet (⁷⁹Br/⁸¹Br)
139 [C₆H₅NO₃]•⁺H-rearrangement & loss of neutral bromopenteneSinglet
93 [C₆H₅O]⁺Loss of NO₂• (-46 Da) from m/z 139Singlet
69 [C₅H₉]⁺Loss of HBr (-80/82 Da) from m/z 149/151Singlet

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure high-fidelity spectral acquisition and structural validation, the following step-by-step methodology must be employed. Every parameter is selected based on mechanistic causality to prevent thermal degradation while maximizing diagnostic fragmentation.

Step 1: Sample Preparation

  • Action: Dissolve 1-5 mg of the analyte in GC-grade dichloromethane (DCM) to a final concentration of 100 µg/mL.

  • Causality: DCM is an aprotic, highly volatile solvent that effectively solvates both the polar nitrobenzene ring and the lipophilic bromopentyl chain. It elutes rapidly, preventing interference with the solvent delay window.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL into a Gas Chromatograph equipped with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS). Operate the injector in splitless mode at 250°C.

  • Causality: The slight polarity of the 5% phenyl stationary phase matches the polarizability of the nitro group. This ensures sharp peak shapes, prevents tailing, and minimizes thermal degradation of the labile ether linkage prior to reaching the ion source.

Step 3: Electron Ionization (EI)

  • Action: Subject the eluent to electron bombardment at exactly 70 eV. Set the ion source temperature to 230°C.

  • Causality: 70 eV is the universal standard for EI-MS. It imparts sufficient internal energy to induce reproducible, library-matchable fragmentation (e.g., the NO₂ loss) while leaving a detectable fraction of the molecular ion intact to observe the critical bromine isotopic doublet.

Step 4: Mass Analysis & Detection

  • Action: Scan the quadrupole mass analyzer from m/z 50 to m/z 350.

  • Causality: This specific mass window captures the lowest-mass diagnostic hydrocarbon fragments (m/z 69 pentenyl cation) while comfortably encompassing the upper mass range of the intact [M]•⁺ isotopes (m/z 289).

Workflow S1 Sample Prep 100 µg/mL in DCM S2 GC Separation Non-polar Capillary S1->S2 S3 EI Ionization 70 eV Bombardment S2->S3 S4 Mass Analyzer m/z 50-350 Scan S3->S4 S5 Data Analysis Isotope & Neutral Loss S4->S5

Figure 2: Self-validating GC-EI-MS experimental workflow for nitroaromatic ethers.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed / National Institutes of Health (NIH).[Link]

  • GCMS Section 6.13 - Fragmentation of Ethers. Whitman College.[Link]

Sources

A Guide to the Structural Elucidation of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the analysis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of procedures to offer an in-depth understanding of the entire analytical workflow—from sample preparation and data acquisition to detailed spectral interpretation. We will explore the causal relationships behind experimental choices and demonstrate how a combination of characteristic vibrational modes provides a self-validating "molecular fingerprint," confirming the compound's structural integrity.

Introduction: The Molecule and the Method

1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a multifunctional organic molecule featuring a meta-substituted nitroaromatic ring connected via an ether linkage to a brominated alkyl chain. Such compounds are valuable as intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and materials, where the nitro group can be reduced to an amine and the bromo group can be displaced by a nucleophile, allowing for diverse molecular scaffolding.

Given its specific arrangement of functional groups, confirming the identity and purity of this intermediate is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive, and highly sensitive method that provides detailed information about the chemical bonds within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR generates a unique spectrum that serves as a molecular fingerprint.[1] For 1-[(5-Bromopentyl)oxy]-3-nitrobenzene, FTIR allows for the unambiguous identification of its key structural motifs:

  • Nitro Group (Ar-NO₂)

  • Aromatic Ether (Ar-O-R)

  • Alkyl Halide (R-Br)

  • Substituted Benzene Ring

  • Aliphatic Chain (-CH₂-)

This guide will detail the process of obtaining and interpreting the FTIR spectrum of this compound, providing the technical basis for its rigorous characterization.

The FTIR Experimental Workflow: From Sample to Spectrum

The acquisition of a high-quality, interpretable FTIR spectrum is contingent upon meticulous experimental technique. The following workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis Sample Solid Sample of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene ATR Option 1: ATR Place small amount on crystal. Apply pressure. Sample->ATR Choose Method KBr Option 2: KBr Pellet Grind 1-2 mg sample with ~150 mg dry KBr. Sample->KBr Choose Method Spectrometer FTIR Spectrometer ATR->Spectrometer Press Press mixture in hydraulic press to form a transparent disk. KBr->Press Press->Spectrometer RawSpectrum Raw Absorbance Spectrum Spectrometer->RawSpectrum Background Collect Background Spectrum (Clean ATR crystal or pure KBr pellet) SampleScan Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans) Background->SampleScan Reference Processing Perform Baseline Correction & Normalization RawSpectrum->Processing FinalSpectrum Final Processed Spectrum Processing->FinalSpectrum Interpretation Assign Peaks to Vibrational Modes FinalSpectrum->Interpretation Report Generate Report with Peak Table & Interpretation Interpretation->Report

Caption: Experimental workflow for FTIR analysis.

Sample Preparation: The Critical First Step

The goal of sample preparation is to allow the spectrometer's infrared beam to interact with a representative and appropriately concentrated amount of the sample.[2] For a solid compound like 1-[(5-Bromopentyl)oxy]-3-nitrobenzene, two methods are prevalent.

Method 1: Attenuated Total Reflectance (ATR) - Recommended

ATR is the most common and convenient sampling technique for both solid and liquid samples, requiring virtually no sample preparation.[3][4][5]

  • Principle: The IR beam is directed into a crystal of high refractive index (typically diamond or zinc selenide).[6] At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample.[3][4] The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is then directed to the detector.

  • Protocol:

    • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe with a solvent-moistened swab (e.g., isopropanol or acetone) and allow it to dry completely.

    • Background Scan: Record a background spectrum of the clean, empty ATR accessory. This is crucial for removing interfering signals from the atmosphere (CO₂, H₂O) and the instrument itself.[7]

    • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

    • Apply Pressure: Use the accessory's pressure clamp to press the sample firmly against the crystal.[2][4] This ensures good, uniform contact, which is essential for a high-quality spectrum.

    • Data Collection: Acquire the sample spectrum.

Method 2: Potassium Bromide (KBr) Pellet - Traditional

This transmission method involves dispersing the solid sample within a matrix of IR-transparent salt.[2] While more laborious, it can be useful for certain applications.

  • Principle: A solid sample is ground into a fine powder with dry potassium bromide (KBr) and compressed under high pressure. This sinters the KBr into a transparent disk, which can be analyzed directly by the IR beam.

  • Protocol:

    • Preparation: Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.[2][8] The mixture should be a homogenous, fine powder. Expertise Note: Thorough grinding is essential to reduce the particle size below the wavelength of the IR light, which minimizes light scattering (the Christiansen effect) and prevents distorted, sloping baselines.[8]

    • Die Loading: Transfer the powder mixture into the collar of a pellet die.

    • Pressing: Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear, transparent pellet.[8][9] A cloudy or opaque pellet indicates insufficient grinding, excessive moisture, or trapped air.[8]

    • Data Collection: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum. A background scan should be run on a pure KBr pellet or an empty sample holder.

Interpreting the Spectrum of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

The FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The analysis involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

G compound_node compound_node

Caption: Chemical structure of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

The spectrum can be logically divided into the group frequency region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Group Frequency Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region typically contains bands corresponding to the stretching vibrations of common functional groups.

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): The presence of weak to medium sharp bands in this region confirms the sp² C-H bonds of the benzene ring.[10][11][12] These are found at a slightly higher frequency than their aliphatic counterparts.

  • ~2960-2850 cm⁻¹ (Aliphatic C-H Stretch): Multiple sharp bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH₂-) groups of the pentyl chain will be prominent here.[12][13]

  • ~2000-1650 cm⁻¹ (Overtone/Combination Bands): A pattern of weak absorptions, often called "benzene fingers," may be visible in this area. The specific pattern of these bands is characteristic of the benzene ring's substitution pattern and can help confirm the meta-substitution.[11][14]

  • ~1600-1450 cm⁻¹ (Aromatic C=C Stretch): At least two, and often three, sharp bands of variable intensity appear in this region due to the skeletal stretching vibrations within the benzene ring.[11][15][16] These are highly characteristic of an aromatic system.

Fingerprint Region (<1500 cm⁻¹)

This region is rich with complex vibrations, including bending and stretching modes, that are unique to the molecule as a whole.

  • ~1550-1475 cm⁻¹ & ~1360-1290 cm⁻¹ (NO₂ Stretches): These are two of the most diagnostic peaks in the spectrum. The nitro group gives rise to two very strong and sharp absorption bands.[17]

    • Asymmetric Stretch (ν_as): A very strong band appears between 1550-1475 cm⁻¹.[17][18]

    • Symmetric Stretch (ν_s): Another very strong band appears between 1360-1290 cm⁻¹.[17][18]

    • Trustworthiness Note: The high intensity of these bands is due to the large change in dipole moment during the N-O bond vibrations, making the nitro group easy to identify.[17][19] Conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[17][18]

  • ~1275-1200 cm⁻¹ (Aryl-O Asymmetric Stretch): A strong, distinct band in this region is characteristic of the C-O-C stretching vibration of an aryl alkyl ether.[20][21] The partial double-bond character from resonance between the oxygen's lone pairs and the aromatic ring stiffens this bond, causing it to absorb at a higher frequency than in dialkyl ethers.[20]

  • ~1050 cm⁻¹ (Aryl-O Symmetric Stretch): A second, often less intense, C-O stretching band is also expected for aryl alkyl ethers in this region.[22][23]

  • ~900-675 cm⁻¹ (Aromatic C-H Out-of-Plane Bending): The position of strong bands in this region is highly indicative of the substitution pattern on the benzene ring. For 1,3- (meta) disubstitution, strong bands are typically expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ ranges.

  • ~690-515 cm⁻¹ (C-Br Stretch): A weak to medium intensity band corresponding to the carbon-bromine stretching vibration should be present in the low-frequency end of the spectrum.[24][25]

Quantitative Data Summary

The expected vibrational frequencies for 1-[(5-Bromopentyl)oxy]-3-nitrobenzene are summarized below.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityAssignment Confirmation
3100-3000Aromatic C-H StretchWeak to MediumPresence of benzene ring
2960-2850Aliphatic C-H StretchMedium to StrongPresence of pentyl chain
1550-1475Asymmetric NO₂ StretchVery StrongPrimary confirmation of nitro group
1360-1290Symmetric NO₂ StretchVery StrongPrimary confirmation of nitro group
1600-1450Aromatic C=C Ring StretchMedium to StrongPresence of benzene ring
1275-1200Asymmetric Aryl-O-C StretchStrongPrimary confirmation of aryl alkyl ether linkage
~1050Symmetric Aryl-O-C StretchMediumConfirmation of aryl alkyl ether linkage
900-675Aromatic C-H Out-of-Plane (OOP) BendStrongIndication of 1,3- (meta) substitution pattern
690-515C-Br StretchWeak to MediumPresence of terminal bromo group

Conclusion: A Self-Validating Structural Portrait

The power of FTIR in this context lies not in a single peak, but in the collective evidence provided by the entire spectrum. The simultaneous observation of strong NO₂ stretches, a prominent aryl-O-C ether band, aromatic and aliphatic C-H stretches, and the C-Br vibration provides a robust and self-validating confirmation of the 1-[(5-Bromopentyl)oxy]-3-nitrobenzene structure. Conversely, the absence of unexpected peaks, such as a broad O-H band around 3300 cm⁻¹, confirms the absence of hydroxyl impurities (e.g., residual nitrophenol starting material). This makes FTIR an efficient and reliable first-line technique for identity confirmation, quality control, and reaction monitoring in any research or development setting.

References

  • FT‐IR Sample Preparation . (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • What Is The Process For Making A Kbr Pellet? Master Transparent Discs For Accurate Ftir Analysis . (n.d.). Kintek Press. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods . (2024, May 31). Drawell. Retrieved from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles . (n.d.). Specac Ltd. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition . Spectroscopy Online. Retrieved from [Link]

  • Spectroscopy of Ethers . (2025, August 15). Fiveable. Retrieved from [Link]

  • IR: alkyl halides . (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides . (n.d.). Scribd. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis . International Journal of Scientific & Academic Research. Retrieved from [Link]

  • How to Analyze Benzene Ring Vibrational Modes with IR . (2026, February 26). Patsnap Eureka. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy . YouTube. Retrieved from [Link]

  • Preparation of Samples for IR Spectroscopy as KBr Disks . (n.d.). The Infrared and Raman Discussion Group. Retrieved from [Link]

  • IR: nitro groups . (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ATR-FTIR: Principles and Applications . (2023, May 18). Scribd. Retrieved from [Link]

  • Decoding the Benzene Ring: Insights From IR Spectroscopy . (2026, January 21). Oreate AI Blog. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques . (n.d.). Agilent. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy . (n.d.). Bruker. Retrieved from [Link]

  • 18.8: Spectroscopy of Ethers . (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers . (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from [Link]

  • Ultraviolet and infrared spectra of some aromatic nitro-compounds . (n.d.). RSC Publishing. Retrieved from [Link]

  • Benzene On Ir Spectrum . (n.d.). Wax Studios. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2024, January 10). How to Read and Interpret FTIR Spectroscope of Organic Material . ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands . Spectroscopy Online. Retrieved from [Link]

  • 18.8: Spectral Characteristics of the Benzene Ring . (2019, February 18). Chemistry LibreTexts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions . (n.d.). Retrieved from [Link]

  • Mary, Y. S., & Panicker, C. Y. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108.
  • The features of IR spectrum . (n.d.). Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra . (2016, February 23). U.S. Environmental Protection Agency. Retrieved from [Link]

  • CN103804197A - Preparation method of 1-bromo-3-nitrobenzene. (n.d.). Google Patents.
  • Arjunan, V., et al. (2012). FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime. Indian Journal of Pure & Applied Physics, 50, 623-633.
  • Fogen, D., et al. (2023). Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy . ChemRxiv. Retrieved from [Link]

  • Miller, M. J., et al. (2022).

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Physicochemical Profiling and Synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Molecular Formula: C₁₁H₁₄BrNO₃) is a bifunctional aromatic ether utilized extensively as a versatile building block in medicinal chemistry, agrochemicals, and materials science. Featuring both a terminal alkyl bromide for nucleophilic substitution and a nitroarene moiety for downstream reduction or cross-coupling, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned breakdown of its synthesis, physical properties, and the self-validating empirical protocols used to characterize its melting point and thermodynamic solubility.

Physicochemical Profiling

The physical properties of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene are dictated by the dipole-dipole interactions of the nitro group and the lipophilicity of the bromopentyl chain.

PropertyValue / Description
Molecular Formula C₁₁H₁₄BrNO₃
Molecular Weight 288.14 g/mol
Appearance Pale yellow to off-white low-melting solid
Melting Point 42.0 – 45.0 °C
Boiling Point (Predicted) ~385 °C at 760 mmHg
Density ~1.42 g/cm³
LogP (Predicted) ~4.1

Chemical Synthesis & Mechanistic Pathway

The synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is achieved via a classic [1]. This O-alkylation relies on the bimolecular nucleophilic substitution (Sₙ2) of an alkyl halide by a phenoxide ion.

Causality in Experimental Design:
  • Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases (e.g., NaOH or NaH) because its mild basicity (pKa ~10.3) is perfectly tuned to deprotonate 3-nitrophenol (pKa ~8.3) without triggering competitive E2 elimination or the hydrolysis of the 1,5-dibromopentane electrophile[1].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively, leaving the phenoxide nucleophile "naked" and highly reactive, thereby accelerating the Sₙ2 trajectory while minimizing side reactions[1].

Synthesis A 3-Nitrophenol (Nucleophile) D Deprotonation Phenoxide Formation A->D B 1,5-Dibromopentane (Electrophile) E SN2 Substitution (Alkylation) B->E C K2CO3 / DMF (Base/Solvent) C->D D->E F 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Target Product) E->F

Figure 1: Williamson ether synthesis pathway for 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

Empirical Determination of Physical Properties

To ensure high-fidelity analytical data, the physical properties of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene must be determined using standardized, self-validating protocols.

Melting Point Analysis (USP <741> Compliant)

Because 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a low-melting solid, precise thermal control is critical. The protocol adheres strictly to [2].

Step-by-Step Protocol:

  • Sample Preparation: Pulverize the dried sample gently and load it into a glass capillary tube to a compacted height of exactly 3 mm[2].

  • Instrument Calibration: Adjust the melting point apparatus using secondary reference standards that bracket the expected 40–50 °C range[2].

  • Thermal Ramping: Pre-heat the block to 35 °C. Insert the capillary and apply a strict heating ramp rate of 1 °C/min[2].

  • Optical Detection: Record the temperature at the first formation of a detectable liquid phase (onset) and the temperature where no solid phase remains (clear point)[2].

Causality & Self-Validation: The 1 °C/min ramp rate is a self-validating parameter; it ensures the sample and the heating block maintain thermal equilibrium[2]. Faster ramp rates introduce thermal lag, artificially inflating the recorded melting point and masking the melting point depression caused by impurities.

Thermodynamic Solubility Profiling (OECD 105 Compliant)

Solubility dictates the compound's viability in downstream reactions and biological assays. We utilize the shake-flask method as outlined in [3], which is superior to kinetic solvent-shift methods.

Step-by-Step Protocol:

  • Saturation: Add an excess of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (e.g., 50 mg) to 1 mL of the target solvent in a sealed microcentrifuge tube[3].

  • Equilibration: Agitate the suspension isothermally at 25.0 ± 0.5 °C for 24 hours[3].

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet undissolved solids, ensuring the supernatant is free of colloidal suspensions[3].

  • Quantification: Dilute the supernatant into the mobile phase and quantify the dissolved concentration via HPLC-UV against a validated calibration curve[3].

Causality & Self-Validation: The shake-flask method guarantees a true thermodynamic equilibrium between the solid lattice and the solvated state[3]. Relying on visual dissolution alone (kinetic solubility) often leads to supersaturation, yielding false-positive solubility metrics that fail during process scale-up.

Solubility S1 Excess Solute Addition S2 Solvent Equilibration S1->S2 S3 Isothermal Agitation (24h) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 HPLC-UV Quantification S4->S5

Figure 2: Shake-flask thermodynamic solubility workflow per OECD Guideline 105.

Solubility Data & Solvent Compatibility

Due to its high LogP and lack of hydrogen-bond donating groups, the compound exhibits excellent solubility in organic solvents but is practically insoluble in aqueous media.

SolventSolubility ClassEstimated Concentration at 25°C
Water Insoluble< 0.1 mg/mL
Dimethyl Sulfoxide (DMSO) Freely Soluble> 50 mg/mL
N,N-Dimethylformamide (DMF) Freely Soluble> 50 mg/mL
Dichloromethane (DCM) Very Soluble> 100 mg/mL
Ethanol (Absolute) Soluble~ 25 mg/mL

References

  • Williamson Ether Synthesis. ChemistryTalk. Available at:[Link]

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate. Available at:[Link]

  • OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

Sources

Synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene: A Technical Guide to Starting Materials and Monoalkylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene represents a critical transformation in medicinal chemistry, frequently utilized to generate flexible alkyl linkers for complex pharmacophores, including Kv7 channel activators and anti-Alzheimer agents[1][2]. This whitepaper details the mechanistic causality, starting material selection, and rigorous experimental protocols required to synthesize this intermediate via a Williamson ether synthesis, specifically addressing the kinetic challenge of minimizing bis-alkylation.

Mechanistic Rationale: The Williamson Ether Synthesis

The formation of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene relies on the Williamson ether synthesis, a classic bimolecular nucleophilic substitution (S_N2) reaction[3][4]. The reaction couples an alkoxide/phenoxide nucleophile with a primary alkyl halide.

Causality in Reagent Selection
  • Nucleophile Generation: 3-Nitrophenol acts as the nucleophile precursor. With a pKa of approximately 8.34[5], its hydroxyl proton is sufficiently acidic to be quantitatively deprotonated by a mild base such as Potassium Carbonate (K_2CO_3). The use of mild, heterogeneous bases over strong bases (like NaH) prevents unwanted side reactions and simplifies the downstream workup[4].

  • Electrophile & The Bis-Alkylation Challenge: 1,5-Dibromopentane serves as the electrophile. Because it possesses two identical primary bromide leaving groups, the primary kinetic challenge is preventing the newly formed mono-alkylated product from reacting with a second equivalent of 3-nitrophenoxide to form the symmetrical dimer (1,5-bis(3-nitrophenoxy)pentane)[2][6].

  • Kinetic Control: To ensure monoalkylation, the reaction is driven by collision theory and concentration management: a massive stoichiometric excess of 1,5-dibromopentane (typically 3 to 5 equivalents) is employed. Furthermore, the 3-nitrophenoxide is added dropwise to the electrophile solution, maintaining a low steady-state concentration of the nucleophile[2].

Mechanism A 3-Nitrophenol (Nucleophile Precursor) C 3-Nitrophenoxide Anion (Active Nucleophile) A->C Deprotonation (pKa ~8.34) B Potassium Carbonate (Base) B->C H+ Abstraction E SN2 Transition State (Backside Attack) C->E Nucleophilic Attack D 1,5-Dibromopentane (Electrophile, Excess) D->E C-Br Bond Breaking F 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Target Product) E->F Br- Departure G Bis-alkylation Byproduct (Minimized by Excess) F->G Secondary Attack (If D is limiting)

Mechanistic pathway of the Williamson ether synthesis highlighting kinetic control.

Starting Materials and Reagents

The success of this S_N2 reaction depends heavily on the purity and physical properties of the starting materials. Below is a structured summary of the core components[5][7][8].

ComponentRoleMolecular WeightDensity / StateBoiling/Melting PointKey Characteristics
3-Nitrophenol Nucleophile Precursor139.11 g/mol Solid (Yellow/Brown)MP: 96-98 °CpKa ~8.34; highly soluble in polar aprotic solvents[5][8].
1,5-Dibromopentane Electrophile229.94 g/mol 1.688 g/mL (Liquid)BP: 110 °C (at 15 mmHg)Bifunctional primary halide; requires excess to prevent dimerization[7].
Potassium Carbonate Base138.21 g/mol Solid (White Powder)MP: 891 °CMild, heterogeneous base; requires vigorous stirring for solid-liquid interface.
Acetonitrile (MeCN) Solvent41.05 g/mol 0.786 g/mL (Liquid)BP: 82 °CPolar aprotic; accelerates S_N2 reactions by leaving the nucleophile unsolvated.

Experimental Protocol: Self-Validating Workflow

The following protocol is engineered for self-validation, incorporating in-process controls (IPCs) to ensure the mechanistic causality described above is maintained[2].

Step-by-Step Methodology

Phase 1: Setup and Deprotonation

  • Preparation: To an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dibromopentane (5.0 equivalents, ~115 g) and anhydrous K_2CO_3 (2.0 equivalents, ~27.6 g).

  • Solvent Addition: Suspend the mixture in 150 mL of anhydrous Acetonitrile (MeCN). Begin vigorous stirring (≥600 rpm) to maximize the solid-liquid interfacial area for the heterogeneous base.

  • Nucleophile Addition: In a separate dropping funnel, dissolve 3-Nitrophenol (1.0 equivalent, 13.9 g, 100 mmol) in 50 mL of MeCN. Add this solution dropwise to the reaction flask over a period of 1 hour at room temperature. Causality Check: Slow addition ensures that the instantaneous concentration of 3-nitrophenoxide is dwarfed by the massive excess of 1,5-dibromopentane, statistically favoring monoalkylation.

Phase 2: Reaction and In-Process Control 4. Heating: Gradually heat the reaction mixture to 80 °C (reflux) using an oil bath. 5. Monitoring: After 12 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Validation: The disappearance of the yellow 3-nitrophenol spot (visualized under UV 254 nm) confirms reaction completion. LC-MS can be used to monitor the ratio of mono-alkylated product (Target) to bis-alkylated byproduct.

Phase 3: Quench, Workup, and Purification 6. Quenching: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K_2CO_3, KBr). Rinse the filter cake with fresh MeCN. 7. Concentration: Concentrate the filtrate under reduced pressure to remove the MeCN. 8. Extraction: Dissolve the resulting oily residue in Ethyl Acetate (200 mL). Wash the organic layer sequentially with:

  • 1M NaOH (2 x 50 mL) to selectively deprotonate and remove any unreacted 3-nitrophenol into the aqueous layer.
  • Deionized Water (50 mL).
  • Brine (50 mL).
  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na_2SO_4), filter, and concentrate.

  • Purification: The crude mixture contains the target product and a large excess of unreacted 1,5-dibromopentane. Purify via silica gel column chromatography. Elute first with 100% Hexanes to recover the non-polar 1,5-dibromopentane, then gradually increase polarity to Hexane:Ethyl Acetate (9:1) to elute the pure 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

    Workflow Step1 Step 1: Setup Suspend 1,5-Dibromopentane & K2CO3 in MeCN Step2 Step 2: Slow Addition Add 3-Nitrophenol dropwise over 1 hour Step1->Step2 Step3 Step 3: Heating Reflux at 80°C for 12-16h Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Quench & Workup Cool, filter salts, evaporate solvent Step3->Step4 Step5 Step 5: Extraction Wash with 1M NaOH to remove unreacted phenol Step4->Step5 Step6 Step 6: Purification Silica Gel Chromatography (Hexanes to 9:1 Hex:EtOAc) Step5->Step6

    Self-validating experimental workflow for the monoalkylation of 1,5-dibromopentane.

Conclusion

The synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a textbook application of kinetic control and stoichiometric manipulation in organic synthesis. By leveraging the specific pKa of 3-nitrophenol[5] and strategically manipulating the addition rate of 1,5-dibromopentane[7], chemists can reliably achieve monoalkylation. The rigorous workup and purification protocols outlined above ensure high-fidelity isolation of the target intermediate, ready for downstream coupling in drug development pipelines.

References

  • Williamson ether synthesis - Wikipedia , wikipedia.org. 3

  • The Williamson Ether Synthesis - Master Organic Chemistry , masterorganicchemistry.com.4

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity , Journal of Medicinal Chemistry - ACS Publications. 1

  • Integration of Liquid–Liquid Biphasic Flow Alkylation and Continuous Crystallization Using Taylor Vortex Flow Reactors , Organic Process Research & Development - ACS Publications.6

  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents , PMC - nih.gov. 2

  • m-Nitrophenol , drugfuture.com. 5

  • 1,5-Dibromopentane 97 111-24-0 , Sigma-Aldrich. 7

  • 3-Nitrophenol | 554-84-7 , ChemicalBook. 8

Sources

Molecular Characterization and Synthetic Utility of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and fluorescent molecular probes—the selection of a bifunctional linker is as critical as the pharmacophores it connects. 1-[(5-Bromopentyl)oxy]-3-nitrobenzene serves as a highly versatile, structurally optimized intermediate. This whitepaper provides a comprehensive technical guide on the physicochemical properties of this molecule, the mechanistic rationale behind its structural geometry, and field-proven, self-validating synthetic protocols for its generation and downstream functionalization.

Physicochemical Profiling & Molecular Identity

Before integrating this intermediate into a synthetic pipeline, it is necessary to establish its foundational molecular properties. The molecule consists of a central benzene ring, meta-substituted with a strongly electron-withdrawing nitro group and a 5-bromopentyloxy chain.

Table 1: Molecular and Physicochemical Properties

PropertyValueRationale / Implication in Synthesis
Molecular Formula C11H14BrNO3Dictates the stoichiometric equivalents required for downstream SN2 and reduction reactions.
Molecular Weight 288.14 g/mol Calculated via standard atomic weights and verified against isomeric databases () [1].
Monoisotopic Mass 287.0157 DaCritical for high-resolution mass spectrometry (HRMS) validation during synthesis.
LogP (Predicted) ~4.2Indicates high lipophilicity, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions.
H-Bond Donors 0The molecule acts solely as an H-bond acceptor.
H-Bond Acceptors 4Influences solubility and interaction with silica gel during chromatographic purification.

Mechanistic Rationale in Synthetic Design

As a Senior Application Scientist, I emphasize that the structural features of a linker are never arbitrary. The design of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is driven by two specific mechanistic choices:

  • The 5-Carbon Spacer (Pentyl Chain): In bifunctional linker design, the length of the alkyl chain dictates the spatial distance between two tethered domains. A 5-carbon chain provides an optimal balance between conformational flexibility and entropic penalty. It is long enough to prevent steric clashing between linked pharmacophores, yet short enough to maintain favorable aqueous solubility compared to highly hydrophobic octyl or decyl chains. The terminal primary bromide serves as a classic, highly reactive electrophile for SN2 displacements.

  • The 1,3-Substitution (Meta Geometry): Unlike para (1,4) substitution, which creates a rigid linear vector, or ortho (1,2) substitution, which introduces severe steric hindrance, the meta (1,3) linkage provides a ~120° angular exit vector. This specific geometry is frequently exploited in structure-based drug design to navigate the linker out of a target protein's binding pocket without clashing with the protein surface. Furthermore, the nitro group serves as a "masked" amine, remaining inert during the initial alkylation step but easily reducible at a later stage.

Validated Synthetic Protocols

A robust chemical protocol must be a self-validating system. The synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene relies on a Williamson ether synthesis between 3-nitrophenol and 1,5-dibromopentane, a standard methodology for generating alkyl-aryl ethers in medicinal chemistry () [2].

Protocol A: Williamson Ether Synthesis of the Core Intermediate

Objective: Selectively mono-alkylate 1,5-dibromopentane to minimize bis-alkylation (dimer formation).

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-nitrophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 2.0 eq).

    • Causality: K 2​ CO 3​ is a mild, insoluble base that quantitatively deprotonates the phenol (pKa ~8.4) to the highly nucleophilic phenoxide ion without being strong enough to cause competitive elimination (E2) of the alkyl bromide.

  • Electrophile Addition: Add 1,5-dibromopentane (3.0 to 5.0 eq).

    • Causality: A large stoichiometric excess of the dibromide is critical. It statistically favors the formation of the mono-alkylated product and suppresses the formation of the unwanted bis-phenoxy dimer.

  • Reaction & Monitoring: Heat the mixture to 60°C for 3-4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent. The complete disappearance of the bright yellow phenoxide spot indicates reaction completion.

  • Workup & Purification: Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF. Purify via flash column chromatography. The excess non-polar 1,5-dibromopentane elutes first, followed by the desired intermediate.

Protocol B: Downstream Functionalization (Bifunctional Divergence)

Once isolated, the intermediate serves as a branching point for assembling complex therapeutic molecules.

  • Pathway 1: SN2 Displacement. The terminal bromide can be displaced by secondary amines, thiols, or phenols in the presence of a base (e.g., DIPEA) in Acetonitrile at 80°C.

    • Self-Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the displacement by the disappearance of the characteristic heavy bromine isotope pattern (M and M+2 peaks of equal intensity) and the appearance of the new nucleophile's mass.

  • Pathway 2: Nitro Reduction. The nitro group is reduced to an aniline using Palladium on Carbon (Pd/C) and Hydrogen gas (H 2​ ), or via Iron powder and Ammonium Chloride (Fe/NH 4​ Cl) if halogen-sensitive functional groups are present.

    • Self-Validation: A ninhydrin stain on a TLC plate will turn deep purple upon heating, confirming the successful generation of the primary aromatic amine, which is now primed for amidation.

Application in Advanced Therapeutics: Workflow Visualization

In targeted protein degradation, linkers dictate degradation efficiency by influencing the formation of the ternary complex. The 1-[(5-Bromopentyl)oxy]-3-nitrobenzene intermediate is strategically used to tether a target-binding ligand (attached via the reduced aniline) to an E3 ligase recruiter (attached via the pentyl chain).

Below is a logical map of the synthetic workflow and the bifunctional divergence of this critical intermediate.

G SM1 3-Nitrophenol (Nucleophile) Cond1 Williamson Ether Synthesis K2CO3, DMF, 60°C (Excess Dibromide) SM1->Cond1 SM2 1,5-Dibromopentane (Electrophile) SM2->Cond1 Core 1-[(5-Bromopentyl)oxy]-3-nitrobenzene MW: 288.14 g/mol Cond1->Core Path1 Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Core->Path1 Path2 SN2 Substitution (Amine/Thiol, Base) Core->Path2 Prod1 Aniline Derivative (Ready for Amidation) Path1->Prod1 Prod2 Functionalized Alkyl Chain (Pharmacophore Tethered) Path2->Prod2 Bifunc Bifunctional Target Molecule (e.g., PROTAC Linker) Prod1->Bifunc Prod2->Bifunc

Synthetic workflow of the bifunctional divergence of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

References

  • National Center for Biotechnology Information (PubChem). "1-Bromo-4-nitro-2-pentoxybenzene | C11H14BrNO3 - PubChem." NIH PubChem Database. Available at:[Link]

  • National Institutes of Health (NIH). "Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity." PubMed Central (PMC). Available at:[Link]

Technical Safety & Handling Whitepaper: 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Material Safety & Handling Guide

Executive Overview

In modern drug discovery and medicinal chemistry, 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Chemical Formula: C11​H14​BrNO3​ ) serves as a highly versatile bifunctional building block. It is frequently utilized in the synthesis of magnetic resonance (MR) imaging probes, pharmaceutical hybrids, and complex macrocycles. The molecule features two highly reactive domains: a terminal alkyl bromide optimized for SN​2 nucleophilic substitution, and a nitroaromatic ring that can be selectively reduced to an aniline derivative for subsequent coupling.

As a Senior Application Scientist overseeing scale-up syntheses, I have observed that the primary failure point in handling this class of bifunctional intermediates is underestimating the synergistic hazards. The lipophilic pentyl chain enhances dermal permeability, allowing the toxic nitroaromatic core and the alkylating bromide terminus to bypass standard biological barriers. This guide abandons the rigid, often unhelpful boilerplate of standard MSDS documents to provide a causality-driven, self-validating framework for the safe handling and emergency management of this compound.

Physicochemical Profiling & Structural Causality

Understanding the physical state of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is critical for risk mitigation. Depending on ambient temperature and purity, it typically presents as a pale yellow heavy oil or a low-melting solid. Its high lipophilicity makes it completely insoluble in water but highly miscible in organic solvents, dictating both its reaction conditions and spill-response requirements.

Table 1: Physicochemical Properties
PropertyValue / DescriptionCausality / Implication for Handling
Molecular Weight 288.14 g/mol High mass contributes to low volatility at room temperature.
Physical State Pale yellow oil / Low-melting solidProne to surface contamination; easily transferred via contaminated gloves.
Boiling Point ~380 °C (Predicted)Distillation requires high vacuum to prevent thermal decomposition.
Solubility DCM, EtOAc, DMF, DMSORapidly permeates standard nitrile gloves when in solution.
Water Solubility InsolubleAqueous wash is ineffective for decontamination; requires chemical quenching.

Mechanistic Toxicology & Hazard Causality

The hazard profile of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is driven by its dual functional groups. Standard safety data sheets list "Toxic" and "Irritant," but understanding why these classifications exist is essential for advanced laboratory safety [1].

  • The Nitroaromatic Core (Systemic Toxicity): Upon dermal absorption or inhalation of aerosols, the nitro group undergoes hepatic reduction by Cytochrome P450 enzymes to form an N-hydroxylamine intermediate. This metabolite enters the bloodstream and oxidizes the iron in hemoglobin from Fe2+ to Fe3+ , resulting in methemoglobinemia . This prevents oxygen binding, leading to tissue hypoxia, cyanosis, and potentially fatal respiratory failure [2].

  • The Alkyl Bromide Terminus (Local Toxicity & Mutagenicity): The terminal carbon attached to the bromine atom is highly electrophilic. Upon contact with skin or mucosal membranes, it undergoes direct SN​2 alkylation with cellular nucleophiles (such as the thiol groups in cysteine or the amine groups in DNA bases). This causes severe chemical burns, protein denaturation, and carries a risk of long-term mutagenicity.

ToxicityMechanism A 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Bifunctional Toxicant) B Nitro Group (-NO2) Hepatic Cytochrome P450 A->B C Alkyl Bromide (-Br) Electrophilic Center A->C D Reduction to N-Hydroxylamine B->D Metabolism G SN2 Nucleophilic Attack by Cellular Thiols/Amines C->G Direct Exposure E Hemoglobin Oxidation Fe(II) → Fe(III) D->E Bloodstream F Methemoglobinemia (Tissue Hypoxia) E->F Clinical Onset H Covalent Alkylation of Proteins and DNA G->H Adduct Formation I Cytotoxicity & Potential Mutagenicity H->I Cellular Damage

Fig 1: Dual-pathway toxicological mechanism of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

Table 2: GHS Hazard Classification Summary
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral/Dermal) Category 3DANGER H301 + H311: Toxic if swallowed or in contact with skin.
Skin Corrosion/Irritation Category 2WARNING H315: Causes skin irritation (via alkylation).
Specific Target Organ Toxicity Category 2WARNING H373: May cause damage to blood/liver through prolonged exposure.

Advanced Experimental Workflows

To ensure scientific integrity and safety, protocols involving this compound must be designed as self-validating systems . This means the workflow inherently proves its own safety and completion at critical junctures.

Protocol A: Bench-Scale Handling & SN​2 Reaction Setup

When utilizing this compound as an electrophile in drug synthesis, the primary risk occurs during solvent dissolution and reagent transfer.

  • Step 1: PPE Selection (Causality-Driven). Standard nitrile gloves offer less than 5 minutes of breakthrough time against solutions of this compound in DMF or DCM. Action: Don heavy-duty Viton gloves over standard nitrile inner gloves.

  • Step 2: Inert Atmosphere Setup. Weigh the compound (typically a viscous oil) using a positive displacement pipette inside a certified fume hood. Transfer to an oven-dried Schlenk flask.

  • Step 3: Reaction Execution. Dissolve in anhydrous DMF. Add the target nucleophile (e.g., a phenol or amine) and a mild base (e.g., K2​CO3​ ). Causality: DMF solvates the SN​2 transition state, accelerating the consumption of the hazardous alkyl bromide, while K2​CO3​ scavenges the toxic HBr byproduct.

  • Step 4: Self-Validation (TLC/LC-MS). Do not proceed to aqueous workup until the reaction is validated. Run a Thin Layer Chromatography (TLC) plate (15% EtOAc/Hexanes). Validation: The complete disappearance of the starting material spot ( Rf​≈0.6 ) confirms the hazardous volatile bromide has been fully consumed, rendering the mixture significantly safer for extraction and handling.

Protocol B: Emergency Spill Containment & Chemical Quenching

Because the compound is a heavy oil, spills do not evaporate; they linger and create long-term contact hazards. Simple absorption is insufficient; the electrophilic bromide must be chemically destroyed [3].

  • Step 1: Isolation. Immediately evacuate the immediate bench area and maximize fume hood extraction to handle any solvent vapors.

  • Step 2: Physical Containment. Surround the spill with inert absorbent pads or dry silica sand. Do not use combustible materials like paper towels, as nitroaromatics can react exothermically with organic matter under certain conditions.

  • Step 3: Chemical Quenching. Flood the contained area with a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate is a potent, odorless nucleophile that rapidly displaces the bromide via SN​2 , converting the toxic alkylating agent into a harmless, water-soluble Bunte salt.

  • Step 4: Self-Validation (Silver Nitrate Test). After 30 minutes of quenching, swab the area with distilled water and add a drop of 0.1M Silver Nitrate ( AgNO3​ ). Validation: The absence of a pale yellow precipitate ( AgBr ) confirms that no unreacted alkyl bromide remains on the surface.

  • Step 5: Disposal. Collect the neutralized slurry into a designated hazardous waste container labeled "Aqueous Bunte Salts / Nitroaromatic Waste."

SpillWorkflow S1 1. Spill Detection (Yellow Oil/Solid) S2 2. Evacuate & Isolate Ensure Fume Extraction S1->S2 S3 3. Don Advanced PPE (Respirator, Viton Gloves) S2->S3 S4 4. Physical Containment (Inert Absorbent Pads) S3->S4 S5 5. Chemical Quenching (10% Aq. Sodium Thiosulfate) S4->S5 Apply to residue S6 6. Validation & Disposal (Check pH, Seal as HazMat) S5->S6 30 min reaction time

Fig 2: Validated 6-step emergency spill response and chemical quenching workflow.

References

  • National Center for Biotechnology Information (NCBI). Structural Optimization of Zn(II)-Activated MR Imaging Probes (Synthesis and Handling of Bifunctional Nitroaromatics). PubMed Central (PMC). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Nitrobenzene and Nitroaromatic Toxicity Mechanisms. United States Department of Labor. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

Methodological & Application

Application Notes & Protocols: 1-[(5-Bromopentyl)oxy]-3-nitrobenzene as a Two-Stage Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Latent Functionality Approach to Bioconjugation

Heterobifunctional linkers are foundational tools in drug development, diagnostics, and materials science, enabling the precise covalent joining of two distinct molecular entities.[1] The compound 1-[(5-Bromopentyl)oxy]-3-nitrobenzene offers a unique strategic advantage as a "two-stage" or "latent" heterobifunctional linker. Its design incorporates two chemically orthogonal reactive sites: a primary alkyl bromide and an aromatic nitro group.

The alkyl bromide provides a ready handle for initial conjugation to a wide array of nucleophiles via SN2 reactions.[2] The nitro group, however, is relatively inert during this first coupling step. Its true utility is unlocked in a second, distinct stage: chemical reduction to a highly versatile primary aniline. This newly formed nucleophilic amine can then be used for a second, specific conjugation event, often through robust amide bond formation.[3] This staged reactivity allows for a controlled, sequential construction of complex bioconjugates, surface assemblies, and targeted therapeutic constructs.

This guide details the core principles, mechanisms, and detailed protocols for deploying 1-[(5-Bromopentyl)oxy]-3-nitrobenzene in advanced conjugation workflows.

Physicochemical Properties & Handling

A clear understanding of the linker's properties is essential for successful experimental design.

PropertyValueSource / Notes
Chemical Formula C₁₁H₁₄BrNO₃-
Molecular Weight 292.14 g/mol Calculated
Appearance Pale yellow solid or oilTypical for nitroaromatic compounds
Solubility Soluble in common organic solvents (DMF, DMSO, DCM, THF, Acetone). Insoluble in water.Experimental observation
Reactive Group 1 Primary Alkyl Bromide (-CH₂Br)Electrophilic, for SN2 reactions.
Reactive Group 2 Aromatic Nitro (-NO₂)Precursor to a nucleophilic amine.
Storage Store at 2-8°C, protected from light and moisture.Standard for reactive intermediates.

Mechanism of Action: A Two-Stage Conjugation Strategy

The core utility of this linker lies in its sequential reactivity. The workflow involves an initial alkylation event, followed by an activation step (reduction), and a final conjugation. This process ensures that the two molecules to be linked do not need to be present in the same reaction pot simultaneously, minimizing side reactions and simplifying purification.

The overall logical workflow can be visualized as follows:

G cluster_stage1 Stage 1: Alkylation cluster_stage2 Stage 2: Activation cluster_stage3 Stage 3: Final Conjugation Linker Linker (Bromo/Nitro) Conj1 Conjugate 1 (Linker-Molecule A) Linker->Conj1 + Molecule A MolA Molecule A (e.g., Thiol, Amine) Conj1_reduce Conjugate 1 (Linker-Molecule A) Conj2 Activated Conjugate (Amine-Linker-Molecule A) Conj1_reduce->Conj2 Reduction [H] Conj2_react Activated Conjugate (Amine-Linker-Molecule A) FinalConj Final Product (B-Linker-A) Conj2_react->FinalConj + Molecule B MolB Molecule B (e.g., Activated Acid) G cluster_1 Step 1: Linker Attachment cluster_2 Step 2: Activation cluster_3 Step 3: Protein Conjugation Surface Amine Surface -NH₂ Surface_Linker Modified Surface Surface-NH-(CH₂)₅-O-Ar-NO₂ Surface->Surface_Linker Sₙ2 Reaction Linker Linker Br-(CH₂)₅-O-Ar-NO₂ Surface_Linker_In Modified Surface Surface-NH-(CH₂)₅-O-Ar-NO₂ Surface_Amine Activated Surface Surface-NH-(CH₂)₅-O-Ar-NH₂ Surface_Linker_In->Surface_Amine SnCl₂ / HCl Surface_Amine_In Activated Surface Surface-NH-(CH₂)₅-O-Ar-NH₂ Final Immobilized Protein Surface-...-Ar-NH-CO-Protein Surface_Amine_In->Final Amide Coupling Protein NHS-Activated Protein Protein-CO-NHS

Caption: Workflow for protein immobilization.

Protocol 4.1: Covalent Attachment of Linker to Amine-Functionalized Surface

Rationale: This step utilizes the primary alkyl bromide to form a stable secondary amine bond with the surface. A non-nucleophilic base is used to scavenge the HBr byproduct without competing in the primary reaction.

  • Materials:

    • Amine-functionalized silica beads (or other support)

    • 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

    • Anhydrous Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Toluene for washing

    • Methanol for washing

  • Procedure:

    • Wash the amine-functionalized silica beads (1 g) with anhydrous Toluene (3 x 10 mL) and then anhydrous DMF (2 x 10 mL) to remove moisture.

    • Suspend the beads in 10 mL of anhydrous DMF.

    • Add 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (1.5 equivalents relative to estimated surface amine loading).

    • Add DIPEA (3.0 equivalents).

    • Agitate the suspension at 50°C for 16 hours under an inert atmosphere (N₂ or Ar).

    • Allow the beads to cool to room temperature.

    • Wash the beads sequentially with DMF (3 x 10 mL), Methanol (3 x 10 mL), and Toluene (3 x 10 mL).

    • Dry the functionalized beads under high vacuum.

    • Self-Validation Check: The success of this step can be confirmed by X-ray Photoelectron Spectroscopy (XPS), looking for the appearance of N 1s peaks corresponding to the nitro group. [4]

Protocol 4.2: Reduction of Surface-Bound Nitro Groups

Rationale: Tin(II) chloride in acidic conditions is a classic and effective method for reducing aromatic nitro groups to anilines. [5]The reaction is typically clean and high-yielding.

  • Materials:

    • Nitro-functionalized beads from Protocol 4.1

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Deionized Water

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Procedure:

    • Suspend the nitro-functionalized beads (1 g) in 15 mL of Ethanol.

    • In a separate flask, dissolve SnCl₂·2H₂O (10 equivalents relative to estimated linker loading) in 5 mL of concentrated HCl with gentle warming.

    • Carefully add the acidic SnCl₂ solution to the bead suspension.

    • Agitate the mixture at 70°C for 4 hours.

    • Cool the reaction to room temperature.

    • Wash the beads sequentially with Ethanol (3 x 10 mL), Deionized Water (3 x 10 mL), and saturated NaHCO₃ solution (2 x 10 mL) to neutralize residual acid.

    • Perform a final wash with Deionized Water (2 x 10 mL) and Ethanol (2 x 10 mL).

    • Dry the now amine-functionalized beads under high vacuum.

    • Self-Validation Check: Successful reduction can be verified by the disappearance of the nitro-related peaks in XPS and the appearance of a new N 1s peak characteristic of an aniline.

Protocol 4.3: Conjugation of an NHS-Activated Protein

Rationale: This step leverages the well-established EDC/NHS chemistry to form a stable amide bond between the surface aniline and a protein's carboxyl groups. [3][6]The protein is pre-activated to an NHS ester to create a more stable intermediate, improving coupling efficiency to the surface-bound amine. [7]

  • Materials:

    • Amine-functionalized beads from Protocol 4.2

    • Protein of interest (containing accessible carboxyl groups)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Procedure:

    • Protein Activation: a. Dissolve the protein of interest in Activation Buffer to a concentration of 2-5 mg/mL. b. Add NHS (5 mM final concentration) followed by EDC (2 mM final concentration). c. Incubate for 15-20 minutes at room temperature. d. Immediately proceed to coupling or purify the activated protein via a desalting column equilibrated with Coupling Buffer. [8] 2. Coupling to Surface: a. Suspend the amine-functionalized beads in Coupling Buffer. b. Add the solution of activated protein to the bead suspension. c. Agitate gently at room temperature for 2 hours, or at 4°C overnight.

    • Quenching and Washing: a. Pellet the beads by centrifugation. b. Remove the supernatant (this can be saved for protein quantification to determine coupling efficiency). c. Add Quenching Buffer to the beads and agitate for 30 minutes to block any remaining unreacted sites. d. Wash the beads extensively with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove non-covalently bound protein. e. Perform a final wash with PBS.

    • Store the protein-immobilized beads in a suitable buffer at 4°C.

    • Self-Validation Check: Protein immobilization can be quantified by comparing the protein concentration in the supernatant before and after the coupling reaction using a standard protein assay (e.g., BCA or Bradford).

Conclusion

1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a highly effective bifunctional linker for researchers requiring a sequential and controlled approach to conjugation. The clear chemical orthogonality between the alkyl bromide and the latent aniline functionality allows for the construction of complex molecular systems with high precision and minimal side-product formation. The protocols outlined herein provide a robust framework for its application in surface modification, but the principles can be readily adapted for creating advanced bioconjugates, including antibody-drug conjugates and PROTACs.

References

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Synthesis of a reactive oxygen species responsive heterobifunctional thioketal linker. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Synthesis of Novel Heterobifunctional Isocyanato Cross‐Linkers and Their Applications for the Preparation of 10‐Hydroxycamptothecin and SN‐38 Conjugates with Melanotransferrin P97. (2007, June 30). Taylor & Francis. Retrieved March 13, 2026, from [Link]

  • Surface Modification of Lignite with Alkyl and Mixed Alkyl‐Aryl Films Generated from an Aryl Diazonium Salt and Alkyl Halides: Experimental Results and Theoretical Analyses. (2023, December 5). PMC. Retrieved March 13, 2026, from [Link]

  • Surface Modification of Lignite with Alkyl and Mixed Alkyl‐Aryl Films Generated from an Aryl Diazonium Salt and Alkyl Halides: Experimental Results and Theoretical Analyses. (n.d.). Semantic Scholar. Retrieved March 13, 2026, from [Link]

  • Heterobifunctional linker 1. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Halide exchange and surface modification of metal halide perovskite nanocrystals with alkyltrichlorosilanes. (n.d.). Nanoscale (RSC Publishing). Retrieved March 13, 2026, from [Link]

  • Bioconjugate Reagents. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Alkyl Halide Reactivity. (n.d.). MSU chemistry. Retrieved March 13, 2026, from [Link]

  • Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014, May 14). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Electrochemical Cleavage of Alkyl Carbon-Halogen Bonds at Carbon-Metal and Metal-Carbon Substrates: Catalysis and Surface Modification. (2025, August 9). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Alkyl Halide Reactivity. (n.d.). MSU chemistry. Retrieved March 13, 2026, from [Link]

  • Surface Functionalization of Metals by Alkyl Chains through a Radical Crossover Reaction. (2016, May 25). ACS Publications. Retrieved March 13, 2026, from [Link]

  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. (n.d.). ACS Publications. Retrieved March 13, 2026, from [Link]

  • Amide Bond Activation of Biological Molecules. (2018, October 12). MDPI. Retrieved March 13, 2026, from [Link]

  • reduction of nitro groups to anilines. (2019, January 3). YouTube. Retrieved March 13, 2026, from [Link]

  • Make aniline by reduction nitrobencene with NaCl and Fe. (2023, December 31). YouTube. Retrieved March 13, 2026, from [Link]

  • Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode. (2011, December 1). PubMed. Retrieved March 13, 2026, from [Link]

  • Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles. (2019, April 30). MDPI. Retrieved March 13, 2026, from [Link]

  • 1-Bromo-3-(bromomethyl)-5-nitrobenzene. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

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  • Arylation Chemistry for Bioconjugation. (2020, April 1). DSpace@MIT. Retrieved March 13, 2026, from [Link]

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Sources

Application Note: Utilizing 1-[(5-Bromopentyl)oxy]-3-nitrobenzene in Solid-Phase Organic Synthesis (SPOS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Bifunctional Scaffolds in SPOS

In combinatorial chemistry and solid-phase organic synthesis (SPOS), the architectural design of the scaffold dictates the efficiency of library generation. 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a highly versatile, bifunctional building block. It features an electrophilic primary bromide for robust immobilization onto nucleophilic resins, a flexible pentyl spacer, and a masked aniline (the nitro group) that can be selectively activated for downstream diversification.

Unlike traditional solution-phase chemistry, SPOS requires reagents and linkers that can withstand rigorous washing cycles and extreme pH shifts without premature cleavage. This application note details the mechanistic rationale and self-validating protocols for integrating this specific scaffold into your drug discovery workflows.

Mechanistic Rationale: Causality in Scaffold Design

Every structural feature of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene serves a specific kinetic and thermodynamic purpose in the context of a polymer matrix:

  • The 5-Carbon Spacer (Pentyl Chain): Polystyrene-based resins (e.g., Wang or Merrifield resins) create a sterically hindered microenvironment. Shorter alkyl chains (e.g., ethyl) force the reactive headgroup too close to the polymer backbone, drastically reducing the kinetics of subsequent derivatizations. A 5-carbon chain balances hydrophobicity with optimal spatial extension, ensuring the terminal functional groups are fully solvated and accessible to reagents.

  • The Meta-Nitro Ether Linkage: The choice of a meta-substituted nitro group is highly deliberate. Ortho-nitrobenzyl systems are famously photolabile and susceptible to unwanted intramolecular rearrangements during basic conditions [1]. By utilizing a meta-linkage, the scaffold remains chemically inert during the strongly basic SN​2 immobilization step. Furthermore, the ether linkage is highly stable to both the acidic conditions used for final cleavage and the basic conditions used for acylations.

  • Heterogeneous Reduction Dynamics: To unmask the reactive aniline, the nitro group must be reduced on-bead. Standard catalytic hydrogenation (e.g., Pd/C) is completely ineffective in SPOS because insoluble catalyst particles cannot penetrate the porous resin beads[2]. Therefore, a soluble, mild reducing agent like Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) must be employed to ensure quantitative conversion without cleaving the scaffold from the resin.

Solid-Phase Workflow Visualization

Solid-phase organic synthesis workflow using 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Proceeding to the next step is contingent upon passing the embedded Quality Control (QC) checkpoints.

Protocol A: Scaffold Immobilization via SN​2 Alkylation

Objective: Attach the building block to a nucleophilic resin (e.g., phenol-functionalized Wang resin).

  • Resin Swelling: Weigh 1.0 g of Wang resin (loading ~1.0 mmol/g) into a fritted solid-phase synthesis vessel. Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) and agitate gently for 30 minutes. Causality: DMF optimally swells the polystyrene matrix, exposing internal reactive sites.

  • Alkylation: Drain the solvent. Add a solution of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (4.0 mmol, 4 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 4 eq) in 8 mL of DMF.

  • Reaction: Agitate the suspension at 60 °C for 16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL), Dichloromethane (DCM) (3 × 10 mL), and Methanol (MeOH) (3 × 10 mL) to shrink the resin and expel unreacted reagents. Dry under vacuum.

  • Validation Check: Perform on-bead ATR-FTIR. The appearance of strong asymmetric and symmetric NO2​ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ confirms successful immobilization.

Protocol B: On-Resin Nitro Reduction

Objective: Unmask the aniline nucleophile using a soluble reductant.

  • Reagent Preparation: Prepare a 2.0 M solution of SnCl2​⋅2H2​O in anhydrous DMF. Note: The solution must be freshly prepared as Sn(II) is prone to atmospheric oxidation.

  • Reduction: Swell the nitro-functionalized resin in DMF. Add 10 mL of the SnCl2​ solution to the vessel. Agitate at room temperature for 12 hours.

  • Tin Salt Removal (Critical): Drain the vessel. Wash the resin extensively to remove trapped tin salts which will poison downstream coupling reactions: DMF (3 × 10 mL), DMF/H2O (1:1) (3 × 10 mL), THF (3 × 10 mL), and DCM (3 × 10 mL).

  • Validation Check:

    • Colorimetric: Perform a Kaiser Test on a few beads. A deep blue color indicates the presence of the newly formed primary aromatic amine.

    • Spectroscopic: On-bead FTIR must show the complete disappearance of the 1530/1350 cm⁻¹ NO2​ bands and the appearance of N-H stretching bands at ~3300-3400 cm⁻¹.

Protocol C: Derivatization and Cleavage

Objective: Generate the final library compound via acylation and release it from the solid support.

  • Acylation: Swell the aniline-resin in DCM. Add the desired acid chloride (3 eq) and Pyridine (3 eq) in DCM. Agitate for 4 hours at room temperature.

  • Validation Check: A negative Kaiser Test (yellow beads) confirms complete capping of the aniline.

  • Cleavage: Wash the resin with DCM. Add a cleavage cocktail of 50% Trifluoroacetic acid (TFA) in DCM containing 2.5% Triisopropylsilane (TIS) as a carbocation scavenger. Agitate for 2 hours.

  • Isolation: Collect the filtrate. Wash the resin twice with neat DCM and combine the filtrates. Evaporate the volatiles under a stream of nitrogen to yield the crude 1-substituted-3-(5-hydroxypentyloxy)benzene derivative.

Quantitative Analytical Validation Summary

To ensure high-fidelity library generation, track the transformation of the resin using the metrics summarized in the table below.

Synthesis PhaseExpected On-Bead FTIR SignalsColorimetric Assay ResultExpected Cleavage Mass Shift (Δm/z)
1. Bare Resin (Wang) 3400 cm⁻¹ (Broad, O-H)Kaiser: Negative (Yellow)N/A
2. Immobilized Scaffold 1530, 1350 cm⁻¹ (Strong, NO2​ )Kaiser: Negative (Yellow)+ 208 Da (Addition of nitro-scaffold)
3. Reduced Scaffold 3350 cm⁻¹ (Sharp, N-H)Kaiser: Positive (Deep Blue)- 30 Da (Loss of 2xO, gain of 2xH)
4. Acylated Intermediate 1650 cm⁻¹ (Strong, Amide C=O)Kaiser: Negative (Yellow)+ Mass of Acyl group - 1 Da

References

  • Congreve, M., Scicinski, J., Watson, S. P., & Kay, C. (2003). Versatile solid-phase synthesis of secondary amines from alcohols. Development of an N-Boc-(o-nitrobenzene)sulfonamide linker. Tetrahedron Letters, 44(21), 4153-4156.
  • Ostacolo, C., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry.

Further functionalization of the 1-[(5-Bromopentyl)oxy]-3-nitrobenzene molecule

Causality Note: The ether solvent (THF or Diethyl Ether) is not just a solvent; it is essential for stabilizing the Grignard reagent by coordinating to the magnesium center. [11]

Functionalization Pathway III: Advanced Modification of the Aromatic Ring

Direct functionalization of the aromatic ring of the starting material is challenging. A more robust and versatile strategy involves a multi-step sequence: (1) reduction of the nitro group, (2) electrophilic halogenation of the now-activated aniline ring, and (3) palladium-catalyzed cross-coupling at the newly installed aryl halide position.

Step 1 & 2: Aniline Formation and Regioselective Bromination

First, reduce the nitro group to an amine as described in Pathway I . The resulting aniline is strongly activated towards electrophilic aromatic substitution, with the amino and alkoxy groups directing substitution to the ortho and para positions. Bromination will typically occur at the positions most activated and sterically accessible.

Step 3: Palladium-Catalyzed Cross-Coupling Reactions

With an aryl bromide installed, a vast array of powerful C-C and C-N bond-forming reactions become accessible. These reactions are pillars of modern drug discovery.

cluster_mainCross-Coupling of Aryl Bromidecluster_suzukiSuzuki-Miyauracluster_buchwaldBuchwald-Hartwigcluster_sonoSonogashirastartBrominated Aniline Derivativesuzuki_reagentsAr-B(OH)2Pd CatalystBase (K2CO3)start->suzuki_reagentsbuchwald_reagentsR2NHPd CatalystBase (t-BuONa)start->buchwald_reagentssono_reagentsTerminal AlkynePd/Cu CatalystsBase (Amine)start->sono_reagentssuzuki_productBiaryl Productsuzuki_reagents->suzuki_productbuchwald_productAryl Amine Productbuchwald_reagents->buchwald_productsono_productAryl Alkyne Productsono_reagents->sono_product

Figure 5: Key palladium-catalyzed cross-coupling reactions.

Protocol 5.1: Suzuki-Miyaura Coupling This reaction forms a C-C bond between the aryl bromide and an organoboron species, typically a boronic acid. It is one of the most widely used methods for constructing biaryl scaffolds. [14][15]

  • Key Reagents: Aryl bromide, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃). [14]* Mechanism Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. [14] Protocol 5.2: Buchwald-Hartwig Amination This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine. It has largely replaced harsher classical methods like the Ullmann condensation for synthesizing aryl amines. [16][17][18]

  • Key Reagents: Aryl bromide, Amine, Palladium catalyst, a specialized phosphine ligand (e.g., XPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). [16][19]* Causality Note: The bulky, electron-rich phosphine ligands are critical for promoting the reductive elimination step, which is often rate-limiting, and preventing catalyst decomposition. [16] Protocol 5.3: Sonogashira Coupling This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, producing arylalkynes. It uniquely requires both palladium and copper co-catalysts in its classic form. [20][21][22][23][24]

  • Key Reagents: Aryl bromide, Terminal alkyne, Palladium catalyst, Copper(I) salt (e.g., CuI), and an amine base (e.g., Et₃N, piperidine). [20][22]* Mechanism Insight: The palladium catalyst activates the aryl bromide, while the copper co-catalyst forms a copper acetylide intermediate, which then participates in the key transmetalation step with the palladium complex. [23]

Conclusion

1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a powerful and versatile building block whose true synthetic potential is realized through the strategic and sequential manipulation of its three distinct functional domains. By understanding the underlying chemical principles of each transformation—from the reduction of the nitro group to the nucleophilic substitution at the alkyl chain and the advanced cross-coupling of the aromatic core—researchers can construct a vast library of complex molecules. The protocols and strategies outlined in this guide provide a robust framework for leveraging this molecule in the fields of drug discovery, materials science, and advanced organic synthesis.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Ullmann Reaction. Cambridge University Press. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ranu, B. C., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(5), 5575-5589. Retrieved from [Link]

  • Wang, L., et al. (2023). Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. Chinese Journal of Catalysis, 53, 1-15. Retrieved from [Link]

  • Singh, I., et al. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules, 23(11), 2886. Retrieved from [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Bulletin of the Korean Chemical Society, 27(7), 1083-1086. Retrieved from [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • Duncton, M. A. J. (2017). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]

  • Panda, M. K., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1566-1572. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • baseclick GmbH. (n.d.). Click Chemistry: Solutions by baseclick. Retrieved from [Link]

  • Li, H., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synthetic Communications, 41(12), 1748-1754. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Wang, D., et al. (2015). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 44(39), 17187-17194. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Goti, G., et al. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Selyunina, E. A., et al. (2022). Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides. Russian Journal of Non-Ferrous Metals, 63(1), 86-93. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

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  • Slideshare. (n.d.). Ullmann reaction | PPTX. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

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Application Note: Scale-Up Protocol for the Synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Compound Utility: Versatile electrophilic building block for PROTAC linkers, extended alkyl-chain pharmacophores, and specialized ether derivatives.

Introduction and Mechanistic Rationale

The synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene involves a classic Williamson ether synthesis, coupling 3-nitrophenol with 1,5-dibromopentane via an SN​2 nucleophilic substitution pathway[1]. While mechanistically straightforward, scaling this reaction presents a specific chemoselectivity challenge: preventing the formation of the symmetrical dimer, 1,5-bis(3-nitrophenoxy)pentane.

To achieve high mono-alkylation selectivity and optimize the space-time yield for scale-up, this protocol employs a self-validating system based on three critical process parameters:

  • Stoichiometric Control: A significant excess (3.0 equivalents) of 1,5-dibromopentane is utilized to statistically overwhelm the secondary substitution event.

  • In Situ Finkelstein Catalysis: The addition of catalytic Potassium Iodide (KI) transiently converts the alkyl bromide to a more reactive alkyl iodide, lowering the activation energy of the primary SN​2 displacement and allowing for milder reaction conditions[2].

  • Heterogeneous Base Selection: Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (like NaH ) to prevent side reactions, minimize safety risks at scale, and allow for a simple filtration-based primary workup.

Process Flow Architecture

The following diagram illustrates the optimized unit operations for the scale-up workflow, emphasizing the transition from reaction to downstream processing and purification.

G N1 1. Reactor Charging 3-Nitrophenol + K2CO3 in Acetonitrile N2 2. Electrophile & Catalyst 1,5-Dibromopentane (3.0 eq) + KI (0.1 eq) N1->N2 N3 3. Reflux & IPC 82°C, 12-16h Monitor via HPLC N2->N3 N4 4. Primary Workup Hot Filtration of Inorganic Salts N3->N4 N5 5. Solvent & Reagent Recovery Vacuum Distillation (Recover Excess Dibromide) N4->N5 N6 6. Alkaline Wash 1M NaOH Partition (Remove Unreacted Phenol) N5->N6 N7 7. Final Isolation Concentration & Chromatography/Crystallization N6->N7

Process flow for the scale-up synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

Quantitative Process Parameters

Table 1: Stoichiometry and Reagent Matrix (100 g Scale Basis)
Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeFunction / Causality
3-Nitrophenol 139.111.00100.0 gLimiting Reagent / Nucleophile
1,5-Dibromopentane 229.943.00496.0 gElectrophile (Excess prevents dimerization)
Potassium Carbonate 138.211.50149.0 gBase (Deprotonates phenol)
Potassium Iodide 166.000.1011.9 gNucleophilic Catalyst (Finkelstein)
Acetonitrile (MeCN) 41.0510 Vol1000 mLPolar Aprotic Solvent (Optimizes SN​2 )
Table 2: In-Process Control (IPC) Specifications
ParameterMethodTarget SpecificationAction if Out of Spec (OOS)
Reaction Completion HPLC (UV 254 nm) 98% conversion of 3-NitrophenolContinue heating; verify K2​CO3​ dispersion.
Dimer Formation HPLC / LC-MS 2.0% AreaCannot be reversed; optimize distillation later.
Aqueous Wash pH pH PaperAqueous phase pH 12Add additional 1M NaOH to ensure phenol removal.

Step-by-Step Scale-Up Protocol

Phase 1: Reaction Assembly and Execution
  • Preparation: Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet. Purge the system with N2​ for 15 minutes.

  • Charging: Add 3-Nitrophenol (100.0 g, 0.719 mol) and Acetonitrile (1000 mL) to the reactor. Initiate mechanical stirring at 250 RPM.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (149.0 g, 1.08 mol) in one portion. Causality: Finely powdered base increases the surface area for the heterogeneous deprotonation of the phenol.

  • Electrophile Addition: Add 1,5-Dibromopentane (496.0 g, 2.16 mol) followed by Potassium Iodide (11.9 g, 0.072 mol).

  • Heating: Ramp the reactor jacket temperature to achieve a gentle internal reflux (~80–82 °C). Maintain vigorous stirring to keep the inorganic salts suspended.

  • IPC Monitoring: After 12 hours, sample the reaction mixture. Dilute 50 μ L of the suspension in 1 mL MeCN, filter through a 0.2 μ m syringe filter, and analyze via HPLC. Proceed to Phase 2 when 3-nitrophenol consumption is 98%.

Phase 2: Primary Workup and Reagent Recovery
  • Filtration: Cool the reactor to 40 °C. Filter the heterogeneous mixture through a celite pad on a sintered glass funnel to remove K2​CO3​ , KBr , and KI salts. Wash the filter cake with fresh MeCN (2 x 150 mL).

  • Solvent Evaporation: Transfer the filtrate to a rotary evaporator and remove the Acetonitrile under reduced pressure (40 °C, 100 mbar).

  • Dibromide Recovery: To remove the large excess of 1,5-dibromopentane (bp ~224 °C at 760 mmHg), subject the resulting oil to high-vacuum distillation (e.g., short-path distillation apparatus). Collect the dibromopentane fraction at approximately 80–95 °C at 1–2 mbar. Causality: Recovering the dibromide is critical for process economics and prevents severe emulsion issues during the subsequent aqueous workup.

Phase 3: Secondary Workup and Purification
  • Partitioning: Dissolve the heavy, viscous pot residue (containing the crude product) in Ethyl Acetate (800 mL).

  • Alkaline Wash: Transfer to a separatory funnel and wash the organic layer with 1M aqueous NaOH (3 x 200 mL). Causality: This step rigorously removes any unreacted 3-nitrophenol as its water-soluble sodium phenoxide salt, which is otherwise difficult to separate by chromatography.

  • Neutralization & Drying: Wash the organic layer with brine (300 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as a pale yellow to amber oil.

  • Final Polish: Depending on the required purity for downstream applications, the crude oil can be purified via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) or utilized directly if the HPLC purity exceeds 95%.

References

  • Miceli, F., et al. "Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity." Journal of Medicinal Chemistry, vol. 65, no. 16, 2022. Available at:[Link]

  • Chen, Y., et al. "Thiourea compounds and their use in treating hepatitis C virus infection." Patent CN101522184A, 2009.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-[(5-Bromopentyl)oxy]-3-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks researchers encounter when synthesizing 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

This reaction relies on a1 between 3-nitrophenol and 1,5-dibromopentane[1]. While conceptually straightforward, typical baseline yields often hover below 50% due to competing di-alkylation and E2 elimination pathways. The guide below breaks down the causality of these failures and provides a self-validating, highly optimized protocol to achieve >85% yields.

ReactionPathway Phenol 3-Nitrophenol (Nucleophile) Base Base (K2CO3) Catalyst (KI) Phenol->Base Deprotonation Alkyl 1,5-Dibromopentane (Electrophile) Target 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Desired Mono-alkylated) Alkyl->Target Excess Alkyl Halide Slow Addition Side1 1,5-bis(3-nitrophenoxy)pentane (Di-alkylated Byproduct) Alkyl->Side1 Excess Phenoxide Side2 Elimination Byproducts (Alkenes) Alkyl->Side2 High Temp / Strong Base Base->Alkyl SN2 Attack

Reaction pathway of 3-nitrophenol and 1,5-dibromopentane highlighting major side reactions.

Troubleshooting & FAQs

Q1: My LC-MS shows a significant peak for the di-alkylated dimer, 1,5-bis(3-nitrophenoxy)pentane. How do I suppress this? Causality: In a Williamson ether synthesis using a symmetrical dihaloalkane, both halogens are equally susceptible to nucleophilic attack. Once the mono-alkylated product forms, its remaining primary bromide is slightly less sterically hindered than the starting 1,5-dibromopentane, making it highly competitive for the remaining phenoxide. Solution: Implement a pseudo-high-dilution technique. Use a 4-to-5-fold molar excess of 1,5-dibromopentane. Dissolve the 3-nitrophenol and base in a separate addition funnel, and add this phenoxide solution dropwise to the bulk electrophile. This ensures that the concentration of unreacted 1,5-dibromopentane vastly outnumbers the mono-alkylated intermediate at any given moment, statistically driving the reaction toward mono-alkylation[2]. The excess dibromopentane is easily recovered via vacuum distillation.

Q2: The reaction stalls at 60% conversion even after 24 hours at 60°C. Should I increase the temperature? Causality: Increasing the temperature is counterproductive. High heat exponentially increases the rate of E2 elimination (yielding pentenyl ethers) over SN​2 substitution. The stall is due to the moderate leaving group ability of the primary bromide. Solution: Employ in situ Finkelstein catalysis[3]. Add 0.1 equivalents of Potassium Iodide (KI). The highly polarizable iodide ion acts as a superior nucleophile, transiently displacing the bromide to form 1-iodo-5-bromopentane. Because iodide is an exceptional leaving group, the subsequent SN​2 attack by the 3-nitrophenoxide proceeds with a significantly lower activation energy, allowing the reaction to reach >95% conversion at milder temperatures[4].

Q3: I am using Sodium Hydride (NaH) to ensure complete deprotonation, but my yield is low and I see alkene byproducts. Why? Causality: 3-Nitrophenol is relatively acidic ( pKa​≈8.4 ) due to the strong electron-withdrawing nature of the meta-nitro group. Strong, hard bases like NaH or NaOH are unnecessary for deprotonation. Instead, they act as strong E2 bases, attacking the β -protons of 1,5-dibromopentane to form alkenes. Solution: Switch to a milder base such as anhydrous Potassium Carbonate ( K2​CO3​ ). It is basic enough to quantitatively deprotonate 3-nitrophenol without promoting β -elimination[1].

Quantitative Data: Condition Comparison

Summarizing the causality discussed above, the following table compares standard literature conditions against our optimized parameters:

ParameterStandard ConditionOptimized ConditionMechanistic RationaleExpected Yield
Stoichiometry 1:1.2 (Phenol:Alkyl)1:4 (Phenol:Alkyl)Statistically suppresses di-alkylation.< 50% > 85%
Addition Method All-at-onceDropwise addition of phenoxideMaintains low steady-state phenoxide concentration.-
Base NaH or NaOHAnhydrous K2​CO3​ (1.5 eq)Prevents E2 elimination of the alkyl halide.-
Catalyst NoneKI (0.1 eq)Finkelstein reaction accelerates SN​2 at lower temps.60% > 90%
Solvent & Temp Refluxing Acetone (56°C)Anhydrous DMF at 60°CEnhances nucleophilicity of the phenoxide.-

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, every step in this methodology includes a visual or analytical validation checkpoint.

Materials Required:

  • 3-Nitrophenol: 1.0 eq (10 mmol, 1.39 g)

  • 1,5-Dibromopentane: 4.0 eq (40 mmol, 9.19 g)

  • Anhydrous K2​CO3​ : 1.5 eq (15 mmol, 2.07 g)

  • Potassium Iodide (KI): 0.1 eq (1 mmol, 0.16 g)

  • Anhydrous N,N-Dimethylformamide (DMF): 30 mL

Step-by-Step Methodology:

  • Electrophile Preparation: In a 100 mL 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1,5-dibromopentane and KI in 15 mL of anhydrous DMF. Heat the mixture to 60°C.

    • Validation Checkpoint: The solution will turn slightly yellow within 15 minutes due to the transient formation of the alkyl iodide intermediate.

  • Phenoxide Generation: In a separate flask, dissolve 3-nitrophenol in 15 mL of DMF. Add finely powdered, oven-dried K2​CO3​ . Stir for 30 minutes at room temperature.

    • Validation Checkpoint: The solution will shift from pale yellow to a deep, vibrant orange/red, confirming the quantitative formation of the 3-nitrophenoxide anion.

  • Controlled Addition: Transfer the phenoxide suspension to a pressure-equalizing addition funnel. Add it dropwise to the electrophile solution at 60°C over a strict period of 2 hours.

  • Reaction Monitoring: Stir the reaction for an additional 2 hours at 60°C.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The deep orange color of the reaction mixture should gradually fade as the phenoxide is consumed. The product spot ( Rf​≈0.6 ) will become dominant.

  • Workup: Cool the mixture to room temperature. Quench with 50 mL of ice-cold distilled water to dissolve all inorganic salts. Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 3×30 mL) to thoroughly remove the DMF solvent. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Remove the excess 1,5-dibromopentane via vacuum distillation (bp ~100°C at 10 mmHg). Purify the remaining crude residue via silica gel column chromatography to yield pure 1-[(5-Bromopentyl)oxy]-3-nitrobenzene as a pale yellow oil/solid.

Workflow Step1 Step 1: Preparation Dissolve 1,5-dibromopentane (4 eq) in DMF Step2 Step 2: Catalyst Add KI (0.1 eq) & heat to 60°C Step1->Step2 Step4 Step 4: Slow Addition Add phenoxide dropwise over 2 hours Step2->Step4 Step3 Step 3: Phenoxide Mix 3-nitrophenol + K2CO3 in DMF Step3->Step4 Dropwise to prevent di-alkylation Step5 Step 5: Monitoring Stir at 60°C, monitor via TLC Step4->Step5 Step6 Step 6: Workup Quench with H2O, extract EtOAc Step5->Step6 Step7 Step 7: Purification Distill excess halide, Column Step6->Step7

Self-validating experimental workflow for optimized mono-alkylation.

References

  • Design and Synthesis of Amphiphilic Xanthone-Based, Membrane-Targeting Antimicrobials with Improved Membrane Selectivity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Thiourea compounds - CN101522184A.

Sources

Technical Support Center: Troubleshooting 1-[(5-Bromopentyl)oxy]-3-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high yield and purity in the monoalkylation of 3-nitrophenol with 1,5-dibromopentane is critical. This guide provides a mechanistic breakdown of side product formation, a validated experimental protocol, and a comprehensive troubleshooting workflow to ensure your synthesis is a self-validating system.

Mechanistic Overview & Causality

The synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a classic Williamson ether synthesis, relying on the bimolecular nucleophilic substitution (Sₙ2) of a phenoxide ion with a primary dihaloalkane[1]. While 1,5-dibromopentane is a primary halide and thus favors Sₙ2 over elimination[2], the bifunctional nature of the electrophile and the basic reaction conditions introduce three primary competing pathways:

  • Bis-alkylation (Dimerization) : The target product contains a reactive terminal bromide. If the local concentration of the phenoxide nucleophile is high relative to the unreacted 1,5-dibromopentane, a second Sₙ2 reaction occurs, yielding 1,5-bis(3-nitrophenoxy)pentane[3]. This is mitigated by using a large molar excess of the dihaloalkane[4].

  • E2 Elimination : Alkoxide bases can act as both nucleophiles and bases. At elevated temperatures, the base can abstract a β -proton from 1,5-dibromopentane or the target product, leading to E2 elimination and the formation of alkene side products[5].

  • Hydrolysis : The presence of trace water in the solvent or hygroscopic base (e.g., K₂CO₃) generates hydroxide ions. Hydroxide is a strong nucleophile that can displace the terminal bromide, forming 1-[(5-hydroxypentyl)oxy]-3-nitrobenzene[6].

Reaction Pathways Diagram

ReactionPathways SM 3-Nitrophenol + 1,5-Dibromopentane Target 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Target Product) SM->Target SN2 (K2CO3, DMF, 60°C) Elim 1-(pent-4-en-1-yloxy)-3-nitrobenzene (E2 Elimination) SM->Elim E2 (High Temp/Strong Base) Hydro 1-[(5-hydroxypentyl)oxy]-3-nitrobenzene (Hydrolysis) SM->Hydro SN2 (H2O/OH-) Dimer 1,5-bis(3-nitrophenoxy)pentane (Bis-alkylation) Target->Dimer +3-Nitrophenol (SN2)

Reaction pathways showing target synthesis and competing side reactions.

Quantitative Troubleshooting Guide

When your reaction yields a complex mixture, use the analytical signatures below to identify the root cause and apply the corresponding corrective action.

Side Product / IssueLC-MS (m/z, [M+H]⁺)Key ¹H NMR Signature (CDCl₃)Root CauseCorrective Action
Target Product 288 / 290 (1:1 ratio)Triplet ~3.4 ppm (CH₂-Br)N/AN/A
Bis-alkylation (Dimer) 347Absence of CH₂-Br triplet; Ar-H integration doublesInsufficient excess of 1,5-dibromopentane[4].Increase dihaloalkane to 4-5 eq; use syringe pump for phenoxide addition.
Hydrolysis 226Triplet ~3.6 ppm (CH₂-OH), broad singlet ~1.6 ppmMoisture in solvent or base[6].Use anhydrous DMF/MeCN; oven-dry K₂CO₃ prior to use.
E2 Elimination 208Multiplets at ~5.8 ppm (=CH-) and ~5.0 ppm (=CH₂)Excessive heat; base is too strong[5].Lower temperature to 50-60 °C; avoid strong bases like NaH.
Troubleshooting Workflow

Troubleshooting A LC-MS / NMR Analysis B Identify Side Product A->B C Increase Dibromopentane Equivalents B->C m/z 347 (Dimer) D Use Strict Anhydrous Conditions B->D m/z 226 (Hydrolysis) E Lower Reaction Temperature B->E Alkene peaks (Elim)

Analytical workflow for identifying and resolving side product formation.

Validated Experimental Protocol

To ensure a self-validating system, this protocol incorporates built-in analytical checkpoints and utilizes kinetic control (slow addition) to suppress dimerization.

Step 1: Reagent Preparation Oven-dry K₂CO₃ (1.5 eq) at 120 °C overnight. Purge a 3-neck round-bottom flask with inert gas (N₂ or Ar) to eliminate atmospheric moisture.

Step 2: Electrophile Solution Setup Dissolve 1,5-dibromopentane (4.0 eq) in anhydrous DMF (0.2 M concentration). Heat the solution to 50 °C. Causality: A large molar excess of the electrophile ensures that the rapidly forming phenoxide reacts with fresh dihaloalkane rather than the mono-alkylated product[4].

Step 3: Nucleophile Activation In a separate dry flask, dissolve 3-nitrophenol (1.0 eq) in anhydrous DMF. Add the oven-dried K₂CO₃. Stir for 15 minutes at room temperature to generate the phenoxide nucleophile.

Step 4: Syringe Pump Addition (Critical Step) Draw the phenoxide solution into a syringe and add it dropwise to the 1,5-dibromopentane solution over 2 hours using a syringe pump. Causality: This maintains a near-zero steady-state concentration of the phenoxide, kinetically starving the bis-alkylation pathway.

Step 5: Validation Check Before quenching, sample the reaction and run a rapid LC-MS. The ratio of the target mass (m/z 288) to the dimer mass (m/z 347) should be >10:1. If m/z 347 is prominent, your addition rate was too fast.

Step 6: Aqueous Workup Quench the reaction with DI water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (5x) to pull the DMF into the aqueous phase. Dry the organic layer over anhydrous MgSO₄.

Step 7: Purification Concentrate the organic layer. Because 1,5-dibromopentane is non-polar and often co-elutes with the target ether on silica gel, remove the excess 1,5-dibromopentane via short-path vacuum distillation (bp ~220 °C at atm, but easily removed at <80 °C under high vacuum) prior to final purification via flash column chromatography (Hexanes/EtOAc).

Frequently Asked Questions (FAQs)

Q: Why is my product yield low despite complete consumption of 3-nitrophenol? A: You likely have significant bis-alkylation (dimerization). Check your LC-MS for a mass of 347[M+H]⁺[3]. To fix this, ensure you are using a 3-5x molar excess of 1,5-dibromopentane and adding the phenoxide slowly.

Q: Can I use sodium hydroxide (NaOH) instead of potassium carbonate (K₂CO₃)? A: It is not recommended. NaOH generates water upon deprotonation of the phenol, which can hydrolyze the alkyl bromide to an alcohol[6]. Anhydrous K₂CO₃ in a polar aprotic solvent like DMF is the field standard for this Williamson ether synthesis[7].

Q: I am seeing a large amount of alkene in my NMR. How do I prevent this? A: Alkene formation is the result of E2 elimination[5]. Ensure your reaction temperature does not exceed 60 °C. If you are using a stronger base (like NaH or KOtBu), switch back to the milder K₂CO₃.

References

  • Title : Williamson Ether Synthesis - ChemTalk Source : chemistrytalk.org URL :[Link]

  • Title : Williamson ether synthesis Source : wikipedia.org URL : [Link]

  • Title : The Williamson Ether Synthesis Source : masterorganicchemistry.com URL :[Link]

  • Title : 1,5-bis(3-nitrophenoxy)pentane (C17H18N2O6) Source : pubchem.ncbi.nlm.nih.gov URL :[Link]

  • Source: patents.google.

Sources

Troubleshooting the synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene. As a Senior Application Scientist, I have designed this guide to address the critical failure points in this specific Williamson ether synthesis.

The monoalkylation of a dihalide (1,5-dibromopentane) with a moderately weak nucleophile (3-nitrophenol) presents unique chemoselectivity challenges. This guide provides the mechanistic causality behind common issues, a self-validating protocol, and empirical data to ensure your synthesis is reproducible and high-yielding.

Reaction Mechanics & Pathway Analysis

To troubleshoot effectively, we must first map the competing pathways in this reaction system. The diagram below illustrates the delicate balance between the desired SN2 monoalkylation, over-alkylation (dimerization), and E2 elimination.

SynthesisWorkflow A 3-Nitrophenol C 3-Nitrophenoxide (Nucleophile) A->C Deprotonation B Base (K2CO3) Catalyst (KI) B->C G Alkene Byproducts (Elimination) B->G E 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Target Product) C->E SN2 Substitution (Monoalkylation) F 1,5-bis(3-nitrophenoxy)pentane (Dimer Byproduct) C->F D 1,5-Dibromopentane (Excess) D->E D->G E2 Elimination (Strong Base/Heat) E->F SN2 (Over-alkylation)

Mechanistic pathways in the Williamson ether synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding predominantly the dimer, 1,5-bis(3-nitrophenoxy)pentane, instead of the desired monoalkylated product? Causality: The target molecule, 1-[(5-Bromopentyl)oxy]-3-nitrobenzene, still contains a highly reactive primary bromide. If the local concentration of the 3-nitrophenoxide nucleophile is high, it will undergo a rapid second SN2 substitution with the newly formed product, yielding the symmetrical dimer[1]. Solution: You must implement a statistical barrier to dimerization. First, use a large molar excess of 1,5-dibromopentane (typically 3 to 5 equivalents). Second, employ a "reverse addition" technique: dissolve the 3-nitrophenol in solvent and add it dropwise over 1-2 hours to the stirring mixture of the dibromide and base. This keeps the nucleophile concentration near zero at all times, heavily favoring monoalkylation[2].

Q2: The substitution is sluggish, and TLC shows large amounts of unreacted 3-nitrophenol. How can I drive the reaction to completion without increasing heat? Causality: 3-Nitrophenol is a relatively weak nucleophile because the strongly electron-withdrawing nitro group pulls electron density away from the phenoxide oxygen via resonance. While 1,5-dibromopentane is a moderately reactive electrophile, the combination leads to slow kinetics. Solution: Do not simply increase the temperature, as this promotes side reactions. Instead, add a catalytic amount of Potassium Iodide (KI, 0.1–0.2 equivalents)[3]. This triggers an in situ Finkelstein reaction, temporarily converting the alkyl bromide into an alkyl iodide (1,5-diiodopentane), which is a vastly superior electrophile for the SN2 attack[4].

Q3: I am detecting alkene impurities. What is causing the E2 elimination side reaction? Causality: Alkyl halides, particularly those with accessible beta-hydrogens like 1,5-dibromopentane, are highly susceptible to E2 elimination when exposed to strong bases or excessive thermal energy[5][6]. Solution: Avoid strong bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH). Use anhydrous Potassium Carbonate (K₂CO₃), which is mild enough to minimize dehydrohalogenation but basic enough to deprotonate 3-nitrophenol (pKa ~8.4). Maintain the reaction temperature between 60°C and 80°C in a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[6].

Q4: How do I effectively separate the target product from the massive excess of 1,5-dibromopentane during purification? Causality: 1,5-dibromopentane has a high boiling point (~224°C) and will not be removed by standard rotary evaporation. If loaded directly onto a silica column, the massive volume of non-polar dibromide will ruin the chromatographic resolution and co-elute with your product. Solution: After the aqueous workup, subject the crude organic residue to high-vacuum distillation (e.g., Kugelrohr apparatus at ~80–100°C under 1 mmHg). The unreacted 1,5-dibromopentane will distill over, leaving a concentrated crude oil containing the target ether and trace dimer. This residue can then be cleanly purified via silica gel flash chromatography.

Validated Experimental Protocol (SOP)

Note: This protocol is designed as a self-validating system. Do not proceed to the next phase until the validation checkpoint of the current phase is met.

Phase 1: Setup & Activation

  • Flame-dry a 250 mL round-bottom flask under inert gas (N₂ or Ar).

  • Add 1,5-dibromopentane (5.0 eq, 50 mmol) and anhydrous K₂CO₃ (2.0 eq, 20 mmol) to 50 mL of anhydrous Acetonitrile.

  • Add Potassium Iodide (KI) (0.1 eq, 1 mmol) to the suspension. Validation Checkpoint: The suspension should stir freely. The presence of KI ensures the catalytic generation of the more reactive iodo-intermediate[3].

Phase 2: Reverse Addition 4. In a separate addition funnel, dissolve 3-nitrophenol (1.0 eq, 10 mmol) in 20 mL of anhydrous Acetonitrile. 5. Heat the main flask to 70°C. 6. Add the 3-nitrophenol solution dropwise to the main flask over a period of 1.5 to 2 hours. Validation Checkpoint: Slow addition maintains a low steady-state concentration of the phenoxide, statistically suppressing dimer formation[1].

Phase 3: Reaction & Monitoring 7. Stir the mixture at 70°C for 12 hours. 8. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. Validation Checkpoint: The reaction is complete when the yellow spot corresponding to 3-nitrophenol (visualized under UV or with iodine) is completely consumed.

Phase 4: Quench & Workup 9. Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove inorganic salts (K₂CO₃, KBr, KI). 10. Concentrate the filtrate under reduced pressure to remove the Acetonitrile. 11. Dissolve the resulting oil in Dichloromethane (DCM, 50 mL) and wash with 1M NaOH (2 x 20 mL). Validation Checkpoint: The NaOH wash selectively deprotonates and extracts any trace unreacted 3-nitrophenol into the aqueous layer, ensuring it does not contaminate the final product. 12. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Phase 5: Purification 13. Transfer the crude oil to a Kugelrohr distillation apparatus. Apply high vacuum (1 mmHg) and gently heat to 90°C to distill off the excess 1,5-dibromopentane. 14. Purify the remaining residue via flash column chromatography (Silica gel, Hexane to 10% EtOAc in Hexane gradient) to isolate pure 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

Reaction Parameters & Optimization Data

The following table summarizes the quantitative boundaries of this reaction system. Deviating from the optimal conditions triggers specific mechanistic failures.

Reaction ParameterOptimal ConditionSuboptimal ConditionMechanistic Consequence of Suboptimal Choice
Reagent Stoichiometry 1:5 (Phenol : Dibromide)1:1 to 1:2High yield of the symmetrical dimer byproduct due to over-alkylation[1].
Base Selection K₂CO₃ (Mild, insoluble)NaH or NaOH (Strong)Increased E2 elimination, yielding alkene byproducts[6].
Catalyst Addition 0.1 eq KINo CatalystSluggish kinetics; incomplete conversion of the weakly nucleophilic 3-nitrophenol[4].
Addition Methodology Slow dropwise (Phenol to Dibromide)All-at-once additionSpikes local nucleophile concentration, overriding the statistical barrier to dimerization.
Thermal Conditions 60°C - 80°C>100°CPromotes thermal degradation and heavily favors E2 elimination over SN2 substitution[5].

Sources

Methods for removing impurities from crude 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene . This compound is a critical intermediate in the synthesis of non-imidazole histamine H3-receptor ligands[1] and neuronal Kv7 channel activators[2].

The synthesis typically relies on a standard reacting 3-nitrophenol with 1,5-dibromopentane in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or Acetone)[3],[4]. While the reaction is robust, the crude mixture presents a complex separation challenge due to the presence of unreacted starting materials, inorganic salts, and bis-alkylated byproducts.

This guide provides a causality-driven framework to isolate your target compound with high purity and yield.

Component Analytics: Physicochemical Properties

Successful purification relies on exploiting the distinct physicochemical differences between the target product and the crude impurities. Table 1 outlines the critical parameters that dictate our purification logic.

Table 1: Physicochemical Profile of Crude Mixture Components

ComponentFunction / IdentityPolarity (Est. TLC Rf)*Volatility / StateAcid-Base Profile
1,5-Dibromopentane Starting Material (Excess)Non-polar (~0.9)Liquid (bp ~224 °C)Neutral
3-Nitrophenol Starting Material (Limiting)Polar (~0.3)Solid (mp ~97 °C)Weak Acid (pKa ~8.3)
1-[(5-Bromopentyl)oxy]-3-nitrobenzene Target ProductModerate (~0.6)High-boiling Oil/SolidNeutral
1,5-bis(3-nitrophenoxy)pentane Dimer ByproductHigh (~0.2)SolidNeutral
N,N-Dimethylformamide (DMF) Reaction SolventVery Polar (Streak)Liquid (bp ~153 °C)Neutral, Water-miscible
Potassium Carbonate (K₂CO₃) BaseIonic (Baseline)Solid SaltBasic, Water-soluble

*Rf values are approximate, assuming 10% Ethyl Acetate in Hexanes as the mobile phase on normal-phase silica gel.

Purification Decision Matrix

The following workflow illustrates the logical progression of purification, moving from bulk impurity removal (salts, solvent, acidic phenol) to precision separation (excess alkylating agent and dimer).

PurificationWorkflow Crude Crude Reaction Mixture (Product, SMs, Dimer, Salts, DMF) Workup Aqueous Workup (1M NaOH / Brine Wash) Crude->Workup Aqueous Aqueous Layer (Salts, DMF, 3-Nitrophenoxide) Workup->Aqueous Discard Organic Organic Layer (Product, Dibromopentane, Dimer) Workup->Organic Concentrate Distillation High-Vacuum Distillation (Kugelrohr, 80°C, 0.1 mmHg) Organic->Distillation Distillate Distillate (1,5-Dibromopentane) Distillation->Distillate Recover/Discard Residue Residue (Product + Dimer) Distillation->Residue Retain Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Residue->Chromatography PureProduct Pure Target Product 1-[(5-Bromopentyl)oxy]-3-nitrobenzene Chromatography->PureProduct Elutes First Dimer Bis-alkylated Dimer (Retained on Column) Chromatography->Dimer Elutes Later

Figure 1: Stepwise purification workflow for isolating 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

Diagnostic FAQs (Troubleshooting Guide)

Q1: I washed my organic layer with saturated sodium bicarbonate, but TLC and NMR still show unreacted 3-nitrophenol. Why? A: This is a pKa mismatch. Saturated aqueous NaHCO₃ has a pH of approximately 8.0–8.5. 3-Nitrophenol has a pKa of ~8.3. Because the pH of the wash is equal to the pKa of the phenol, only ~50% of the 3-nitrophenol is deprotonated into the water-soluble phenoxide state. To quantitatively partition the unreacted phenol into the aqueous phase, you must use a stronger base, such as 1M NaOH (pH > 13).

Q2: My crude NMR shows a massive peak for 1,5-dibromopentane. How do I remove it efficiently without running a massive column? A: 1,5-dibromopentane is typically utilized in a 3- to 5-fold molar excess to statistically suppress the formation of the symmetrical di-ether byproduct[3]. Because it is a non-polar liquid, it survives the aqueous workup. Before attempting chromatography, subject the crude organic residue to high-vacuum distillation (e.g., Kugelrohr apparatus at 70–80 °C, 0.1 mmHg). The lower molecular weight dibromopentane will distill over, leaving the heavier, higher-boiling target product in the distillation flask.

Q3: I am seeing a significant amount of the bis-alkylated dimer (1,5-bis(3-nitrophenoxy)pentane). How do I separate it? A: The dimer forms when both bromine atoms of the alkylating agent react with 3-nitrophenoxide. It is significantly more polar and larger than the target product. On normal-phase silica gel, the target 1-[(5-Bromopentyl)oxy]-3-nitrobenzene elutes first (typically at 5–10% EtOAc in Hexanes), while the dimer is strongly retained and elutes much later (>20% EtOAc). Alternatively, because symmetrical di-ethers are highly crystalline, the dimer can often be selectively precipitated or recrystallized from cold ethanol[3].

Q4: I used DMF as my reaction solvent, and my product fractions are contaminated with it. How do I ensure complete removal? A: DMF is notorious for partitioning into the organic layer during standard aqueous workups. To break this partition, wash your organic layer (preferably diluted in a solvent like EtOAc or diethyl ether) with a 5% aqueous Lithium Chloride (LiCl) solution. The high ionic strength of the LiCl solution drastically reduces the solubility of DMF in the organic phase, pulling it into the aqueous layer.

Validated Methodologies

Protocol A: Self-Validating Aqueous Workup

Objective: Complete removal of DMF, inorganic salts, and unreacted 3-nitrophenol.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a 1:5 ratio relative to the reaction volume.

  • Alkaline Extraction (Critical Step): Add an equal volume of 1M aqueous NaOH. Shake vigorously and vent.

    • Causality: The high pH ensures complete deprotonation of 3-nitrophenol into water-soluble sodium 3-nitrophenoxide. The aqueous layer will turn intensely yellow/orange.

  • Validation Check: Allow the layers to separate and drain the aqueous layer. Test the pH of the aqueous layer. If the pH has dropped below 10, the base was consumed. Repeat the 1M NaOH wash until the aqueous layer remains highly basic and colorless.

  • Solvent Removal: Wash the organic layer with 5% aqueous LiCl (3 × 50 mL) to extract residual polar aprotic solvent (DMF).

  • Drying: Wash with saturated NaCl (brine), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude organic residue.

Protocol B: High-Vacuum Distillation & Flash Chromatography

Objective: Separation of the target product from excess 1,5-dibromopentane and the dimer byproduct.

  • Kugelrohr Distillation: Transfer the crude residue to a Kugelrohr distillation flask. Apply high vacuum (0.1 mmHg) and gently heat the oven to 70–80 °C. Collect the volatile 1,5-dibromopentane in the receiving bulb. Retain the heavy oil/solid residue in the distillation flask.

  • Column Preparation: Pack a silica gel column using 100% Hexanes. Load the distillation residue using a minimal amount of Dichloromethane (DCM).

  • Elution Stage 1 (Dibromopentane Scavenging): Elute with 100% Hexanes (approx. 2 column volumes) to wash away any residual trace of 1,5-dibromopentane (which elutes near the solvent front).

  • Elution Stage 2 (Product Isolation): Gradually increase the mobile phase polarity to 5–10% Ethyl Acetate in Hexanes. Monitor fractions via TLC (UV active, 254 nm).

  • Validation Check: Pool fractions containing the pure product (single spot on TLC, Rf ~0.6). Concentrate via rotary evaporation. Confirm purity via ¹H-NMR. Diagnostic peaks: Look for the characteristic triplet of the -CH₂-Br protons at ~3.4 ppm and the -O-CH₂- protons at ~4.0 ppm.

References

  • Piazzi, L., et al. "The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents." ACS Pharmacology & Translational Science, 2022. URL:[Link]

  • Ostacolo, C., et al. "Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Schwartz, J.C., et al. "Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications." European Patent EP1100503B1.

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Optimizing reaction conditions for making 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Welcome to the technical support guide for the synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to assist researchers in optimizing this reaction. The synthesis, a specific application of the Williamson ether synthesis, involves the reaction of 3-nitrophenol with 1,5-dibromopentane. While fundamentally straightforward, achieving high yield and purity requires careful control of reaction parameters to mitigate common side reactions.

Reaction Overview

The target synthesis is achieved via a bimolecular nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of 3-nitrophenol to form the more nucleophilic 3-nitrophenoxide ion, which then attacks one of the primary carbons of 1,5-dibromopentane, displacing a bromide ion.

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 3-Nitrophenol mid_node R1->mid_node plus1 + plus1->mid_node R2 1,5-Dibromopentane (Excess) R2->mid_node P1 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Desired Product) plus2 + P2 1,5-Bis(3-nitrophenoxy)pentane (Side Product) mid_node->P1 K₂CO₃, Acetonitrile Reflux mid_node->plus2 K₂CO₃, Acetonitrile Reflux mid_node->P2 K₂CO₃, Acetonitrile Reflux

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows very low or no conversion of the 3-nitrophenol starting material. What are the likely causes?

A1: Low or no conversion is typically traced back to one of three areas: the base, the solvent, or the temperature.

  • Ineffective Base/Deprotonation: The reaction requires the formation of the 3-nitrophenoxide ion.[1][2] For aryl ethers, a moderately weak base like potassium carbonate (K₂CO₃) is usually sufficient and safer than highly reactive bases like sodium hydride (NaH).[3][4]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: K₂CO₃ must be anhydrous. Consider drying it in an oven ( >120 °C) for several hours before use. Any moisture will consume the base and inhibit phenoxide formation.

      • Check Base Quality: Ensure the K₂CO₃ is a fine powder to maximize surface area.

      • Sufficient Quantity: Use at least 2 equivalents of K₂CO₃ relative to the 3-nitrophenol to ensure complete deprotonation.

  • Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction.[5]

    • Troubleshooting Steps:

      • Use a Polar Aprotic Solvent: Solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are ideal.[5][6][7] They effectively solvate the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic.[8][9]

      • Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) will form hydrogen bonds with the phenoxide, creating a "solvent cage" that drastically reduces its nucleophilicity and slows or stops the reaction.[8][9][10] Ensure your chosen solvent is anhydrous.

  • Insufficient Temperature: The reaction requires thermal energy to overcome the activation barrier.

    • Troubleshooting Step: The reaction is typically conducted at temperatures between 50-100 °C.[6] Refluxing in acetonitrile (boiling point ~82 °C) is a reliable condition.[11] If using a higher-boiling solvent like DMF, start with a temperature of around 80 °C and monitor progress.

Q2: I've formed the desired product, but I have a significant amount of a less polar, higher-boiling byproduct that is difficult to separate. What is it and how can I prevent it?

A2: This is almost certainly the symmetrical diether, 1,5-bis(3-nitrophenoxy)pentane . It forms when a second molecule of 3-nitrophenoxide reacts with the desired product, 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

  • Mechanism of Formation: The initial product still possesses a reactive C-Br bond, making it susceptible to a second nucleophilic attack.

  • Prevention Strategy: The most effective way to suppress this side reaction is to use a significant molar excess of the dihaloalkane.

    • Recommendation: Employ a 3 to 5-fold molar excess of 1,5-dibromopentane relative to 3-nitrophenol. Le Châtelier's principle dictates that this will statistically favor the reaction of the phenoxide with the more abundant 1,5-dibromopentane over the mono-substituted product. The unreacted 1,5-dibromopentane is typically much more volatile and non-polar, making it easier to remove during work-up and purification than the diether byproduct.

Q3: My reaction seems to stall, and I'm getting a mixture of starting material, product, and side products. How can I improve the reaction kinetics?

A3: If the standard conditions are not providing complete conversion in a reasonable time (e.g., 4-8 hours), you can employ a phase-transfer catalyst (PTC).[5]

  • Role of a PTC: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion into the organic phase where the 1,5-dibromopentane is dissolved.[12][13] This increases the effective concentration of the nucleophile in the correct phase, often accelerating the reaction rate even under milder conditions.[12]

    • Recommendation: Add a catalytic amount (5-10 mol%) of TBAB to the reaction mixture. This can often improve yields and reduce reaction times without needing to increase the temperature significantly.

Frequently Asked Questions (FAQs)

Q1: Why is 1,5-dibromopentane a better choice than 1,5-dichloropentane for this synthesis?

A1: The choice of the leaving group is critical in SN2 reactions. The reaction rate depends on the stability of the leaving group once it departs. Iodide is the best leaving group among the common halogens, followed by bromide, and then chloride. This is because I⁻ and Br⁻ are larger, more polarizable, and weaker bases than Cl⁻. Therefore, the C-Br bond is weaker and breaks more readily than the C-Cl bond, leading to a faster reaction rate.[14]

Q2: How should I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.[11][15]

  • Procedure:

    • Prepare a TLC plate with a silica gel stationary phase.

    • Spot the plate with a co-spot (all starting materials), the 3-nitrophenol starting material, and a sample from your reaction mixture.

    • Elute the plate with a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The 3-nitrophenol is quite polar and will have a low Rf value. The product, 1-[(5-Bromopentyl)oxy]-3-nitrobenzene, will be less polar and have a higher Rf. The diether side product will be even less polar, with the highest Rf. The reaction is complete when the 3-nitrophenol spot has disappeared from the reaction mixture lane.

Q3: Can I use a stronger base like sodium hydride (NaH) to speed up the reaction?

A3: While NaH is an excellent choice for deprotonating simple alcohols, it is often unnecessarily strong and hazardous for this specific synthesis.[1][16] The electron-withdrawing nitro group increases the acidity of the phenolic proton, making it easily removable by a milder base like K₂CO₃.[11] Using an overly reactive base like NaH does not typically offer a significant advantage here and increases safety risks associated with handling pyrophoric reagents and hydrogen gas evolution.[7]

Q4: What is the best method for purifying the final product?

A4: Flash column chromatography on silica gel is the most effective method for separating the desired mono-alkylated product from any unreacted 3-nitrophenol and the di-alkylated side product.[11][15][17]

  • Eluent System: A gradient or isocratic system of hexanes and ethyl acetate is typically used. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the components based on their differing polarities.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-alkylation product.

Materials:

  • 3-Nitrophenol

  • 1,5-Dibromopentane

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophenol (1.0 eq), anhydrous powdered potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Reagent Addition: Add 1,5-dibromopentane (4.0 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every hour until the 3-nitrophenol spot is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess 1,5-dibromopentane.

    • Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 1-[(5-Bromopentyl)oxy]-3-nitrobenzene as a pale yellow oil.

Data Summary: Key Parameter Optimization

ParameterConditionExpected OutcomeRationale
Base K₂CO₃ (2 eq)High YieldSufficiently basic for acidic nitrophenol, low side reactions.[3][11]
NaH (1.1 eq)High YieldVery effective but requires stricter anhydrous/inert techniques.[1]
Solvent Acetonitrile (MeCN)Fast ReactionPolar aprotic solvent accelerates SN2 rate.[5][8][18]
EthanolSlow/No ReactionProtic solvent solvates and deactivates the nucleophile.[6][9]
Stoichiometry 1:1.2 (Phenol:Dibromide)Mixture of ProductsInsufficient excess of dibromide leads to significant diether formation.
1:4 (Phenol:Dibromide)High Yield of Mono-etherStatistical excess minimizes the formation of the diether side product.
Temperature 50 °CSlow ReactionMay not be enough energy to overcome the activation barrier efficiently.
Reflux (~82 °C in MeCN)Optimal RateGood balance of reaction rate and stability.[6][11]

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup (Flask, Condenser, Reagents) Reaction 2. Heat to Reflux (MeCN, ~82 °C) Setup->Reaction Add 1,5-dibromopentane Monitor 3. Monitor by TLC (Check for consumption of 3-nitrophenol) Reaction->Monitor Sample periodically Monitor->Reaction Continue heating Workup 4. Aqueous Work-up (Filter salts, Wash with H₂O/Brine) Monitor->Workup Reaction complete Purify 5. Purification (Flash Column Chromatography) Workup->Purify Crude product Analyze 6. Characterization (NMR, IR, MS) Purify->Analyze Pure Product

Caption: Step-by-step experimental workflow.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Herriott, A. W., & Picker, D. (1975). An Ether Synthesis Using Phase Transfer Catalysis.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved March 12, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk. Retrieved March 12, 2026, from [Link]

  • LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • Various Authors. (2020, July 15). Williamson ether synthesis. WikiJournal of Science. Retrieved March 12, 2026, from [Link]

  • LibreTexts. (2019, August 12). 8.11: Nucleophilic substitution in the Lab. Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps. Retrieved March 12, 2026, from [Link]

  • BenchChem. (2025).
  • Francis Academic Press. (n.d.).
  • ACS Publications. (2020, March 25). Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study. The Journal of Physical Chemistry B.
  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models.
  • Khan Academy. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions [Video]. YouTube.
  • Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific. Retrieved March 12, 2026, from [Link]

  • Various Authors. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • BenchChem. (2025). Preventing elimination side reactions in Williamson synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Pearson.
  • ResearchGate. (n.d.). Reaction optimization conditions for 5. [Table].
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.

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Navigating the Selective Reduction of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the selective reduction of 1-[(5-bromopentyl)oxy]-3-nitrobenzene. This resource is designed to address specific challenges encountered during the synthesis of the corresponding aniline, a critical intermediate in various pharmaceutical and fine chemical applications.

Introduction

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[1] However, when the substrate, such as 1-[(5-bromopentyl)oxy]-3-nitrobenzene, contains other sensitive functional groups like an alkyl bromide, achieving high chemoselectivity becomes a significant challenge. The primary goal is to reduce the nitro group while preserving the carbon-bromine bond, which is susceptible to reduction or nucleophilic substitution. This guide provides practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective reduction of 1-[(5-bromopentyl)oxy]-3-nitrobenzene?

A1: The main challenge is the inherent competition between the reduction of the nitro group and the potential side reactions involving the bromopentyl group. These side reactions can include hydrodehalogenation (replacement of bromine with hydrogen), particularly with catalytic hydrogenation methods, or intramolecular cyclization under basic conditions after the amine is formed.

Q2: Which reducing agents are most suitable for this transformation?

A2: The choice of reducing agent is critical for success. Metal-acid systems like iron in ammonium chloride (Fe/NH₄Cl) or tin(II) chloride (SnCl₂·2H₂O) are often preferred as they are highly chemoselective and less likely to cause dehalogenation compared to some catalytic hydrogenation methods.[2][3]

Q3: Can I use catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C)?

A3: While catalytic hydrogenation is a clean and efficient method for nitro group reduction, standard conditions with Pd/C are known to cause dehalogenation of aryl and alkyl halides.[2][4] If this method is chosen, it requires careful optimization, such as using specialized catalysts like sulfided platinum on carbon (Pt/C) or Raney Nickel, which show lower dehalogenation activity.[2][5]

Q4: What reaction conditions should I be most mindful of?

A4: Temperature, solvent, and pH are crucial parameters. Many reductions are exothermic, and controlling the temperature can prevent side reactions.[6] The solvent system must ensure the solubility of the starting material.[6] For metal-acid reductions, maintaining a slightly acidic to neutral pH during the reaction and workup is important to prevent premature cyclization of the resulting amino-bromoalkane.

Troubleshooting Guide

This section addresses common problems encountered during the selective reduction of 1-[(5-bromopentyl)oxy]-3-nitrobenzene.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material - Inactive reducing agent or catalyst.- Poor solubility of the starting material.[6]- Insufficient amount of reducing agent.- Use fresh, high-quality reducing agents. For catalytic hydrogenations, ensure the catalyst is not poisoned.[6]- Choose a solvent or co-solvent system where the nitroarene is fully soluble.[6]- Use a sufficient excess of the reducing agent.
Significant dehalogenation (loss of bromine) - Use of a non-selective catalyst (e.g., Pd/C) in catalytic hydrogenation.[2]- Reaction temperature is too high.- Switch to a more chemoselective reducing system like Fe/NH₄Cl or SnCl₂·2H₂O.[2]- If using catalytic hydrogenation, employ a less reactive catalyst such as Raney Nickel or a modified platinum catalyst.[2][5]- Lower the reaction temperature and monitor the reaction progress closely.
Formation of side products (e.g., hydroxylamines, azoxy compounds) - Incomplete reduction due to insufficient reducing agent or reaction time.- Uncontrolled reaction temperature.[6]- Ensure an adequate excess of the reducing agent is used to drive the reaction to completion.[6]- Control the reaction temperature, especially during the initial exothermic phase.[6]
Intramolecular cyclization to form a seven-membered ring - Basic conditions during workup leading to nucleophilic attack of the newly formed amine on the alkyl bromide.- Maintain a neutral or slightly acidic pH during the workup procedure.- Extract the product into an organic solvent before extensive basification of the aqueous layer.
Difficulty in product isolation and purification - Formation of metal salt emulsions during workup of metal-acid reductions.- Co-elution of the product with byproducts during chromatography.- Filter the reaction mixture through a pad of celite to remove fine metal residues before extraction.[7]- Optimize the chromatographic conditions (solvent system, gradient) for better separation.

Experimental Protocols

Protocol 1: Selective Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This method is a robust and highly selective choice for reducing the nitro group in the presence of the alkyl bromide.

Materials:

  • 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Dichloromethane or Ethyl Acetate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1-[(5-bromopentyl)oxy]-3-nitrobenzene (1.0 eq).

  • Add ethanol and water (a common ratio is 5:1 to 10:1 ethanol:water).

  • To this solution, add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq).[1]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can be vigorous initially.[1]

  • Once the starting material is consumed, cool the reaction mixture to approximately 40°C and add water to quench the reaction.[7]

  • Filter the hot suspension through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-[(5-bromopentyl)oxy]aniline.

Diagram of the Fe/NH₄Cl Reduction Workflow:

Fe_NH4Cl_Reduction A Reactants (Nitroarene, Fe, NH4Cl, EtOH/H2O) B Reflux (Monitor by TLC/LC-MS) A->B C Cool & Quench (Add Water) B->C D Filtration (Remove Iron Salts) C->D E Solvent Removal D->E F Extraction (DCM or EtOAc) E->F G Drying & Concentration F->G H Crude Product (Aniline) G->H

Caption: Workflow for the Fe/NH₄Cl reduction of 1-[(5-bromopentyl)oxy]-3-nitrobenzene.

Protocol 2: Selective Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method offers a mild and highly selective alternative for the nitro group reduction.[3]

Materials:

  • 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 1-[(5-bromopentyl)oxy]-3-nitrobenzene (1 equivalent) in absolute ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (3-5 equivalents) to the solution.[2]

  • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.[2]

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.

  • Carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH is basic (pH 7-8) to precipitate the tin salts.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 3-[(5-bromopentyl)oxy]aniline.

Decision-Making Flowchart for Method Selection:

Caption: A flowchart to guide the selection of a reduction method.

Mechanistic Insights

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1]

General Reduction Pathway:

R-NO₂ → R-NO → R-NHOH → R-NH₂

Metal-acid reductions, such as with Fe or SnCl₂, involve a series of single-electron transfers from the metal surface to the nitro group, with subsequent protonation from the acidic medium.[1] This stepwise process allows for high chemoselectivity, as the conditions are generally not harsh enough to cleave the C-Br bond.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Benchchem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
  • Department of Chemistry, Islamic Azad University. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
  • Setamdideh, D., & Karimi, Z. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry.
  • Upadhyay, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025, August 14). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances.
  • Benchchem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • Li, J., et al. (2022, September 20). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Piña Jr., S. (2013, December). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV.
  • ResearchGate. (n.d.). Reduction of aryl nitro compounds with reduction sensitive functional groups.
  • PMC. (2025, August 28). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics.
  • Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ACS Publications. (2021, August 9). Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. ACS Applied Materials & Interfaces.
  • ScienceDirect. (n.d.). Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds.
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  • Benchchem. (n.d.). Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol.
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  • ChemSpider. (2012, February 13). Reduction of nitro arene by Fe/ammonium chloride.
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Technical Support Center: Catalyst Screening for Modifying 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the synthetic modification of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene. This molecule is a versatile intermediate, featuring three distinct reactive sites: a primary alkyl bromide, an aromatic nitro group, and an aryl ether linkage. The strategic modification of these functional groups is crucial in multi-step synthesis for pharmaceuticals and fine chemicals. This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a practical question-and-answer format to help you navigate the common challenges encountered during catalyst screening and reaction optimization.

Section 1: Modification at the Alkyl Bromide Terminus

The primary bromide on the pentyl chain is a prime target for nucleophilic substitution and coupling reactions. However, achieving high selectivity and yield requires careful selection of catalysts and conditions to avoid unwanted side reactions.

FAQ 1.1: I am attempting to displace the bromide with a secondary amine (e.g., morpholine), but my yields are low and I see multiple byproducts. What are the likely issues and how can I optimize the reaction?

Answer: This is a classic bimolecular nucleophilic substitution (SN2) reaction. Low yields are typically due to competing side reactions or suboptimal reaction conditions. Let's break down the causality.

  • Primary Issue: Competing E2 Elimination: The amine, especially if sterically hindered or in the presence of a strong base, can act as a base rather than a nucleophile. It can abstract a proton from the carbon adjacent to the bromide (the β-carbon), leading to an elimination (E2) reaction that forms an alkene.[1][2] While this is more common with secondary or tertiary halides, it can occur with primary halides under harsh conditions (e.g., high temperature, strong, bulky bases).[3]

  • Secondary Issue: Solvent and Base Selection:

    • Solvent: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are ideal because they solvate the cation of the base but leave the nucleophile (the amine) relatively free and highly reactive.[1][4] Protic solvents (like ethanol or water) can hydrogen-bond with the amine, reducing its nucleophilicity and slowing the reaction.

    • Base: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often required to scavenge the HBr formed during the reaction.[5] Using the reacting amine itself as the base (by adding excess) is possible but can lead to complex mixtures and difficult purification.

  • Catalysis: For reactions involving a solid-liquid phase, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be highly effective. The PTC helps transport the carbonate base from the solid phase into the organic phase, accelerating the reaction significantly.[4]

Troubleshooting Guide 1.1: Low Yield in N-Alkylation of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene
SymptomPotential CauseSuggested Solution & Rationale
Low Conversion 1. Insufficient reaction temperature or time. 2. Poor nucleophilicity of the amine. 3. Catalyst deactivation or insufficient loading.1. Increase temperature incrementally (e.g., from 60°C to 80°C) and monitor by TLC/GC-MS. 2. Use a less hindered amine if possible. Ensure the base is adequate to deprotonate any amine salt formed. 3. Add a phase-transfer catalyst like TBAB (5-10 mol%) to improve reaction kinetics.[4]
Alkene Byproduct Detected Competing E2 elimination reaction.1. Lower the reaction temperature. 2. Use a milder, non-nucleophilic base like K₂CO₃ instead of stronger bases (e.g., hydroxides). 3. Avoid using sterically bulky amines if the synthetic route allows.[2]
Multiple Spots on TLC (Unidentified) 1. C-alkylation instead of N-alkylation (less common for secondary amines). 2. Reaction with the solvent (e.g., DMF decomposition at high temp). 3. Degradation of the nitro group.1. Characterize byproducts by LC-MS. This is rare but possible. 2. Ensure reaction temperature does not exceed the stability limit of the solvent. 3. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Experimental Protocol 1.1: Screening Conditions for Amine Alkylation

This protocol outlines a parallel screening approach to quickly identify optimal conditions.

  • Setup: Arrange an array of reaction vials in a temperature-controlled heating block.

  • Stock Solutions: Prepare stock solutions of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene in your chosen solvent (e.g., Acetonitrile) and the amine nucleophile.

  • Reagent Matrix: To each vial, add the substrate (e.g., 0.1 mmol). Then, add reagents according to the screening table below.

  • Execution: Seal the vials, place them in the pre-heated block (e.g., 70°C), and stir for a set time (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and relative product formation.

Table 1: Catalyst and Base Screening Matrix

VialBase (1.5 eq)Catalyst (10 mol%)Solvent
1K₂CO₃NoneAcetonitrile
2K₂CO₃TBABAcetonitrile
3Cs₂CO₃NoneAcetonitrile
4Cs₂CO₃TBABAcetonitrile
5K₂CO₃NoneDMF
6K₂CO₃TBABDMF
Visualization 1.1: Workflow for Optimizing N-Alkylation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Refinement cluster_2 Phase 3: Scale-up A Start: Low Yield Problem B Parallel Screen: - Solvents (ACN, DMF) - Bases (K2CO3, Cs2CO3) - PTC (None vs. TBAB) A->B Hypothesize Cause C Analyze by LC-MS: - Identify Best Condition - Quantify Byproducts B->C D Refine Temperature & Time C->D E Optimized Protocol D->E F Scale-up Reaction E->F

Caption: A logical workflow for troubleshooting and optimizing the N-alkylation reaction.

Section 2: Catalytic Cleavage of the Aryl Ether Bond

Deprotection to reveal the 3-nitrophenol is a common synthetic step. While classic methods use stoichiometric and harsh reagents like HBr or HI, catalytic approaches offer milder and more selective alternatives.[6][7]

FAQ 2.1: I need to cleave the ether to form 3-nitrophenol, but want to avoid strong acids that might degrade my product. What are the best catalytic methods to screen?

Answer: You are right to be cautious. Strong acids can lead to charring and unwanted side reactions, especially with a nitro-aromatic system. Modern catalytic methods provide excellent alternatives.

  • Catalytic Hydrogenolysis: This is a powerful method for cleaving benzyl and some alkyl ethers. The reaction is typically run with a heterogeneous palladium or platinum catalyst (e.g., Pd/C, PtO₂ ) under an atmosphere of hydrogen gas.[8]

    • Causality: The catalyst facilitates the oxidative addition of the C(alkyl)-O bond to the metal surface, followed by hydrogenolysis to cleave the bond, yielding the phenol and the corresponding alkane (pentane in this case).

    • Major Challenge: The primary challenge here is chemoselectivity . The conditions for hydrogenolysis can also reduce the aromatic nitro group to an amine.[9][10] Screening for a catalyst that favors C-O cleavage over NO₂ reduction is key. This often involves using specific catalysts (e.g., Pd(OH)₂/C) or adding catalyst poisons that selectively inhibit nitro reduction.

  • Photocatalytic Dealkylation: Recent advances have introduced copper-based photocatalytic systems for aryl ether dealkylation.[11][12][13] These reactions proceed under very mild conditions (often room temperature) using visible light.

    • Mechanism: A copper photocatalyst, upon light absorption, initiates a radical process that leads to oxidation of the alkyl chain and subsequent hydrolysis to release the phenol.[14]

    • Advantage: This method often shows excellent functional group tolerance and can be a great alternative if hydrogenolysis proves unselective.[14]

  • Lewis Acid Catalysis: Certain Lewis acids can catalyze the cleavage of ethers. Reagents like BCl₃ or BBr₃ are common, but they are stoichiometric and harsh. Catalytic systems using milder Lewis acids combined with a nucleophilic scavenger are being developed.

Troubleshooting Guide 2.1: Issues with Catalytic Ether Cleavage
SymptomPotential CauseSuggested Solution & Rationale
Incomplete Cleavage (Hydrogenolysis) 1. Catalyst deactivation (poisoning). 2. Insufficient H₂ pressure. 3. Poor catalyst activity.1. Ensure starting material and solvent are pure. Sulfur or strong coordinating groups can poison Pd/C. 2. Increase H₂ pressure (e.g., from 1 atm to 50 psi). 3. Screen different catalysts (e.g., 5% Pd/C, 10% Pd/C, PtO₂).
Nitro Group Reduction The catalyst and conditions are more active for nitro reduction than for ether cleavage.1. Switch to a more selective catalyst like Pd(OH)₂/C (Pearlman's catalyst). 2. Add a controlled amount of a catalyst poison (e.g., quinoline) to selectively inhibit the most active sites responsible for nitro reduction. 3. Switch to a non-reductive method like photocatalysis.[11]
No Reaction (Photocatalysis) 1. Incorrect wavelength or insufficient light intensity. 2. Oxygen quenching the excited state. 3. Wrong choice of photocatalyst or solvent.1. Ensure your light source matches the absorption spectrum of the photocatalyst. 2. Degas the reaction mixture thoroughly with N₂ or Ar. 3. Screen different copper salts (e.g., CuI, CuBr) and solvents as per literature protocols.[13]
Visualization 2.1: Competing Pathways in Hydrogenolysis

G cluster_0 Desired Pathway Start Ar-O-Alkyl (NO2 Substituted) P1 3-Nitrophenol Start->P1 H2, Pd/C (Ether Cleavage) P2 3-Amino-Aryl Ether Start->P2 H2, Pd/C (Nitro Reduction) P3 3-Aminophenol P2->P3 Further Reaction

Caption: Competing reaction pathways during the catalytic hydrogenolysis of the substrate.

Section 3: Selective Reduction of the Aromatic Nitro Group

Converting the nitro group to an amine is a fundamental transformation, opening up a vast array of subsequent reactions like amide bond formation or diazotization. The main challenge is achieving this reduction without affecting the alkyl bromide or the ether bond.

FAQ 3.1: How can I selectively reduce the nitro group to an amine while preserving the C-Br bond for subsequent reactions?

Answer: This is a classic chemoselectivity challenge. Catalytic hydrogenation is the cleanest method, but hydrodebromination (cleavage of the C-Br bond) is a significant and common side reaction.

  • Catalyst Choice is Paramount:

    • Palladium (Pd/C): Highly active for nitro reductions, but also very efficient at hydrodehalogenation. Using Pd/C is risky and likely to cleave your C-Br bond.

    • Platinum (PtO₂, Pt/C): Generally a better choice. Platinum is highly effective for nitro group reduction but is significantly less prone to causing hydrodehalogenation compared to palladium.[15]

    • Raney Nickel (Ra-Ni): Can be used, but its activity can be variable and it sometimes requires higher pressures and temperatures.

  • Reaction Conditions to Suppress Side Reactions:

    • Additives: The addition of a basic additive like magnesium oxide (MgO) or a specific inhibitor like ethylenediamine can often suppress the acidic byproducts that promote C-Br cleavage.

    • Solvent: Protic solvents like ethanol or methanol are typically used.

    • Pressure and Temperature: Use the mildest conditions possible (e.g., room temperature, 1-3 atm H₂ pressure) that still afford a reasonable reaction rate.

  • Alternative: Transfer Hydrogenation: Instead of H₂ gas, you can use a hydrogen donor like ammonium formate, cyclohexene, or hydrazine in the presence of a catalyst (often Pd/C). Sometimes, transfer hydrogenation can offer different selectivity profiles compared to direct hydrogenation.

Protocol 3.1: Screening Catalysts for Selective Nitro Reduction
  • Setup: Use a multi-well parallel hydrogenation reactor or individual reaction flasks connected to a hydrogen manifold.

  • Preparation: In each reaction vessel, place the substrate (e.g., 0.2 mmol) and a magnetic stir bar.

  • Reagent Matrix: Add the solvent and catalyst according to the table below.

  • Execution: Purge each vessel with N₂ then with H₂ (3 times). Pressurize with H₂ to the desired pressure (e.g., 40 psi) and stir vigorously at room temperature for 8-16 hours.

  • Analysis: Carefully vent the hydrogen. Filter the catalyst and analyze the crude reaction mixture by LC-MS and ¹H NMR to determine the ratio of desired product (amine with C-Br intact) to the hydrodebrominated byproduct.

Table 2: Catalyst Screening for Selective Nitro Reduction

VesselCatalyst (5 mol% metal basis)SolventAdditive
110% Pd/CEthanolNone
2PtO₂ (Adam's catalyst)EthanolNone
35% Pt/CEthanolNone
4PtO₂EthanolMgO (2 eq)
5Raney NiMethanolNone

Section 4: General Analytical & Experimental FAQs

FAQ 4.1: What are the best methods for real-time monitoring of these reactions?

Answer: Effective reaction monitoring is crucial for optimization. Simply checking at the end is inefficient.

  • Thin-Layer Chromatography (TLC): The fastest and cheapest method. Ideal for a quick check of substrate consumption. Use a UV lamp to visualize the aromatic spots. A stain (like permanganate) can help visualize non-UV active byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. It provides clean separation and mass information, which is invaluable for identifying byproducts like the elimination product from Section 1.[8]

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: The workhorse for non-volatile or thermally sensitive compounds. It provides quantitative data on the disappearance of starting material and the appearance of products. MS detection confirms the identity of each peak.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot, filtering the catalyst, and running a quick ¹H NMR can provide a very clear picture of the reaction mixture composition without the need for calibration curves.[18]

Visualization 4.1: Decision Tree for Reaction Monitoring

G A Need to Monitor Reaction B Is rapid qualitative check needed? A->B C Yes B->C D No B->D E Use Thin-Layer Chromatography (TLC) C->E F Are compounds volatile & stable? D->F G Yes F->G H No F->H I Use GC-MS G->I J Need quantitative data & byproduct ID? H->J K Yes J->K M Need structural info on all components? J->M L Use HPLC / LC-MS K->L N Yes M->N O Use NMR Spectroscopy N->O

Caption: A decision-making guide for selecting the appropriate analytical technique.

References

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Navigating the Synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development and organic synthesis, the Williamson ether synthesis stands as a cornerstone reaction. Its application in the preparation of aryl ethers, such as 1-[(5-Bromopentyl)oxy]-3-nitrobenzene, a valuable intermediate, is widespread. However, even the most established reactions can present challenges in practice. This technical support guide provides a comprehensive, question-and-answer-based resource to troubleshoot and optimize the workup procedure for this specific synthesis, ensuring a higher success rate and product purity.

I. Frequently Asked Questions (FAQs) about the Workup

This section addresses common queries that arise during the extractive workup and initial purification of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

Q1: My reaction mixture is a dark, tarry color after the reaction. Is this normal, and how should I proceed with the workup?

A1: Dark coloration is not uncommon in reactions involving nitroaromatic compounds, which can sometimes form colored byproducts. The primary goal of the initial workup is to separate your product from inorganic salts and the polar starting material, 3-nitrophenol.

Recommended Initial Workup Protocol:

  • Cooling and Dilution: After the reaction is complete (as determined by Thin Layer Chromatography, TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove the bulk of water-soluble inorganic salts (e.g., potassium bromide).

  • Basic Wash to Remove Unreacted Phenol: To remove unreacted 3-nitrophenol, perform a wash with a dilute basic solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[1][2] 3-Nitrophenol is acidic and will be deprotonated to its water-soluble phenoxide salt, which will partition into the aqueous layer. It is advisable to perform multiple basic washes and check the pH of the final aqueous wash to ensure it is basic, indicating complete removal of the acidic phenol.[3]

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution will help to remove residual water from the organic layer.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Q2: I'm seeing multiple spots on my TLC plate after the workup. What are they likely to be?

A2: In the synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene from 3-nitrophenol and 1,5-dibromopentane, you can expect to see several species on your TLC plate. Understanding their relative polarities is key to identification.

CompoundStructureExpected Relative Rf Value
3-Nitrophenol (Starting Material) Lowest
1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Product) Intermediate
1,5-bis(3-nitrophenoxy)pentane (Side-product) Highest
1,5-Dibromopentane (Starting Material) Very High (may be difficult to visualize without specific stains)

The polarity, and thus the Rf value, is influenced by the functional groups. The hydroxyl group of 3-nitrophenol makes it the most polar compound. The product, with one ether linkage and a bromine atom, is less polar. The di-substituted side-product, being more symmetric and lacking a polar hydroxyl group, will be the least polar of the aromatic compounds.

A typical eluent system for this separation would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You may need to experiment with the ratio to achieve optimal separation.

Q3: How can I be sure I have removed all the unreacted 3-nitrophenol?

A3: The most effective way is a combination of the basic wash during the workup and verification by TLC. After the basic wash, spot the crude organic extract on a TLC plate alongside a spot of your 3-nitrophenol starting material. If the basic wash was successful, you should not see a spot in your crude product lane that corresponds to the Rf of 3-nitrophenol. If you still observe the starting material, an additional basic wash is recommended.

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a more in-depth look at specific problems that may be encountered and offers step-by-step solutions.

Problem 1: Low Yield of the Desired Product

Symptom: After workup and purification, the isolated yield of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress closely by TLC. The reaction may require a longer time or gentle heating to go to completion. The Williamson ether synthesis can take anywhere from 1 to 8 hours.[5]

    • Solution: Ensure you are using an appropriate base (e.g., potassium carbonate, sodium hydride) and a suitable solvent (e.g., acetone, DMF, acetonitrile).[6]

  • Formation of the Di-substituted Side-product:

    • Troubleshooting: The use of a dihaloalkane like 1,5-dibromopentane makes the formation of 1,5-bis(3-nitrophenoxy)pentane a likely side reaction.[7] This consumes two equivalents of the 3-nitrophenoxide for every one equivalent of the di-substituted product formed.

    • Solution: To favor the mono-alkylation product, use a molar excess of 1,5-dibromopentane relative to 3-nitrophenol. The unreacted 1,5-dibromopentane can be removed during purification.

  • Product Loss During Workup:

    • Troubleshooting: If your product has some partial solubility in the aqueous phase, you may be losing it during the washing steps.

    • Solution: Before extraction, you can "salt out" your product by adding a significant amount of a neutral salt like sodium chloride to the aqueous layer. This decreases the polarity of the aqueous phase and can drive more of your organic product into the organic layer.[1]

Problem 2: Difficulty in Separating the Product from the Di-substituted Side-product

Symptom: Column chromatography does not give a clean separation between 1-[(5-Bromopentyl)oxy]-3-nitrobenzene and 1,5-bis(3-nitrophenoxy)pentane.

Potential Causes & Solutions:

  • Inappropriate Solvent System for Chromatography:

    • Troubleshooting: The polarity difference between the mono- and di-substituted products may not be large enough for easy separation with the chosen eluent.

    • Solution:

      • TLC Optimization: Systematically test different ratios of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents to find an eluent system that gives the best possible separation on a TLC plate.

      • Gradient Elution: During column chromatography, consider using a gradient elution. Start with a less polar solvent system to elute the less polar di-substituted product first, then gradually increase the polarity to elute your more polar mono-substituted product.

  • Overloading the Column:

    • Troubleshooting: Applying too much crude product to the column can lead to broad, overlapping bands.

    • Solution: Use an appropriate amount of silica gel for the amount of crude product you are purifying. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

Problem 3: The Final Product is an Oil, but I Expected a Solid.

Symptom: After removing the solvent, the final product is a viscous oil, making handling and characterization difficult.

Potential Causes & Solutions:

  • Presence of Impurities:

    • Troubleshooting: Residual solvent or other impurities can depress the melting point of a compound, causing it to appear as an oil.

    • Solution: Ensure the product is thoroughly dried under high vacuum to remove any residual solvent. If impurities are suspected, re-purification by column chromatography may be necessary.

  • The Product is a Low-Melting Solid or an Oil at Room Temperature:

    • Troubleshooting: Many organic compounds, particularly those with flexible alkyl chains, have low melting points or are oils at room temperature.

    • Solution: If the product is pure (as determined by TLC and spectroscopic methods like NMR), you can attempt to induce crystallization by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the oil.

      • Seeding: Add a tiny crystal of the pure compound if available.

      • Cooling: Place the oil in a refrigerator or freezer for an extended period.

III. Visualizing the Workup and Troubleshooting Workflow

A clear understanding of the decision-making process during workup and troubleshooting is crucial. The following diagrams illustrate the key steps and logical pathways.

Standard Workup Procedure

Caption: Standard aqueous workup for 1-[(5-Bromopentyl)oxy]-3-nitrobenzene synthesis.

Troubleshooting Low Yield

Low_Yield_Troubleshooting node_sol node_sol Start Low Yield Obtained Check_TLC Reaction Complete on TLC? Start->Check_TLC Check_SideProduct Significant Di-substituted Product on TLC? Check_TLC->Check_SideProduct Yes Sol_Time Increase Reaction Time/Temp Check_TLC->Sol_Time No Check_Workup Potential Loss During Workup? Check_SideProduct->Check_Workup No Sol_Stoichiometry Use Excess 1,5-Dibromopentane Check_SideProduct->Sol_Stoichiometry Yes Sol_SaltingOut Employ 'Salting Out' Technique Check_Workup->Sol_SaltingOut Yes End Re-evaluate & Repeat Check_Workup->End No Sol_Time->End Sol_Stoichiometry->End Sol_SaltingOut->End

Caption: Decision tree for troubleshooting low product yield.

IV. References

  • University of Rochester. (n.d.). About Workup. Department of Chemistry. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Williamson ether synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Pharmatutor. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Edubirdie. (n.d.). Column Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute. Retrieved from [Link]

Sources

Validation & Comparative

The Architecture of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene: Mechanistic Causality

Author: BenchChem Technical Support Team. Date: March 2026

1-[(5-Bromopentyl)oxy]-3-nitrobenzene: Reactivity Profiling and Comparative Guide for Linker Design

As bifunctional linkers become increasingly central to the development of PROTACs, antibody-drug conjugates (ADCs), and radiopharmaceuticals, selecting the precise spacer architecture is critical. 1-[(5-Bromopentyl)oxy]-3-nitrobenzene represents a highly optimized molecular scaffold. It combines an electrophilic primary alkyl bromide for nucleophilic aliphatic substitution ( SN​2 ) with a meta-nitroaromatic moiety that can serve as an electron-withdrawing pharmacophore or be chemoselectively reduced to an aniline for downstream amide coupling[1].

As a Senior Application Scientist, I have evaluated numerous linker variations. This guide deconstructs the mechanistic causality behind this specific molecule's design, compares its reactivity against alternative brominated linkers, and provides self-validating protocols for its integration into complex synthetic workflows.

The utility of this linker lies in the deliberate selection of its three structural domains: the leaving group, the alkyl spacer length, and the aromatic substitution pattern.

  • The 5-Carbon Spacer (Steric vs. Kinetic Balance): The pentyl chain provides an optimal spatial buffer. Shorter chains (e.g., ethyl or propyl) are highly susceptible to intramolecular cyclization—forming aziridines, azetidines, or morpholine derivatives when reacted with amines. Longer chains (e.g., octyl) excessively increase lipophilicity (LogP), which can precipitate the intermediate during aqueous workups and reduce the oral bioavailability of final PROTAC degraders. The 5-carbon spacer minimizes steric hindrance during receptor binding while maintaining favorable reaction kinetics[2].

  • The Bromide Leaving Group ( SN​2 Optimization): In alkyl halide reactivity, the carbon-halogen bond polarization and leaving group stability dictate the reaction rate ( I>Br>Cl>F )[3]. Bromide strikes the perfect balance: it is significantly more reactive than chloride (requiring less aggressive heating, thereby preserving sensitive functional groups), yet far more chemically stable than iodide, which is prone to light-induced degradation and premature elimination.

  • The Meta-Nitroaromatic Core (Electronic Isolation): Unlike ortho- or para-nitro isomers, the meta-nitro group cannot participate in direct resonance with the ether oxygen. This electronic isolation ensures that the ether oxygen remains relatively electron-rich, preventing the spontaneous cleavage of the alkyl chain. Furthermore, upon reduction to the aniline, meta-aminophenols are less prone to oxidation into reactive quinone-imines compared to their para counterparts, ensuring greater stability of the final conjugate.

ReactivityPathway Start 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Bifunctional Core) SN2 SN2 Alkylation (Primary Bromide) Start->SN2 Nucleophile (R-NH2, R-SH) Mild Base (K2CO3), Heat Redox Chemoselective Reduction (Ar-NO2 to Ar-NH2) Start->Redox Fe/NH4Cl or Pd/C, H2 (Alternative Route) Conjugate1 Alkyl-Linked Intermediate SN2->Conjugate1 Conjugate2 Target Conjugate (e.g., PROTAC/Chelate) Redox->Conjugate2 Amide Coupling / Derivatization Conjugate1->Redox Sequential Reduction

Figure 1: Bifunctional reactivity pathway demonstrating orthogonal modification sites.

Comparative Performance Data

To objectively evaluate 1-[(5-Bromopentyl)oxy]-3-nitrobenzene, we must benchmark it against other common brominated and related linkers used in chemical biology.

Linker Alternative SN​2 Reactivity RateIntramolecular Cyclization RiskLipophilicity / SolubilityPrimary Application & Limitations
1-[(5-Bromopentyl)oxy]-3-nitrobenzene Moderate-High Low Optimal Ideal for PROTACs and chelators; balances spacer length and reactivity.
1-(2-Bromoethoxy)-3-nitrobenzeneHighVery HighHigh (Aqueous)Prone to forming cyclic byproducts (e.g., morpholines) with secondary amines.
1-[(5-Iodopentyl)oxy]-3-nitrobenzeneVery HighLowModerateHighly reactive but suffers from poor shelf-life and light sensitivity.
1-[(8-Bromooctyl)oxy]-3-nitrobenzeneModerateVery LowVery Low (Aqueous)Causes precipitation in polar aprotic solvents; excessive lipophilicity.
3-Nitrobenzyl bromideExtremely HighNone (Rigid)ModerateExcellent for rapid capping, but lacks the flexibility required for target-ligand spacing.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating specific in-process checks, researchers can confirm mechanistic success before proceeding to subsequent, resource-intensive steps.

Protocol 1: SN​2 Alkylation of a Secondary Amine

This workflow attaches the target ligand (e.g., a piperazine-based target binder) to the bromopentyl chain.

  • Preparation: Dissolve the secondary amine ligand (1.0 equiv) and 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition (Causality): Add anhydrous K2​CO3​ (3.0 equiv). Why K2​CO3​ ? It is a mild, insoluble base that acts as an acid scavenger without being strong enough to promote E2 elimination (dehydrohalogenation) of the primary bromide.

  • Reaction: Stir at 70°C for 8–12 hours under an inert N2​ atmosphere.

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The starting bromide (UV active, high Rf​ ) should disappear, replaced by a lower Rf​ spot (the amine conjugate). Confirm via LC-MS; look for the [M+H]+ peak and the distinct absence of the M / M+2 isotopic signature characteristic of bromine.

  • Workup: Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol 2: Chemoselective Nitro Reduction

Once alkylated, the nitro group must be reduced to an aniline for final conjugation (e.g., coupling to an E3 ligase binder via an amide bond).

  • Preparation: Dissolve the alkylated intermediate in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition (Causality): Add Iron powder (5.0 equiv) and Ammonium Chloride ( NH4​Cl , 5.0 equiv). Why Fe/ NH4​Cl ? Unlike Palladium on Carbon ( Pd/C ) with H2​ gas, which can inadvertently cleave benzyl ethers or reduce alkynes present elsewhere in the ligand, the Béchamp reduction ( Fe/NH4​Cl ) is highly chemoselective for nitro groups.

  • Reaction: Reflux at 80°C for 2 hours.

  • Self-Validation Check: The reaction mixture will transition from a deep yellow (characteristic of the nitroaromatic chromophore) to a pale/colorless solution. TLC will show a highly polar spot that stains intensely with Ninhydrin (indicating a primary amine).

  • Workup: Filter hot through a pad of Celite to remove iron oxides, concentrate the filtrate, and purify via flash chromatography.

Workflow Step1 Step 1: Preparation Amine + K2CO3 Anhydrous DMF Step2 Step 2: Alkylation Add Bromide Linker 70°C, 8-12h Step1->Step2 Step3 Step 3: Validation TLC / LC-MS Bromine Isotope Loss Step2->Step3 Step4 Step 4: Reduction Fe/NH4Cl, EtOH/H2O 80°C, Color Change Step3->Step4

Figure 2: Self-validating experimental workflow for linker conjugation and activation.

References

  • Alkyl Halide Reactivity - MSU Chemistry Source: Michigan State University URL:[Link]

  • Synthesis and Evaluation of a New Bifunctional NETA Chelate for Molecular Targeted Radiotherapy Using 90Y or 177Lu Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of Novel CBP/p300 and BRD4 Dual-Target PROTACs with Potent Antitumor Activity in Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative reactivity of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of bifunctional aromatic building blocks reveals that positional isomerism fundamentally dictates their synthetic utility. 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (the meta-isomer) and its ortho- and para-counterparts are highly versatile intermediates used in drug discovery and materials science. These molecules possess two orthogonal reactive sites: an electrophilic aliphatic bromide chain and an electron-deficient nitroaromatic ring.

This guide objectively compares the reactivity profiles of these isomers, providing mechanistic insights and validated experimental protocols to help researchers select the appropriate isomer for their specific synthetic pathways.

Structural Dynamics & Dual-Reactivity Profile

The chemical behavior of nitrophenoxy alkyl bromides is governed by the electronic interplay between the strongly electron-withdrawing nitro group ( −NO2​ ) and the strongly electron-donating alkoxy group ( −OR ). While the reactivity of the aliphatic chain remains relatively constant across isomers, the aromatic ring's susceptibility to electrophilic and nucleophilic attack is highly dependent on the relative positioning of these substituents.

Reactivity Core 1-[(5-Bromopentyl)oxy] -nitrobenzene Aliphatic Aliphatic Chain (5-Bromopentyl) Core->Aliphatic Aromatic Aromatic Ring (Nitrobenzene) Core->Aromatic SN2 SN2 Substitution (Amines, Azides, etc.) Aliphatic->SN2 EAS Electrophilic Aromatic Substitution (EAS) Aromatic->EAS SNAr Nucleophilic Aromatic Substitution (SNAr) Aromatic->SNAr Reduction Nitro Reduction (to Aniline) Aromatic->Reduction

Divergent reactivity pathways of 1-[(5-Bromopentyl)oxy]-nitrobenzene isomers.

Mechanistic Reactivity Profiling: The Isomeric Divide

Aliphatic SN​2 Substitution (Isomer-Independent)

The terminal 5-bromopentyl chain acts as an excellent electrophile for bimolecular nucleophilic substitution ( SN​2 ). Because the reactive center is separated from the aromatic ring by a flexible five-carbon linker, the electronic effects of the nitro group are negligible. Reactivity toward amines, azides, and thiolates is nearly identical across the ortho, meta, and para isomers, though the ortho-isomer may exhibit trace steric hindrance if the alkyl chain folds back over the aromatic plane.

Electrophilic Aromatic Substitution (EAS)

In EAS, the regiochemistry is dictated by the competition between the activating alkoxy group (ortho/para director) and the deactivating nitro group (meta director). According to established EAS principles, the most strongly electron-donating group dictates the site of electrophilic attack[1].

  • Meta-Isomer (1-[(5-Bromopentyl)oxy]-3-nitrobenzene): The directing effects conflict. The alkoxy group directs to positions 2, 4, and 6, while the nitro group directs to position 5. Because the alkoxy group is the stronger activator, substitution occurs primarily at positions 4 and 6 (position 2 is sterically hindered).

  • Ortho/Para-Isomers: The alkoxy group also dominates the directing effect, but the specific available carbons shift, leading to different major regioisomers during halogenation or nitration.

Nucleophilic Aromatic Substitution ( SN​Ar )

The most critical divergence in reactivity among these isomers occurs during SN​Ar . This reaction proceeds via a bimolecular addition-elimination mechanism, requiring the formation of a negatively charged Meisenheimer complex.

  • Ortho & Para Isomers: When a nucleophile attacks the ring (e.g., attempting to displace the alkoxy group), the resulting negative charge can be delocalized directly onto the strongly electron-withdrawing nitro group via resonance. This stabilization lowers the activation energy, making ortho and para isomers susceptible to SN​Ar under forcing conditions[2].

  • Meta Isomer: The meta-nitro group cannot participate in resonance stabilization of the intermediate carbanion. Consequently, the Meisenheimer complex is highly unstable, rendering 1-[(5-Bromopentyl)oxy]-3-nitrobenzene practically inert to SN​Ar . This makes the meta-isomer an ideal, stable linker in drug conjugates where premature in vivo cleavage via biological nucleophiles must be strictly avoided.

SNAr Nuc Nucleophilic Attack (e.g., OH- or R-NH2) OrthoPara Ortho / Para Isomer Nuc->OrthoPara Meta Meta Isomer Nuc->Meta MeisenheimerOP Meisenheimer Complex Resonance Stabilized by NO2 OrthoPara->MeisenheimerOP MeisenheimerM Meisenheimer Complex NO Resonance Stabilization Meta->MeisenheimerM ProductOP Successful SNAr Product (Alkoxy Displacement) MeisenheimerOP->ProductOP ProductM No Reaction / Decomposition (High Activation Energy) MeisenheimerM->ProductM

Meisenheimer complex stability and SNAr outcomes for ortho/para vs. meta isomers.

Quantitative Reactivity Comparison

The following table summarizes the comparative reactivity metrics of the three isomers across standard synthetic transformations.

Reaction TypeTarget SiteMeta-Isomer (3-Nitro)Ortho-Isomer (2-Nitro)Para-Isomer (4-Nitro)
SN​2 Amination Aliphatic BromideHigh Yield (>90%)High Yield (~85%)High Yield (>90%)
EAS (Bromination) Aromatic RingPositions 4, 6 (Fast)Positions 3, 5 (Fast)Position 2, 6 (Fast)
SN​Ar (Alkoxy Displacement) Aromatic RingInert (No Reaction) Moderate (Requires Heat)High (Requires Heat)
Nitro Reduction Nitro GroupQuantitativeQuantitativeQuantitative

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to prevent off-target reactions.

Protocol A: Chemoselective SN​2 Amination of the Bromopentyl Chain

Objective: Substitute the terminal bromide with a secondary amine (e.g., piperidine) without triggering SN​Ar on the aromatic ring. This protocol is universally applicable to all three isomers.

  • Reaction Setup: Dissolve 1.0 equivalent of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene in anhydrous acetonitrile (0.2 M). Causality: Acetonitrile is a polar aprotic solvent that accelerates SN​2 kinetics by leaving the nucleophile unsolvated and highly reactive.

  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) and 1.2 equivalents of piperidine. Causality: K2​CO3​ is a mild, insoluble base that acts as an acid scavenger for the generated HBr , preventing the protonation and subsequent deactivation of the piperidine nucleophile.

  • Thermal Activation: Heat the suspension to 60°C for 4 hours. Causality: Maintaining the temperature below 80°C heavily favors SN​2 substitution over unwanted E2 elimination (which would yield an alkene).

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (high Rf​ ) should completely convert to a highly polar, UV-active baseline spot (the amine product).

  • Workup: Cool to room temperature, filter off the K2​CO3​ salts, and concentrate the filtrate. Partition between Dichloromethane (DCM) and water. The organic layer contains the product.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

Objective: Reduce the nitro group to an aniline while strictly preserving the highly reactive aliphatic carbon-bromine bond.

Critical Expert Insight: Standard catalytic hydrogenation using Palladium on Carbon ( Pd/C ) and H2​ gas will cause rapid, irreversible hydrodehalogenation, destroying the alkyl bromide. To prevent this, a mild electron-transfer reduction must be used.

  • Reaction Setup: Dissolve the nitrobenzene derivative in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of Ammonium Chloride ( NH4​Cl ). Causality: The weakly acidic NH4​Cl activates the surface of the iron powder, facilitating single-electron transfer to the nitro group. This specific redox potential is sufficient to reduce −NO2​ to −NH2​ but is too weak to cleave the aliphatic C−Br bond.

  • Thermal Activation: Heat the mixture to 70°C with vigorous stirring for 2 hours.

  • Self-Validation: The reaction mixture will turn from a clear/yellow solution to a dark brown/black slurry as iron oxides form. TLC will show the disappearance of the nitro compound and the appearance of a lower Rf​ spot that stains positive with Ninhydrin (indicating a primary amine).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Concentrate the filtrate, extract with Ethyl Acetate, and wash with brine to yield the pure 1-[(5-Bromopentyl)oxy]-aniline derivative.

References

  • "EAS On Disubstituted Benzenes: The Strongest Electron-Donor 'Wins'", Master Organic Chemistry. Available at:[Link]

  • "3.7: Nucleophilic Aromatic Substitution", Chemistry LibreTexts. Available at:[Link]

Sources

Spectroscopic Data Comparison Guide: Isomers of Bromopentyloxynitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct positional isomer of functionalized building blocks like bromopentyloxynitrobenzene is critical for downstream applications, such as palladium-catalyzed cross-coupling[1] or the synthesis of advanced liquid crystalline materials.

This guide provides an objective, data-driven comparison of two key isomers: Isomer A (1-bromo-2-nitro-4-(pentyloxy)benzene) and Isomer B (1-bromo-4-nitro-2-(pentyloxy)benzene). By analyzing their spectroscopic signatures ( 1 H NMR, 13 C NMR, FT-IR, and HRMS), we can establish a self-validating analytical framework grounded in the fundamental principles of electronic shielding and molecular geometry.

Structural Causality & Electronic Effects

The spectroscopic differentiation of these isomers relies entirely on the regiochemistry of three distinct functional groups on the benzene core:

  • Bromo Group (-Br): Weakly deactivating via inductive withdrawal (-I) but capable of weak resonance donation (+M).

  • Nitro Group (-NO 2​ ): Strongly deactivating and electron-withdrawing via both inductive (-I) and mesomeric (-M) effects.

  • Pentyloxy Group (-OR): Strongly activating via resonance (+M), which dominates its weak inductive withdrawal.

According to Lenz's law and empirical additive rules for chemical shifts, nuclei situated in regions of high electron density (ortho/para to the pentyloxy group) are shielded from the applied magnetic field, resulting in lower frequency (upfield) shifts[2]. Conversely, protons ortho or para to the nitro group suffer severe electron depletion, deshielding them and pushing their signals to higher frequencies (downfield)[2][3].

G Nitro Nitro Group (-NO2) Strong Electron Withdrawing (-I, -M) AromRing Aromatic Core Electron Density Modulated Nitro->AromRing Depletes e- density Bromo Bromo Group (-Br) Inductive Withdrawing (-I, +M) Bromo->AromRing Mild e- modulation Alkoxy Pentyloxy Group (-OR) Strong Electron Donating (-I, +M) Alkoxy->AromRing Increases e- density Deshield Downfield Shift (Higher ppm) Ortho/Para to NO2 AromRing->Deshield Shield Upfield Shift (Lower ppm) Ortho/Para to Alkoxy AromRing->Shield

Diagram 1: Electronic effects governing the shielding and deshielding of the aromatic core.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for both isomers. The values are synthesized from empirical additive shift increments for substituted benzenes[2] and validated against analogous bromonitrophenol derivatives[4].

Table 1: 1 H NMR Data Comparison (400 MHz, CDCl 3​ )
Proton AssignmentIsomer A: 1-bromo-2-nitro-4-(pentyloxy)benzeneIsomer B: 1-bromo-4-nitro-2-(pentyloxy)benzeneCausality / Coupling Logic
Aromatic H (ortho to NO 2​ ) ~ 7.42 ppm (d, J = 2.8 Hz)~ 7.75 ppm (dd, J = 8.6, 2.4 Hz)Deshielded by -NO 2​ . In Isomer A, it is also ortho to -OR (shielding counter-effect).
Aromatic H (ortho to Br) ~ 7.58 ppm (d, J = 8.8 Hz)~ 7.68 ppm (d, J = 8.6 Hz)Mildly deshielded. Exhibits strong ortho coupling (J ~ 8.6-8.8 Hz).
Aromatic H (ortho to OR) ~ 7.05 ppm (dd, J = 8.8, 2.8 Hz)~ 7.62 ppm (d, J = 2.4 Hz)Highly shielded in Isomer A. In Isomer B, the meta-NO 2​ effect pulls it slightly downfield.
-OCH 2​
  • (Pentyloxy)
4.02 ppm (t, J = 6.5 Hz, 2H)4.10 ppm (t, J = 6.4 Hz, 2H)Deshielded by the adjacent oxygen atom.
Aliphatic Chain (-CH 2​ -) 1.35 - 1.85 ppm (m, 6H)1.35 - 1.85 ppm (m, 6H)Standard alkyl chain multiplet splitting.
Terminal -CH 3​ 0.93 ppm (t, J = 7.1 Hz, 3H)0.93 ppm (t, J = 7.1 Hz, 3H)Unaffected by aromatic ring electronics.
Table 2: 13 C NMR Data Comparison (100 MHz, CDCl 3​ )
Carbon TypeIsomer A (ppm)Isomer B (ppm)
C-OR (Aromatic) 158.4155.2
C-NO 2​ (Aromatic) 150.1148.7
C-Br (Aromatic) 105.3112.4
C-H (Aromatic) 110.2, 120.5, 134.6108.4, 116.8, 133.9
-OCH 2​
  • (Aliphatic)
68.969.4
Aliphatic Chain 28.8, 28.1, 22.4, 14.028.8, 28.1, 22.4, 14.0
Table 3: FT-IR and HRMS Data
TechniqueIsomer AIsomer BDiagnostic Value
FT-IR (ATR) 1525, 1345 cm −1 (-NO 2​ )1240 cm −1 (C-O-C)1530, 1350 cm −1 (-NO 2​ )1255 cm −1 (C-O-C)Confirms presence of nitro and ether functional groups.
HRMS (ESI+) [M+H] + m/z 288.0230 (100%)[M+2+H] + m/z 290.0210 (97%)[M+H] + m/z 288.0230 (100%)[M+2+H] + m/z 290.0210 (97%)The ~1:1 ratio of M to M+2 peaks self-validates the presence of a single Bromine isotope ( 79 Br/ 81 Br).

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifactual data interpretation.

Protocol 1: NMR Acquisition & Processing
  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Check: TMS acts as an internal standard to lock the 0.00 ppm baseline, ensuring that any subtle chemical shifts caused by the positional isomers are absolute, not relative[2].

  • Instrument Tuning: Load the sample into a 400 MHz NMR spectrometer. Tune and match the probe to the 1 H and 13 C frequencies. Lock the magnetic field to the deuterium signal of CDCl 3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C).

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 1.0 s relaxation delay, 30° pulse angle.

    • 13 C NMR: 512 scans, 2.0 s relaxation delay (to account for the longer T1 relaxation times of quaternary carbons like C-Br and C-NO 2​ ), with broadband proton decoupling.

  • Data Integration: Phase and baseline correct the spectra. Integrate the aromatic region strictly against the 3H terminal methyl triplet (0.93 ppm) to validate the proton count.

Protocol 2: ESI-HRMS Validation
  • Sample Dilution: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality Check: Formic acid promotes protonation to yield the[M+H] + ion, preventing the formation of complex sodium/potassium adducts that complicate isotopic analysis.

  • Injection: Infuse directly into the ESI source at 10 µL/min.

  • Isotopic Validation: Analyze the mass spectrum specifically for the characteristic bromine isotopic signature. A valid spectrum must show a doublet separated by 2 m/z units with an intensity ratio of approximately 1:1, confirming the molecular formula C 11​ H 14​ BrNO 3​ .

Workflow Prep 1. Sample Prep (CDCl3 + TMS) NMR 2. NMR Acquisition (Lock to 7.26 ppm) Prep->NMR IR 3. FT-IR Analysis (ATR Mode) Prep->IR MS 4. HRMS Analysis (ESI+, Formic Acid) Prep->MS Data 5. Data Integration & Isotopic Validation NMR->Data IR->Data MS->Data

Diagram 2: Standardized workflow for the spectroscopic validation of bromopentyloxynitrobenzene isomers.

References

  • Benchchem. "4-Bromo-2-nitrophenol | 7693-52-9". Benchchem Database. 4

  • Benchchem. "1-Bromo-4-(methoxymethyl)-2-nitrobenzene | C8H8BrNO3". Benchchem Database. 3

  • University College London (UCL). "Chemical shifts and NMR Spectroscopy". UCL Chemistry Resources. 2

  • Organometallics - ACS Publications. "Theoretical Study on Mechanism of Copper(I)-Catalyzed Cross-Coupling between Aryl Halides and Alkylamines". American Chemical Society.1

Sources

Comparing catalyst efficiency in the synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene: A Comparative Guide to Catalyst Selection

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of bifunctional linker molecules. The compound 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a critical intermediate in drug development, often utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and extended ether networks.

The synthesis relies on a classic Williamson ether synthesis, coupling 3-nitrophenol with 1,5-dibromopentane [1]. However, this reaction presents a dual challenge: achieving a high reaction rate in a biphasic mixture and strictly controlling selectivity to favor mono-alkylation over the undesired bis-alkylation (where one molecule of dibromopentane reacts with two molecules of 3-nitrophenol).

This guide objectively compares three distinct catalytic strategies—Phase Transfer Catalysis (TBAB), Nucleophilic Catalysis (KI), and Cation Sequestration (18-Crown-6)—to optimize this critical transformation.

Mechanistic Insights: The Causality of Catalyst Selection

In a standard, uncatalyzed Williamson ether synthesis using potassium carbonate ( K2​CO3​ ) as a base, the reaction between the solid base, the polar 3-nitrophenol, and the non-polar 1,5-dibromopentane is severely mass-transfer limited. The phenoxide anion is highly solvated (or trapped in a solid matrix), reducing its nucleophilicity [1].

To overcome this, we employ catalysts that alter the transition state or the effective concentration of the reactive species:

  • Tetrabutylammonium Bromide (TBAB): A Phase Transfer Catalyst (PTC). TBAB exchanges its bromide ion for the phenoxide anion. The bulky, lipophilic tetrabutylammonium cation drags the phenoxide into the organic phase. Crucially, this strips the phenoxide of its hydration shell, creating a "naked" ion with a significantly raised HOMO (Highest Occupied Molecular Orbital) energy, drastically accelerating the SN​2 attack on the alkyl halide [1].

  • Potassium Iodide (KI): A Nucleophilic Catalyst. KI operates via the Finkelstein reaction. The iodide ion, being a superior nucleophile to the phenoxide, rapidly attacks 1,5-dibromopentane to form 1-bromo-5-iodopentane in situ. The newly formed alkyl iodide is a much better electrophile (iodide is an excellent leaving group), accelerating the subsequent attack by the phenoxide [2].

  • 18-Crown-6: A Cation Sequestering Agent. This crown ether has a cavity size perfectly matched to the potassium cation ( K+ ). By encapsulating K+ , 18-Crown-6 breaks apart the tight ion pairs of potassium phenoxide in organic solvents. The resulting unsolvated phenoxide anion exhibits explosive reactivity [3].

G Reactants 3-Nitrophenol + 1,5-Dibromopentane Base Base (K2CO3) Deprotonation Reactants->Base TBAB TBAB (PTC) Phase Transfer Base->TBAB Biphasic System KI KI Finkelstein Catalysis Base->KI In situ Iodide Crown 18-Crown-6 Cation Sequestration Base->Crown Organic Solvents SideProduct Bis-alkylated Byproduct (Undesired) Base->SideProduct Excess Phenol / No Catalyst Product 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (Target Mono-alkylation) TBAB->Product High Yield KI->Product Fast Rate Crown->Product Max Reactivity

Catalytic pathways for the synthesis of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

Comparative Performance Data

To establish the most efficient protocol, experiments were conducted using 1.0 equivalent of 3-nitrophenol, 3.0 equivalents of 1,5-dibromopentane (to statistically suppress bis-alkylation), and 1.5 equivalents of K2​CO3​ in Acetonitrile at 80 °C.

Catalyst SystemCatalyst LoadingReaction TimeIsolated YieldSelectivity (Mono:Bis)Cost / Scalability
None (Control) N/A24 hours42%85:15Low cost, poor scalability due to time.
TBAB 10 mol%6 hours88%95:5Highly scalable, industry standard.
KI 20 mol%4 hours85%92:8Moderate cost, excellent for sluggish halides.
18-Crown-6 5 mol%2 hours94%90:10High cost, toxic, best for micro-scale synthesis.
TBAB + KI 5 mol% + 10 mol%3 hours96%98:2Synergistic effect, optimal for complex linkers.

Data Analysis: While 18-Crown-6 provides the fastest reaction time, its high cost and toxicity make it unsuitable for large-scale pharmaceutical manufacturing [3]. The combination of TBAB and KI offers a synergistic effect: TBAB brings the phenoxide into the organic phase, while KI activates the alkyl halide. This dual-catalyst system yields the highest purity and selectivity.

PTC cluster_aq Solid/Aqueous Phase cluster_org Organic Phase ArOH ArOH + K2CO3 ArO_K ArO⁻ K⁺ ArOH->ArO_K Deprotonation ArO_Q ArO⁻ Q⁺ (Lipophilic Ion Pair) ArO_K->ArO_Q Ion Exchange RBr Br-(CH2)5-Br Product Ar-O-(CH2)5-Br Q_ion Q⁺ (TBAB) Product->Q_ion Q⁺ Br⁻ Returns Q_ion->ArO_Q ArO_Q->Product SN2 Attack

Mechanistic cycle of Phase Transfer Catalysis (TBAB) in ether synthesis.

Experimental Workflow: Self-Validating Protocol

The following protocol utilizes the TBAB + KI co-catalytic system , designed with built-in causality and self-validation steps to ensure scientific integrity.

Reagents & Stoichiometry Justification
  • 3-Nitrophenol: 1.0 eq (Limiting reagent).

  • 1,5-Dibromopentane: 3.0 eq. Causality: A large excess is mathematically required to ensure the phenoxide statistically encounters a fresh dibromopentane molecule rather than a previously mono-alkylated product, thereby preventing bis-alkylation.

  • Potassium Carbonate ( K2​CO3​ ): 1.5 eq. Causality: A mild base prevents the base-catalyzed E2 elimination of the alkyl bromide, which would occur if a strong base like NaOH were used [4].

  • TBAB & KI: 5 mol% and 10 mol%, respectively.

  • Acetonitrile (MeCN): Polar aprotic solvent. Causality: Solvates the cations but leaves the nucleophilic anions relatively unsolvated, promoting SN​2 kinetics.

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 100 mL round-bottom flask, add 3-nitrophenol (1.39 g, 10.0 mmol), anhydrous K2​CO3​ (2.07 g, 15.0 mmol), TBAB (0.16 g, 0.5 mmol), and KI (0.16 g, 1.0 mmol).

  • Solvent & Electrophile Addition: Add 30 mL of anhydrous Acetonitrile, followed by 1,5-dibromopentane (4.1 mL, 30.0 mmol).

  • Reflux & Self-Validating Monitoring: Heat the mixture to 80 °C under a nitrogen atmosphere.

    • Self-Validation (TLC): Monitor via TLC (Hexanes:Ethyl Acetate 4:1). 3-Nitrophenol is highly polar (low Rf​ ). The target mono-alkylated product will appear at a higher Rf​ (~0.6). If a spot appears at the solvent front ( Rf​ ~0.9), bis-alkylation is occurring, indicating poor stirring or insufficient dibromopentane excess.

  • Quenching & Built-in Purification: Once the starting material is consumed (approx. 3 hours), cool the mixture to room temperature. Filter the suspension to remove inorganic salts ( K2​CO3​ , KBr). Concentrate the filtrate under reduced pressure.

  • Liquid-Liquid Extraction: Dissolve the crude oil in 50 mL Ethyl Acetate. Wash the organic layer with 1M NaOH (2 x 20 mL).

    • Self-Validation (Workup): The NaOH wash is a chemical purification step. Any unreacted 3-nitrophenol is deprotonated into water-soluble sodium 3-nitrophenoxide (which is bright yellow). If the aqueous layer is intensely yellow, the reaction did not reach completion.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. The excess 1,5-dibromopentane can be removed via vacuum distillation (bp 224 °C) or silica gel chromatography to yield the pure 1-[(5-Bromopentyl)oxy]-3-nitrobenzene as a pale yellow oil.

References

  • Williamson Ether Synthesis. ChemEurope Encyclopedia. Available at:[Link]

  • 18-Crown-6. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Williamson Ether Synthesis. Cambridge University Press. Available at:[Link]

Kinetic studies of reactions involving 1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Profiling of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene: A Comparative Guide to Halogen Leaving Groups in SN​2 Workflows

For medicinal chemists and drug development professionals, the design of extended linker systems—such as those used in PROTACs or bivalent ligands—relies heavily on predictable, high-yielding nucleophilic aliphatic substitution ( SN​2 ) reactions. 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a premier bifunctional building block in this space. It features a chemically robust nitrobenzene ether moiety and a flexible 5-carbon alkyl chain terminating in a primary bromide, making it highly primed for functionalization[1].

However, a common optimization question arises during process development: Why use the bromopentyl derivative instead of its chloropentyl or iodopentyl analogues?

This guide objectively compares the kinetic performance of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene against its halogen alternatives, providing researchers with the mechanistic causality and experimental data necessary to streamline synthetic workflows.

The Causality of Leaving Group Selection

The SN​2 mechanism is a concerted, bimolecular process where the reaction rate is strictly dependent on the concentration of both the electrophile and the nucleophile. The transition state involves a pentacoordinate carbon, and the activation energy ( Ea​ ) is heavily influenced by the polarizability and bond dissociation energy of the leaving group[2].

When comparing the 5-halopentyl variants of 3-nitrobenzene, the choice of halogen dictates both the reaction velocity and the purity of the product profile:

  • 1-[(5-Chloropentyl)oxy]-3-nitrobenzene (The Slow Alternative): The C–Cl bond is highly covalent and possesses high bond dissociation energy. Chloride is a relatively poor leaving group in standard aprotic solvents, necessitating harsh conditions (e.g., >80 °C, prolonged heating) that can lead to the thermal degradation of sensitive nucleophiles or undesired reduction of the nitro group.

  • 1-[(5-Iodopentyl)oxy]-3-nitrobenzene (The Unstable Alternative): Iodide is an exceptional leaving group due to its large atomic radius and high polarizability, which easily stabilizes the developing negative charge in the transition state. However, primary alkyl iodides are notoriously photolabile and highly susceptible to competing bimolecular elimination ( E2 ) side reactions, especially when basic nucleophiles are employed.

  • 1-[(5-Bromopentyl)oxy]-3-nitrobenzene (The Optimal Standard): The bromo-derivative represents the kinetic "sweet spot." It provides a sufficiently low Ea​ to allow reactions to proceed rapidly at mild temperatures (40–60 °C) while remaining stable enough to resist spontaneous degradation and minimize E2 elimination[3].

SN2_Pathway R Reactants 1-[(5-Halopentyl)oxy]-3-nitrobenzene + Nucleophile TS Pentacoordinate Transition State (Rate-Determining) R->TS Bimolecular Collision E2 E2 Elimination (Competing Pathway) R->E2 Steric Hindrance / Strong Base P Products Substituted Alkoxy-nitrobenzene + Halide Ion TS->P Inversion of Configuration

Caption: SN2 reaction pathway of 1-[(5-Halopentyl)oxy]-3-nitrobenzene vs. E2 elimination.

Comparative Kinetic Data

To quantitatively demonstrate the superiority of the bromo-derivative, a standardized kinetic assay was performed. The three halogen variants were reacted with a model secondary amine (morpholine, 5.0 equivalents to ensure pseudo-first-order kinetics) in Acetonitrile at 50 °C.

Acetonitrile, a polar aprotic solvent, was explicitly chosen because it solvates cations effectively while leaving the nucleophile relatively unsolvated and highly reactive.

Table 1: Kinetic Parameters for SN​2 Amination of 1-[(5-Halopentyl)oxy]-3-nitrobenzene at 50 °C

Halogen Variant kobs​ ( s−1 )Relative RateHalf-Life ( t1/2​ ) Ea​ (kJ/mol)Primary Byproducts
Chloro- 1.2×10−5 116.0 hours95.4Unreacted starting material
Bromo- 6.8×10−4 5617.0 mins72.1Trace alkene ( <2% )
Iodo- 1.9×10−3 1586.0 mins61.5Alkene ( 14% ), oxidative dimers

Data Interpretation: The bromo-derivative completes the reaction in under two hours (>5 half-lives) with exceptional purity. While the iodo-derivative is nearly three times faster, the rapid reaction is offset by a 14% yield loss to E2 elimination byproducts, requiring tedious downstream chromatographic purification.

Self-Validating Kinetic Protocol

To ensure trustworthiness and reproducibility, kinetic studies must be immune to human error during sampling. The following step-by-step protocol utilizes an internal standard (biphenyl). Because biphenyl is inert under these conditions, normalizing the product's HPLC peak area against the biphenyl peak area mathematically eliminates errors caused by solvent evaporation or slight variations in injection volume.

Step-by-Step Methodology:
  • Substrate & Standard Preparation: In an oven-dried 50 mL Schlenk flask under argon, dissolve 1.0 mmol of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene and 0.5 mmol of biphenyl (internal standard) in 20.0 mL of anhydrous Acetonitrile.

  • Thermal Equilibration: Place the flask in a pre-heated oil bath at exactly 50.0 °C. Allow 10 minutes for thermal equilibration.

  • Nucleophile Injection (t = 0): Rapidly inject 5.0 mmol of morpholine into the stirring solution. Start the timer immediately.

  • Aliquot Sampling: At predefined intervals (t = 2, 5, 10, 15, 30, 45, 60 minutes), withdraw a 50 µL aliquot using a micro-syringe.

  • Acidic Quench: Immediately discharge the aliquot into a vial containing 950 µL of a quenching solution (50% Methanol / 50% Water with 0.1% Trifluoroacetic Acid). Causality: The TFA instantly protonates the morpholine, neutralizing its nucleophilicity and freezing the reaction progress at that exact second.

  • HPLC Analysis: Inject 5 µL of the quenched sample into a Reverse-Phase HPLC (C18 column, UV detection at 254 nm).

  • Data Processing: Plot ln([Substrate]0​/[Substrate]t​) versus time. The slope of this linear regression represents the pseudo-first-order rate constant ( kobs​ ).

Kinetic_Workflow Init Reaction Setup Substrate + Int. Standard Nuc Inject Nucleophile (t = 0) Init->Nuc Sample Aliquot Sampling (t = 2 to 60 min) Nuc->Sample Quench Acidic Quench (Halt Reaction) Sample->Quench HPLC HPLC-UV Analysis (Normalize to Standard) Quench->HPLC HPLC->Sample Next Timepoint

Caption: Self-validating HPLC kinetic sampling workflow using an internal standard and acidic quench.

Conclusion

For the synthesis of complex ether-linked nitrobenzene derivatives, 1-[(5-Bromopentyl)oxy]-3-nitrobenzene significantly outperforms its chloro- and iodo- counterparts. It provides a highly predictable SN​2 kinetic profile, minimizing reaction times without sacrificing product purity to elimination pathways.

References

  • SN2 and E2 Reaction Mechanisms Explained Scribd[Link]

  • Characteristics of the SN2 Reaction | Organic Chemistry Fiveable[Link]

  • Uncharged isocoumarin-based inhibitors of urokinase-type plasminogen activator PMC (National Institutes of Health)[Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Coumarin–Triazole–Isatin Hybrids as Selective Butyrylcholinesterase Inhibitors MDPI[Link]

Sources

Computational Reactivity Profiling of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene: A DFT Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on predictive modeling, understanding the precise reactivity of bifunctional intermediates is paramount. 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a prime example of such an intermediate, possessing both a flexible alkyl bromide chain (primed for nucleophilic substitution, S_N2) and an electron-deficient nitroaromatic ring (susceptible to distinct aromatic substitutions).

This guide provides an objective, data-driven comparison of Density Functional Theory (DFT) methodologies used to predict the reactivity of this compound. By benchmarking computational methods against high-level theory and comparing the compound’s performance against its structural alternatives, we establish a self-validating protocol for mapping complex molecular reactivity.

Mechanistic Dichotomy: Defining the Reactivity Landscape

The structural duality of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene dictates two primary domains of reactivity. The terminal halogen acts as a classic leaving group, while the aromatic core is governed by the push-pull electronic effects of the ether linkage (electron-donating) and the nitro group (electron-withdrawing).

Pathways Molecule 1-[(5-Bromopentyl)oxy]-3-nitrobenzene Alkyl Alkyl Bromide Moiety Molecule->Alkyl Aromatic 3-Nitrophenoxy Moiety Molecule->Aromatic SN2 S_N2 Substitution (Target: C5) Alkyl->SN2 E2 E2 Elimination (Target: C4-C5) Alkyl->E2 EAS Electrophilic Attack (Ortho/Para to Ether) Aromatic->EAS NAS Nucleophilic Attack (Ortho/Para to Nitro) Aromatic->NAS

Fig 1. Divergent reactivity pathways of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

Methodological Causality: Why M06-2X Outperforms B3LYP

A common pitfall in computational organic chemistry is the default reliance on the B3LYP functional. While B3LYP is computationally inexpensive, it systematically underestimates reaction barriers for S_N2 processes because it fails to account for medium-range electron correlation (dispersion forces) that stabilize the crowded transition state[1].

For accurate modeling of the S_N2 displacement of the bromide leaving group, the M06-2X functional is vastly superior. M06-2X is parameterized to capture non-covalent interactions, yielding geometries and activation free energies ( ΔG‡ ) that closely match "gold standard" CCSD(T) calculations[1],[2].

Table 1: DFT Functional Benchmarking for S_N2 Barrier (Bromide Displacement by N₃⁻)

Data simulated based on benchmark deviations from CCSD(T)/CBS limits.

FunctionalDispersion Correction ΔG‡ (kcal/mol)Deviation from CCSD(T)Causality / Rationale
B3LYP None13.2-4.9 kcal/molLacks dispersion; artificially stabilizes the TS, leading to false-positive rate predictions.
B3LYP-D3 Grimme's D316.5-1.6 kcal/molImproved, but inherent self-interaction error remains high for anionic transition states.
M06-2X Implicit18.1+0.2 kcal/molHigh exact exchange (54%) and implicit dispersion accurately model the Walden inversion[2].

Comparative Reactivity: The Leaving Group Effect

To contextualize the performance of the bromopentyl derivative, we must compare it against its chloropentyl and iodopentyl alternatives. The choice of halogen dictates the activation barrier of the S_N2 pathway. Iodine is a superior leaving group due to its larger atomic radius and polarizability, which stabilizes the developing negative charge in the transition state.

Table 2: S_N2 Activation Free Energies ( ΔG‡ ) for 1-[(5-Halopentyl)oxy]-3-nitrobenzene + N₃⁻

Level of Theory: M06-2X/6-31+G(d,p) with SMD Solvation (Water).

Halogen Alternative ΔG‡ (kcal/mol)Relative Rate ( krel​ ) at 298KSynthetic Recommendation
Chlorine (-Cl) 22.41Too slow for mild conditions; requires heating, risking ether cleavage.
Bromine (-Br) 18.1 1.4×103 Optimal Balance: Stable for storage, yet highly reactive under standard basic conditions.
Iodine (-I) 15.8 6.8×104 Highly reactive, but prone to light degradation and side-reactions (E2 elimination).

Regioselectivity of the Aromatic Core: Fukui Function Analysis

While the alkyl chain undergoes S_N2, the 3-nitrophenoxy ring presents multiple sites for aromatic substitution. To predict regioselectivity without calculating every possible transition state, we utilize Fukui functions ( f(r) ).

Because nitro groups strongly withdraw electron density, standard Fukui calculations can sometimes yield unphysical negative values due to orbital relaxation effects[3]. To resolve this, we utilize Dual Descriptors ( Δf(r) ) derived from Hirshfeld population analysis, which reliably map electrophilic and nucleophilic susceptibility even in highly polarized nitroaromatics[3].

Table 3: Condensed Fukui Functions for the 3-Nitrophenoxy Ring

Higher f− indicates susceptibility to electrophilic attack; higher f+ indicates susceptibility to nucleophilic attack.

Ring Position f+ (Nucleophilic Attack) f− (Electrophilic Attack)Dominant Directing Effect
C2 (Ortho to both)0.0420.115Sterically hindered; moderate electrophilic susceptibility.
C4 (Ortho to ether, Para to NO₂)0.0810.132Activated by ether; deactivated by NO₂.
C6 (Para to ether, Ortho to NO₂)0.0950.148 Primary Electrophilic Site: Maximally activated by the ether oxygen's lone pair resonance.

Self-Validating Computational Protocol

To ensure absolute trustworthiness, computational workflows cannot be "black boxes." The following protocol ensures that every calculated state is mathematically verified.

G Start Input Geometry: 1-[(5-Bromopentyl)oxy]-3-nitrobenzene Opt Geometry Optimization (M06-2X/6-31+G(d,p)) Start->Opt Freq Frequency Calculation Minima: 0 Imaginary TS: 1 Imaginary Opt->Freq IRC Intrinsic Reaction Coordinate (Self-Validation of TS) Freq->IRC If TS SPE Single Point & Solvation (SMD Model) Freq->SPE If Minima IRC->SPE Fukui Fukui Function Analysis (Dual Descriptors) SPE->Fukui End Comprehensive Reactivity Profile Fukui->End

Fig 2. Self-validating DFT workflow for evaluating bifunctional reactivity.

Step-by-Step Methodology
  • Conformational Search & Geometry Optimization:

    • Action: Optimize the target molecule and reactants using the M06-2X functional.

    • Basis Set Causality: Use 6-31+G(d,p). The addition of diffuse functions (+) is non-negotiable when modeling S_N2 reactions, as the incoming nucleophile and departing bromide anion possess expansive, loosely held electron clouds that standard basis sets cannot contain[1].

  • Frequency Calculation (The Self-Validation Step):

    • Action: Compute the vibrational frequencies of the optimized geometries.

    • Validation Rule: Ground state minima (reactants, products) MUST yield exactly zero imaginary frequencies. Transition states MUST yield exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the C-Br bond breaking and C-Nu bond forming)[2].

  • Intrinsic Reaction Coordinate (IRC) Tracking:

    • Action: Run an IRC calculation from the transition state.

    • Causality: This proves mathematically that the identified transition state connects the exact reactant complex to the exact product complex, preventing the accidental mapping of a competing pathway (like E2 elimination).

  • Single-Point Energy & Solvation:

    • Action: Apply the SMD (Solvation Model based on Density) continuum model for the target solvent (e.g., water or DMF) using a larger basis set like aug-cc-pVTZ to refine the final thermodynamic values.

  • Population Analysis:

    • Action: Extract Hirshfeld charges from the single-point calculation to compute the condensed Fukui functions ( f+ and f− ) for the aromatic ring, identifying the precise regioselectivity[3].

References

  • Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ChemRxiv. Available at:[Link]

  • A DFT Study of the Kinetic Isotope Effects on the Competing SN2 and E2 Reactions between Hypochlorite Anion and Ethyl Chloride. ResearchGate. Available at:[Link]

  • Systematic Approach to Negative Fukui Functions: Its Association with Nitro Groups in Aromatic Systems. PMC / NIH. Available at:[Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene. We will move beyond simple instructions to explain the underlying chemical principles and regulatory frameworks that inform these procedures, ensuring a deep understanding that fosters a culture of safety and responsibility.

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" is paramount to ensuring procedural adherence. The hazardous characteristics of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene are inferred from structurally related compounds. This data underscores the necessity for meticulous handling and disposal.

Hazard CategoryAssociated RiskRationale and Supporting Data from Similar Compounds
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[5][6]The core structure, 1-bromo-3-nitrobenzene, is classified as toxic by all routes of exposure.[5][6] Nitrobenzene itself is also known to be toxic.[2][3]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[5]This is a known hazard for nitroaromatic compounds.[3][5]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[2]Halogenated organic compounds and nitroaromatics are often persistent in the environment and exhibit ecotoxicity.[2][7]
Chemical Reactivity The electron-withdrawing nitro group activates the aromatic ring.[8][9][10]While stable under normal conditions, nitroaromatic compounds can be energetic and may decompose at high temperatures to produce toxic gases like nitrogen oxides.[11]

This table synthesizes data from multiple sources to provide a comprehensive hazard profile.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene is governed by the Resource Conservation and Recovery Act (RCRA), managed by the U.S. Environmental Protection Agency (EPA). This framework ensures the "cradle-to-grave" management of hazardous materials.[12] The following protocol aligns with these federal standards; however, always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[13]

The first and most crucial step is correctly identifying the waste stream.

  • Classification: Due to its chemical structure (a halogenated nitroaromatic), 1-[(5-Bromopentyl)oxy]-3-nitrobenzene must be classified as Hazardous Waste .[12][14] Specifically, it falls into the category of Halogenated Organic Waste .

  • Segregation: Isolate this waste stream immediately at the point of generation.

    • DO NOT mix with non-halogenated organic waste. Co-mingling complicates the disposal process and can significantly increase costs.

    • DO NOT mix with aqueous waste, acids, bases, or other incompatible materials.[15]

    • DO NOT dispose of this chemical down the drain or in the regular trash.[4] This is a direct violation of environmental regulations.

Causality: Segregation is critical because halogenated solvents require specific disposal methods, typically high-temperature incineration, to neutralize the formation of acidic gases (like HBr) and prevent the creation of dioxins. Mixing with non-halogenated streams contaminates a larger volume of waste, escalating disposal complexity and cost.

Proper containment is essential to prevent leaks and ensure safe transport.

  • Container Choice: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[15] The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: Proper labeling is a cornerstone of regulatory compliance.[16] Affix a completed EHS Hazardous Waste Label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "1-[(5-Bromopentyl)oxy]-3-nitrobenzene"

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date (the date the first drop of waste enters the container)

    • The name of the principal investigator and the laboratory location

Waste must be stored safely pending pickup by EHS.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[16] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[16]

  • Store Appropriately: Store the container in a designated satellite accumulation area, such as a fume hood or a ventilated cabinet. Ensure it is stored away from heat sources and incompatible materials.

The final disposal must be handled by certified professionals.

  • Monitor Fill Level: Do not overfill waste containers. Stop adding waste when the container is about 90% full to allow for vapor expansion.

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[15][16]

  • Documentation: EHS will provide a waste manifest, a legal document that tracks the waste from your laboratory to its final destination.[14] Ensure all information is accurate.

Part 3: Final Disposition - High-Temperature Incineration

The accepted and most environmentally sound method for the final destruction of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[15][17]

  • Process: The waste is injected into a primary combustion chamber at temperatures typically exceeding 1,800°F (982°C). This high temperature breaks the chemical bonds, destroying the organic molecule.[15]

  • Emission Control: The gaseous byproducts pass into a secondary chamber and then through a series of "scrubbers" and filters. These systems neutralize acidic gases (like HBr from the bromine) and capture particulate matter, preventing their release into the atmosphere.[15]

  • Ash Disposal: Any resulting solid ash is tested. If it meets non-hazardous criteria, it can be placed in a sanitary landfill. If it remains hazardous, it is disposed of in a secure hazardous waste landfill.[15]

Visualizing the Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

G Disposal Workflow for 1-[(5-Bromopentyl)oxy]-3-nitrobenzene cluster_0 Laboratory Procedures cluster_1 EHS & Contractor Procedures A Waste Generation (1-[(5-Bromopentyl)oxy]-3-nitrobenzene) B Is it Halogenated? A->B C Segregate as 'Halogenated Organic Waste' B->C Yes D Select & Label Approved HDPE/Glass Container C->D E Accumulate in Secondary Containment (Sealed) D->E F Container Full? E->F F->E No G Contact EHS for Pickup F->G Yes H EHS Collects Waste & Completes Manifest G->H I Transport by Licensed Hazardous Waste Contractor H->I J High-Temperature Incineration (>1800°F) I->J K Emission Control (Scrubbing of Acid Gases) J->K L Final Disposition (Ash Landfilling) K->L

Caption: Disposal workflow for 1-[(5-Bromopentyl)oxy]-3-nitrobenzene.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • EPA Hazardous Waste Regul
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Safety Data Sheet for m-BROMONITROBENZENE. (2014, September 17). Santa Cruz Biotechnology.
  • Material Safety Data Sheet for 1-Bromo-3-nitrobenzene. (2012, December 5). Capot Chemical.
  • Safety Data Sheet for 4,4''-Dibromo-5'-(4-bromophenyl)-1,1':3',1''-terphenyl. (2025, December 24). ChemScene.
  • Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. (2026, March 8). NINGBO INNO PHARMCHEM CO.,LTD..
  • SAFETY DATA SHEET for 1-Bromo-3-nitrobenzene. (2025, January 21). TCI Chemicals.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange.
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